molecular formula C10H15NO4 B1448061 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid CAS No. 1375303-94-8

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Cat. No.: B1448061
CAS No.: 1375303-94-8
M. Wt: 213.23 g/mol
InChI Key: WUQWIJLITMLESN-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h4H,5-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWIJLITMLESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid. This compound is a valuable bifunctional building block in medicinal chemistry, incorporating the structurally significant azetidine ring. The guide delves into the strategic rationale behind the chosen synthetic pathway, focusing on the Horner-Wadsworth-Emmons olefination as the key transformation. Detailed experimental protocols, mechanistic insights, and a full suite of characterization data are presented to serve as a definitive resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in modern drug discovery.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and non-planar, sp³-rich geometry impart unique conformational rigidity.[2] When incorporated into drug candidates, the azetidine scaffold can significantly enhance key pharmacokinetic properties, including aqueous solubility, metabolic stability, and receptor binding affinity.[1] This has led to the inclusion of azetidine rings in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine.[1][2]

The target molecule of this guide, this compound, is a particularly useful synthetic intermediate. It combines the desirable azetidine core with two distinct functional handles: a protected nitrogen atom (Boc group) and a carboxylic acid attached via an exocyclic double bond. This arrangement allows for selective, sequential modification, making it an attractive starting point for the construction of more complex molecules, including PROTAC linkers and novel therapeutic agents.[3]

Synthetic Strategy and Retrosynthesis

The synthesis of the target compound is most efficiently approached through an olefination reaction, which forms the key exocyclic carbon-carbon double bond. A logical retrosynthetic analysis breaks the molecule down at this double bond, identifying a ketone and a phosphorus-stabilized carbanion as the immediate precursors.

G Target This compound Disconnect C=C Bond Formation (Olefinating) Target->Disconnect Intermediates 1-Boc-3-azetidinone + Phosphonate Reagent Disconnect->Intermediates Oxidation Oxidation Intermediates->Oxidation from Starting_Material 1-Boc-3-hydroxyazetidine Oxidation->Starting_Material

Caption: Retrosynthetic analysis of the target compound.

This analysis points to two key stages:

  • Oxidation: Preparation of the key intermediate, 1-Boc-3-azetidinone, from a commercially available alcohol precursor.

  • Olefinating: Reaction of the ketone with a suitable phosphorus-based reagent to construct the acetic acid side chain.

For the olefination step, the Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a typical Wittig ylide.[4] This leads to several advantages:

  • Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[4]

  • Ease of Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, unlike the often-problematic triphenylphosphine oxide generated in a Wittig reaction.[5]

  • Reactivity: The phosphonate reagent is highly reactive towards ketones like 1-Boc-3-azetidinone.

The overall synthetic workflow proceeds in three steps from the precursor alcohol.

G cluster_0 Overall Synthetic Workflow A 1-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B Oxidation (e.g., Swern) C tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate B->C HWE Reaction (Phosphonate, Base) D Target Acid C->D Saponification (LiOH, H2O/THF)

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-azetidinone (Key Intermediate)

The preparation of the ketone intermediate is a critical first step. While commercially available, it can be synthesized in high yield via oxidation of N-Boc-3-hydroxyazetidine. A standard Swern oxidation is effective.

Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes, then add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • After stirring for 1 hour, add triethylamine (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-Boc-3-azetidinone as a white to off-white solid.[6]

Step 2: Horner-Wadsworth-Emmons Olefination and Saponification

This two-part sequence first builds the α,β-unsaturated ester and is immediately followed by hydrolysis to the target carboxylic acid.

Protocol:

  • Olefination:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

    • Add methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes at 0 °C until hydrogen evolution ceases.[7]

    • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the ketone.

    • Carefully quench the reaction by the slow addition of water.

  • Saponification:

    • To the reaction mixture from the previous step, add a solution of lithium hydroxide (LiOH, 3.0 eq) in water.

    • Stir vigorously at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete hydrolysis of the intermediate ester.

  • Workup and Purification:

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~3-4 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product can be purified by recrystallization or flash chromatography to yield this compound as a white solid.

Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-defined mechanism that ensures high efficiency and stereocontrol.

G cluster_0 HWE Reaction Mechanism P1 1. Deprotonation Phosphonate + Base (NaH) -> Carbanion P2 2. Nucleophilic Attack Carbanion attacks ketone carbonyl P1->P2 forms P3 3. Oxaphosphetane Formation Intermediate adduct cyclizes P2->P3 leads to P4 4. Elimination Oxaphosphetane collapses to alkene + phosphate salt P3->P4 yields

Caption: Key steps of the HWE reaction mechanism.

  • Deprotonation: A strong base, such as sodium hydride, removes the acidic proton alpha to the phosphonate and ester groups, creating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 1-Boc-3-azetidinone. This addition is the rate-limiting step.[4]

  • Cyclization: The resulting betaine-like intermediate rapidly cyclizes to form a four-membered oxaphosphetane intermediate.

  • Elimination: This intermediate collapses, breaking the C-P and C-O bonds to form a new C=C bond (the desired alkene) and a stable, water-soluble phosphate byproduct. This final step is typically irreversible and drives the reaction to completion.

Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the final product.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₄[8]
Molecular Weight213.23 g/mol [8]
Exact Mass213.1001 g/mol [8]
AppearanceWhite to off-white crystalline powder[9]
XLogP30.1[8]
Topological Polar Surface Area66.8 Ų[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count4[8]
Spectroscopic Data

The following data are representative of the expected spectroscopic signatures for the title compound.

¹H NMR (400 MHz, CDCl₃, δ in ppm):

  • ~9.0-11.0 (br s, 1H): Carboxylic acid proton (-COOH ). Signal may be broad and its position is concentration-dependent.

  • ~5.85 (m, 1H): Vinylic proton (=CH -COOH).

  • ~4.70 (m, 2H): Azetidine protons alpha to the vinylic carbon (-C=C-CH₂ -N).

  • ~4.55 (m, 2H): Azetidine protons alpha to the nitrogen (-CH₂ -N-Boc).

  • 1.45 (s, 9H): tert-Butyl protons of the Boc group (-C(CH₃ )₃).

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

  • ~171.0: Carboxylic acid carbonyl carbon (C =O).

  • ~156.0: Carbamate carbonyl carbon of Boc group (-NC OO-).

  • ~145.0: Quaternary vinylic carbon of the azetidine ring (-C =CH-).

  • ~118.0: Tertiary vinylic carbon (=C H-COOH).

  • ~80.5: Quaternary carbon of the Boc group (-C (CH₃)₃).

  • ~60.0: Azetidine carbons (-C H₂-N-).

  • ~58.5: Azetidine carbons (-C=C-C H₂-).

  • 28.4: tert-Butyl methyl carbons (-C(C H₃)₃).

Mass Spectrometry (ESI-MS):

  • Calculated for C₁₀H₁₅NO₄ [M-H]⁻: 212.0928

  • Found: Consistent with calculated mass ± 5 ppm.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • ~2500-3300 (broad): O-H stretch of the carboxylic acid.

  • ~1705: C=O stretch of the carboxylic acid dimer.

  • ~1685: C=O stretch of the Boc-carbamate.

  • ~1640: C=C stretch of the exocyclic double bond.

Conclusion

This guide has outlined a robust and efficient methodology for the synthesis of this compound. The strategic implementation of the Horner-Wadsworth-Emmons reaction provides a reliable route to this valuable building block with high yield and purity. The comprehensive characterization data provided serves as a benchmark for researchers, ensuring the quality and identity of the synthesized material. This compound is poised for broad application in the development of next-generation therapeutics, leveraging the unique and advantageous properties of the azetidine scaffold.

References

  • Singh, R., et al. (2026).
  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kapustina, N. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Various Authors. (N.d.). Supplementary Material General 1H NMR and 13C NMR Spectra. AWS. [Link]

  • Angene Chemical. This compound. Angene Chemical. [Link]

  • Angene Chemical. 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid. Angene Chemical. [Link]

  • PubChem. 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Mako, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Ueda, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Aromalake Chemical Co., Ltd. 1-Boc-3-azetidinone. Aromalake Chemical. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. Organic-synthesis.org. [Link]

  • OChem Videos by Dr. B. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]

  • Myers, A. G. Research Group. Olefinating Reactions. Harvard University. [Link]

  • Various Authors. 4. 13C NMR Spectroscopy. Thieme. [Link]

  • ResearchGate. (2001). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-Azetidine-3-Acetic Acid (CAS 183062-96-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

In the landscape of modern medicinal chemistry, the strategic use of constrained scaffolds is paramount for developing drug candidates with optimized pharmacological profiles. Azetidines, in particular, have emerged as valuable bioisosteres for larger, more flexible ring systems, offering a unique combination of structural rigidity, improved metabolic stability, and enhanced solubility.[1][2] This guide focuses on a key derivative, N-Boc-Azetidine-3-Acetic Acid (CAS: 183062-96-6), a versatile building block widely employed in pharmaceutical research and development.[3][4]

It is important to clarify a point of nomenclature. While sometimes referred to by names suggesting an unsaturated "ylidene" structure, the compound corresponding to CAS number 183062-96-6 is, in fact, the saturated azetidine ring substituted with an acetic acid moiety at the 3-position. This guide is dedicated to this specific, commercially significant molecule.

As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive understanding of this molecule's behavior. We will delve into its core physicochemical properties, establish robust experimental protocols for its characterization, and explore the chemical logic that underpins its stability and reactivity. This document is designed for the practicing researcher, scientist, and drug development professional who requires both reliable data and a field-proven perspective on its application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise structure and identity. N-Boc-Azetidine-3-Acetic Acid is comprised of a four-membered azetidine ring, protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, and functionalized with an acetic acid side chain at the C3 position.

Caption: Chemical Structure of N-Boc-Azetidine-3-Acetic Acid.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid [5]
CAS Number 183062-96-6 [3][4]
Molecular Formula C₁₀H₁₇NO₄ [3][6][7]
Molecular Weight 215.25 g/mol [3][5]

| Synonyms | 1-Boc-3-azetidine acetic acid; 2-(1-(Boc)azetidin-3-yl)acetic acid |[3] |

Structural Elucidation

The identity of the compound is routinely confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) NMR spectrum provides a distinct fingerprint. For instance, in deuterated methanol (CD₃OD), the characteristic signals include two triplets for the azetidine ring protons (CH₂) around 4.06 and 3.61 ppm, a multiplet for the ring's CH proton, a doublet for the CH₂ group of the acetic acid side chain at approximately 2.62 ppm, and a prominent singlet for the nine equivalent protons of the tert-butyl group at around 1.43 ppm.[8]

Core Physicochemical Properties

The utility of a building block in drug discovery is largely dictated by its physicochemical properties, which influence its reactivity, solubility, and pharmacokinetic potential when incorporated into a larger molecule.

Table 2: Summary of Physicochemical Properties

Property Value Significance in Drug Development Source(s)
Appearance White to orange crystalline powder Indicates purity and handling characteristics [3]
Melting Point 118 °C Defines solid-state stability and purification parameters [3]
Boiling Point 341.6 ± 15.0 °C (Predicted) Relates to volatility and thermal stability [3][5]
pKa 4.58 ± 0.10 (Predicted) Governs ionization state, solubility, and receptor interactions [3][6]

| XLogP3 | 1.27 (Predicted) | Predicts lipophilicity and membrane permeability |[5] |

Acidity (pKa)

The predicted pKa of approximately 4.58 is attributed to the carboxylic acid moiety.[3][6] This value is fundamental. At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization significantly increases the molecule's polarity and its potential for aqueous solubility, a critical factor for bioavailability. Understanding the pKa is essential for designing purification strategies (e.g., acid-base extraction), selecting appropriate reaction conditions, and predicting how a final drug molecule containing this fragment will behave in the body.

Lipophilicity (logP)

The predicted partition coefficient (XLogP3) of ~1.27 suggests that the molecule possesses a balanced hydrophilic-lipophilic character.[5] The non-polar N-Boc group contributes to its lipophilicity, while the ionizable carboxylic acid provides hydrophilicity. This balance is often a desirable starting point in drug design, as it allows for sufficient membrane permeability to reach intracellular targets without being so lipophilic as to cause poor solubility or non-specific binding.

Solubility Profile

While specific quantitative data is sparse, a qualitative solubility profile can be inferred from the structure. The compound is expected to have limited solubility in neutral water due to the non-polar Boc group. However, its acidic nature dictates that it will be readily soluble in aqueous basic solutions (e.g., 5% sodium bicarbonate, 5% sodium hydroxide) through the formation of the highly polar carboxylate salt.[9][10] It is also expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Characterization Protocols

To ensure scientific integrity, predicted values must be validated experimentally. The following protocols are designed as self-validating systems for determining the critical parameters of pKa and solubility.

Protocol for pKa Determination via Potentiometric Titration

Principle: This method is the gold standard for pKa measurement.[11] It involves the gradual titration of the acidic compound with a standardized strong base. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the acid.[12][13]

Workflow for Potentiometric pKa Determination A Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) B Calibrate pH Meter (pH 4, 7, 10 buffers) A->B C Purge with Nitrogen (Remove dissolved CO₂) B->C D Titrate with Standardized NaOH (e.g., 0.1 M) C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Half-Equivalence Point F->G H Read pKa (pH at half-equivalence) G->H

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a ~1 mM solution of N-Boc-Azetidine-3-Acetic Acid. If solubility in pure water is low, a co-solvent system (e.g., water-methanol) can be used, though this requires extrapolation to find the aqueous pKa.[13][14] Prepare a standardized 0.1 M NaOH titrant solution, ensuring it is carbonate-free.

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[15]

  • Experimental Setup: Place a known volume of the analyte solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.[12][15]

  • Titration: Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Identify the equivalence point (the point of steepest slope). The volume at the half-equivalence point is where half of the acid has been neutralized. The pH at this specific volume is the experimental pKa.[12]

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[15]

Protocol for Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a well-established technique for determining equilibrium solubility.[16] It involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached (i.e., the solution is saturated). The concentration of the dissolved solute in the supernatant is then measured.

Workflow for Shake-Flask Solubility Measurement A Add Excess Solid to Solvent in a sealed vial B Agitate at Constant Temperature (e.g., 24-48 hours) A->B C Allow to Settle (Equilibration) B->C D Separate Phases (Centrifuge or filter) C->D E Extract Aliquot of Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC-UV, LC-MS) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-Boc-Azetidine-3-Acetic Acid to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[16]

  • Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial or filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

  • Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the sample with an appropriate mobile phase and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with known concentrations of the compound.

  • Validation: The experiment should be repeated at least three times. The choice of separation method (centrifugation vs. filtration) should be validated to ensure the compound does not adsorb to the filter material.

Spectroscopic Signature

A comprehensive understanding of a molecule's spectroscopic properties is essential for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As mentioned, ¹H NMR is definitive for structural confirmation.[8] The expected ¹³C NMR spectrum would show characteristic signals for the carboxyl carbon (~170-180 ppm), the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and aliphatic carbons of the azetidine ring and side chain between 20-60 ppm.[17]

Infrared (IR) Spectroscopy

While an experimental spectrum is not provided, the expected IR absorption bands can be reliably predicted based on the functional groups present.[18][19]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretches. This broadening is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[17][18]

  • C-H Stretch: Sharp peaks appearing around 3000-2850 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak around 1760-1690 cm⁻¹. Dimerization typically shifts this to the lower end of the range (~1710 cm⁻¹).[17][20]

  • C=O Stretch (Boc Carbamate): A strong absorption band typically found around 1690-1670 cm⁻¹.

  • C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[18]

Chemical Stability and Reactivity

The chemical behavior of N-Boc-Azetidine-3-Acetic Acid is a product of its three key structural features: the strained azetidine ring, the acid-labile Boc protecting group, and the reactive carboxylic acid.

Key Reactivity Pathways cluster_0 N-Boc-Azetidine-3-Acetic Acid cluster_1 cluster_2 Start Core Structure Boc Boc Deprotection (Strong Acid, e.g., TFA) Start->Boc N-Boc COOH Carboxylic Acid Activation (e.g., EDC, HATU) Start->COOH -COOH Ring Ring Opening (Lewis Acids / Strong Nucleophiles) Start->Ring Azetidine Ring Boc_Prod Free Amine Boc->Boc_Prod COOH_Prod Amide / Ester COOH->COOH_Prod Ring_Prod Ring-Opened Product Ring->Ring_Prod

Caption: Key Reactivity Pathways of the Molecule.

Ring Strain and Stability

The azetidine ring possesses significant angle strain (approx. 25.4 kcal/mol), making it more reactive than its five-membered pyrrolidine counterpart but more stable and easier to handle than three-membered aziridines.[21] This inherent strain can be exploited for synthetic transformations. The ring is generally stable under standard conditions but can be susceptible to nucleophilic ring-opening, particularly after activation of the nitrogen atom (e.g., by protonation or complexation with a Lewis acid).[2][22]

Protecting Group Chemistry

The N-Boc group is a cornerstone of its synthetic utility. It serves two purposes: it deactivates the nucleophilicity of the ring nitrogen, preventing unwanted side reactions, and it enhances solubility in organic solvents. The Boc group is famously labile under strong acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), which cleanly cleaves it to reveal the secondary amine without affecting other parts of the molecule. This predictable deprotection is a critical step in its use as a building block.

Carboxylic Acid Reactivity

The carboxylic acid is the primary handle for synthetic elaboration. It can be readily converted into amides, esters, or other derivatives using standard coupling reagents (e.g., HATU, EDC/HOBt) or by conversion to an acid chloride. This functionality allows for the straightforward incorporation of the azetidine scaffold into a target molecule via a stable amide or ester linkage.

Application in Drug Discovery and Synthesis

N-Boc-Azetidine-3-Acetic Acid is not just a chemical curiosity; it is a strategically designed tool for drug discovery. The azetidine ring acts as a rigid spacer that can lock in specific conformations, which can lead to enhanced binding affinity for a biological target.[1] Its incorporation can also favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Metabolic Stability: The compact, strained ring can block sites of metabolism that might be present in more flexible acyclic or larger-ring analogues.

  • Solubility: The presence of the polar nitrogen atom often improves aqueous solubility compared to a corresponding carbocyclic (cyclobutane) analogue.

  • Novel Chemical Space: As a non-classical building block, it allows chemists to access novel chemical space and develop intellectual property.[23]

Its bifunctional nature—an acid-labile protected amine and a versatile carboxylic acid—makes it an ideal starting material for the synthesis of complex pharmaceutical intermediates and final drug compounds.[3][23]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • LibreTexts Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

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Taselisib (GDC-0032): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Taselisib, also known as GDC-0032, is a potent and selective inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with particular emphasis on the p110α, p110δ, and p110γ isoforms, while demonstrating significantly reduced activity against the p110β isoform.[1] This technical guide provides a comprehensive overview of Taselisib, including its chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and application of this compound. While the user-provided CAS number was 1375303-94-8, extensive research has confirmed the correct CAS number for Taselisib (GDC-0032) to be 1282512-48-4 .[2]

Chemical and Physicochemical Properties

Taselisib is an orally bioavailable small molecule with the chemical formula C₂₄H₂₈N₈O₂ and a molecular weight of 460.53 g/mol .[3]

PropertyValueSource
IUPAC Name 2-{4-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d][4][5]benzoxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide[2]
CAS Number 1282512-48-4[2]
Molecular Formula C₂₄H₂₈N₈O₂[3]
Molecular Weight 460.53 g/mol [3]
Appearance Off-white crystalline powder
Solubility Soluble in DMSO[6]

Mechanism of Action

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers.[7] Taselisib exerts its anti-cancer effects through a novel, dual mechanism of action targeting this pathway.

Firstly, it acts as a competitive inhibitor at the ATP-binding pocket of the PI3K enzyme, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR.[8]

Secondly, and uniquely, Taselisib induces the degradation of the mutant p110α protein subunit of PI3K.[9] This degradation is mediated by the ubiquitin-proteasome system and is specific to the mutant form of the protein, leading to a more sustained and profound inhibition of the oncogenic signaling in cancer cells harboring PIK3CA mutations.[9]

PI3K/Akt/mTOR Signaling Pathway and the Action of Taselisib

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110α) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth Inhibition (when active) Taselisib Taselisib (GDC-0032) Taselisib->PI3K Inhibition & Degradation of mutant p110α

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Taselisib.

Kinase Selectivity and Potency

Taselisib exhibits high potency against class I PI3K isoforms, with a notable sparing of the β isoform. This selectivity is thought to contribute to a more favorable therapeutic index compared to pan-PI3K inhibitors.

Kinase IsoformKᵢ (nM)Source
PI3Kδ 0.12[1]
PI3Kα 0.29[1]
PI3Kγ 0.97[1]
PI3Kβ 9.1[1]
PI3K-C2β 292 (IC₅₀)[1]
hVPS34 374 (IC₅₀)[1]

Preclinical and Clinical Overview

In Vitro Activity

Taselisib has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those harboring PIK3CA mutations. For instance, in MCF7-neo/HER2 cells, Taselisib inhibits proliferation with an IC₅₀ of 2.5 nM.[3] Studies in head and neck squamous cell carcinoma (HNSCC) cell lines also showed greater anti-proliferative activity in cells with PIK3CA mutations or amplification.[10]

In Vivo Activity

In preclinical xenograft models, Taselisib has shown robust anti-tumor activity. In a KPL-4 PIK3CA-mutant breast cancer xenograft model, oral administration of Taselisib led to significant tumor growth inhibition.[8] Combination studies have also been promising; for example, co-administration of Taselisib with radiation was more effective than either treatment alone in HNSCC xenograft models.[10]

Clinical Trials

Taselisib has been evaluated in several clinical trials. The Phase III SANDPIPER trial investigated Taselisib in combination with fulvestrant in patients with estrogen receptor-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[4][11] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for the Taselisib arm (7.4 months) compared to the placebo arm (5.4 months).[5][11] However, the combination was associated with considerable toxicities, including diarrhea and hyperglycemia, which led to a high rate of treatment discontinuation.[5][12] Ultimately, it was concluded that the modest clinical benefit did not outweigh the safety concerns, and further development of Taselisib was discontinued.[7]

Another notable study was the Phase Ib dose-escalation trial (NCT02390427), which evaluated Taselisib in combination with various anti-HER2 therapies in patients with advanced HER2+ breast cancer.[13][14] This study also showed evidence of anti-tumor activity but was accompanied by significant toxicities.[13]

Experimental Protocols

PI3K Activity Assessment: Fluorescence Polarization Assay

This assay is a common method to determine the enzymatic activity of PI3K and the inhibitory potential of compounds like Taselisib.

Principle: The assay measures the production of PIP₃ by PI3K. A fluorescently labeled PIP₃ probe competes with the enzymatically generated PIP₃ for binding to a PIP₃ detector protein. Increased PIP₃ production leads to the displacement of the fluorescent probe, resulting in a decrease in fluorescence polarization.

Protocol:

  • Reaction Setup: In a suitable microplate, combine the PI3K enzyme, the substrate (PIP₂), ATP, and the test compound (Taselisib) in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction by adding a stop solution containing EDTA. Then, add the PIP₃ detector protein and the fluorescent PIP₃ probe.

  • Measurement: After a brief incubation to allow for binding equilibrium, measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of PI3K activity by comparing the fluorescence polarization values of the test compound-treated wells to the control wells.

Cellular Proliferation Assay: Crystal Violet Staining

This method is used to assess the effect of Taselisib on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Taselisib or vehicle control (DMSO) and incubate for a specified duration (e.g., 72 hours).

  • Staining:

    • Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Washing and Solubilization:

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value of Taselisib by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Taselisib in a mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (Taselisib or Vehicle) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Efficacy 7. Efficacy Assessment (Tumor Growth Inhibition) Monitoring->Efficacy Toxicity 8. Toxicity Assessment Monitoring->Toxicity PKPD 9. Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PKPD

Caption: A representative workflow for an in vivo xenograft study of Taselisib.

Protocol:

  • Cell Preparation: Culture the desired cancer cell line (e.g., a PIK3CA-mutant line) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

  • Treatment Administration: Administer Taselisib orally at the desired dose and schedule. The control group should receive the vehicle used to dissolve Taselisib.[15]

  • Efficacy and Toxicity Assessment: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting for pathway modulation).

Conclusion

Taselisib (GDC-0032) is a well-characterized, potent, and selective PI3K inhibitor with a unique dual mechanism of action. While its clinical development was halted due to an unfavorable risk-benefit profile in the tested indications, it remains a valuable tool for preclinical research into the PI3K/Akt/mTOR pathway and the development of next-generation PI3K inhibitors with improved therapeutic windows. This guide provides a comprehensive resource for scientists and researchers working with this compound, offering insights into its properties, mechanism, and application in experimental settings.

References

  • Baselga, J., et al. (2018). Drug Combination Slows Growth of Most Common Type of Advanced Breast Cancer. American Society of Clinical Oncology Annual Meeting.
  • Baselga, J., et al. (2020). Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial. Annals of Oncology, 31(11), 1596-1605.
  • OncLive. (2018). Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer.
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  • MedchemExpress. (n.d.). Taselisib (GDC-0032).
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  • Dickler, M. N., et al. (2019). A phase Ib, open-label, dose-escalation study of the safety and pharmacology of taselisib (GDC-0032) in combination with either docetaxel or paclitaxel in patients with HER2-negative, locally advanced, or metastatic breast cancer.
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  • Juric, D., et al. (2015). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. PubMed Central.
  • ClinicalTrials.gov. (2024). Phase Ib Dose-escalation Trial of Taselisib (GDC-0032) in Combination With Anti-HER2 Therapies in Participants With Advanced HER2+ Breast Cancer. NCT02390427.
  • My Cancer Genome. (2021). Clinical Trial: NCT02390427.
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  • Dent, S., et al. (2022). Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial. Annals of Oncology, 33(2), 208-218.
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  • Wikipedia. (n.d.). Taselisib.
  • Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009-2019.
  • Edgar, K. A., et al. (2019). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discovery, 9(10), 1384-1397.
  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(11), 4597-4610.

  • Selleckchem. (n.d.). Taselisib (GDC 0032).
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Guide to the Stability and Storage of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Structural Significance

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a strained azetidine ring, a versatile α,β-unsaturated carboxylic acid moiety, and a crucial tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for synthesizing complex molecules, including novel peptide-based drugs and biologically active compounds.[1] The constrained azetidine scaffold can impart favorable conformational rigidity and modulate the physicochemical properties of parent drug candidates, while the other functional groups offer specific points for synthetic elaboration.[2][3]

However, the very features that make this molecule synthetically attractive also introduce inherent stability challenges. Understanding these liabilities is paramount for researchers to ensure the integrity of the material during storage, handling, and multi-step synthetic campaigns. This guide provides a detailed analysis of the molecule's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for storage, handling, and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These parameters are foundational to understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₄[4]
Molecular Weight 213.23 g/mol [4]
Appearance White to off-white solidGeneric observation
Topological Polar Surface Area 66.8 Ų[4]
Complexity 306[4]

Analysis of Molecular Stability and Potential Degradation Pathways

The stability of this compound is dictated by the interplay of its three primary functional components: the Boc-protected amine, the strained azetidine ring, and the α,β-unsaturated carboxylic acid system. Each presents a unique susceptibility to degradation under specific conditions.

Hydrolytic Stability: The Acid-Labile Boc Group

The tert-butoxycarbonyl (Boc) group is arguably the most significant point of vulnerability. It is a quintessential acid-labile protecting group, a characteristic that defines its utility in organic synthesis.[5][6]

  • Mechanism of Acid-Catalyzed Degradation: The deprotection proceeds via a simple carbamate hydrolysis mechanism under acidic conditions.[7] The process is initiated by the protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate. This results in the formation of the unstable carbamic acid, a highly stable tert-butyl cation, and carbon dioxide.[6][8] This reaction is effectively irreversible due to the formation of gaseous CO₂.[9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can rapidly effect this cleavage even at room temperature.[5][10] The presence of the molecule's own carboxylic acid moiety could potentially lead to slow, autocatalytic degradation over long-term storage, especially in the presence of moisture.

G cluster_0 Acid-Catalyzed Degradation of Boc Group cluster_1 Key Species Mol Boc-Protected Azetidine Protonated Protonated Intermediate Mol->Protonated + H⁺ Carbocation tert-Butyl Cation + CO₂ Protonated->Carbocation Fragmentation Amine Deprotected Azetidine (Amine Salt) Protonated->Amine Fragmentation H_plus H⁺ (Acid Catalyst) H2O H₂O (Solvent/Reactant)

Caption: Acid-catalyzed degradation of the Boc group.

  • Stability in Neutral and Basic Media: Conversely, the Boc group is generally stable under basic and nucleophilic conditions, which is a cornerstone of its use in orthogonal protection strategies.[11] Therefore, degradation via hydrolysis is not a significant concern under neutral or alkaline conditions.

Thermal Stability

While primarily known for its acid lability, the N-Boc group can also be cleaved thermally. Studies have shown that thermal deprotection can occur at elevated temperatures, often requiring temperatures well above 100°C, and sometimes as high as 240-300°C in continuous flow systems.[12][13] While standard laboratory conditions (e.g., 37°C) are generally considered safe for Boc-protected compounds, prolonged exposure to even moderate heat should be avoided to prevent slow decomposition.[14]

Photostability

The α,β-unsaturated carboxylic acid moiety introduces a chromophore that can absorb UV light. Such systems are known to be susceptible to photochemical reactions, most commonly E/Z isomerization around the double bond.[15][16] Irradiation can lead to a mixture of geometric isomers, compromising the purity of the material. In some cases, more complex photochemical transformations, such as deconjugation to the β,γ-unsaturated isomer, can occur.[17][18]

Reactivity of the Strained Azetidine Ring

Four-membered rings like azetidine possess significant ring strain, making them more susceptible to nucleophilic attack and ring-opening compared to their five- or six-membered counterparts.[19] While the N-Boc group electronically deactivates the nitrogen atom, reducing its nucleophilicity, the ring remains a potential site for reaction with strong nucleophiles under forcing conditions.

Recommended Storage and Handling Conditions

Based on the stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C (Refrigerated). Minimizes the rate of potential thermal and autocatalytic degradation. Some suppliers utilize cold-chain transport.[20][21]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Prevents contact with atmospheric moisture, which can facilitate acid-catalyzed hydrolysis of the Boc group.
Light Protect from light. Use amber vials or store in the dark. The α,β-unsaturated system is photosensitive and can undergo isomerization upon exposure to UV light.[15][16]
Moisture Store in a dry, desiccated environment. Water is a reactant in the hydrolytic degradation of the Boc group.
Form Store as a dry solid. Storing in solution, particularly in protic or acidic solvents, will significantly accelerate degradation.
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Prudent laboratory practice for handling any reactive chemical intermediate.[22][23] Avoid creating dust.

Experimental Protocols: Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[24] The goal is to achieve 5-20% degradation to ensure that the analytical method can resolve the parent compound from its degradants.[24]

Caption: Workflow for a forced degradation study.

Protocol 1: Acidic Hydrolysis
  • Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress: Add an equal volume of 0.1 M HCl.

  • Incubation: Incubate the mixture at 60°C. Monitor the reaction by HPLC at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze by HPLC-UV and LC-MS to identify the parent peak and any new peaks corresponding to degradants (primarily the de-Boc product).

Protocol 2: Basic Hydrolysis
  • Preparation: Prepare a ~1 mg/mL solution as described above.

  • Stress: Add an equal volume of 0.1 M NaOH.

  • Incubation: Incubate at 60°C and monitor at the same time points as the acid hydrolysis.

  • Neutralization: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze by HPLC-UV and LC-MS. Minimal degradation is expected under these conditions.

Protocol 3: Oxidative Degradation
  • Preparation: Prepare a ~1 mg/mL solution as described above.

  • Stress: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the mixture at room temperature and monitor at regular intervals. The exocyclic double bond may be susceptible to oxidation.

  • Analysis: Analyze directly by HPLC-UV and LC-MS.

Protocol 4: Thermal Stress
  • Preparation: Place the solid compound in a sealed, clear glass vial.

  • Stress: Heat the vial in a calibrated oven at a high temperature (e.g., 105°C) for a set period (e.g., 24-48 hours).

  • Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC-UV and LC-MS to check for the appearance of degradants.

Protocol 5: Photolytic Stress
  • Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Stress: Expose the solution in a quartz cuvette or vial to a calibrated light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines). Run a dark control sample in parallel, wrapped in aluminum foil.

  • Analysis: Analyze both the exposed and dark control samples by HPLC-UV at various time points to detect photo-induced degradation or isomerization.

Conclusion

This compound is a valuable yet sensitive molecule. Its stability is primarily compromised by the acid-lability of the N-Boc group, with secondary concerns related to photostability and, to a lesser extent, thermal degradation. By understanding these intrinsic chemical properties, researchers can implement appropriate storage and handling procedures—namely, refrigerated, dark, and dry storage under an inert atmosphere—to ensure the compound's purity and reactivity are maintained. The application of systematic forced degradation studies is crucial for any drug development program utilizing this intermediate to establish a robust analytical control strategy.

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  • ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

  • Journal of Organic Chemistry - ACS Publications. (n.d.). Conversion of .alpha.,.beta.-unsaturated esters to their .beta.,.gamma.-unsaturated isomers by photochemical deconjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Sourcing of N-Boc-3-azetidine ylidene acetic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-Boc-3-azetidine ylidene acetic acid, a valuable building block for medicinal chemists and drug development professionals. Due to its limited direct commercial availability, this document focuses on a reliable synthetic route, sourcing of precursors, and the significance of this compound in modern drug discovery.

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their unique structural properties, including high ring strain and a three-dimensional conformation, offer advantages in designing novel therapeutics.[1] The incorporation of the azetidine scaffold can enhance key pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its importance in developing successful pharmaceuticals.[2] N-Boc-3-azetidine ylidene acetic acid, with its exocyclic double bond, serves as a versatile intermediate, allowing for further functionalization and the introduction of diverse pharmacophores.

Commercial Availability: A Shift from Product to Precursors

Direct commercial sources for N-Boc-3-azetidine ylidene acetic acid are scarce. However, the key starting materials for its synthesis are readily available from a variety of chemical suppliers. This guide, therefore, emphasizes a practical and accessible synthetic pathway.

Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and reliable method for the synthesis of N-Boc-3-azetidine ylidene acetic acid involves a two-step process:

  • Horner-Wadsworth-Emmons olefination: Reaction of the commercially available N-Boc-3-azetidinone with triethyl phosphonoacetate to form ethyl N-Boc-3-azetidine ylidene acetate.

  • Ester hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid product.

This approach provides a clear and reproducible route to the desired compound, utilizing readily accessible reagents.

Sourcing of Key Precursors

Table 1: Commercial Suppliers for N-Boc-3-azetidinone (CAS: 398489-26-4)

SupplierPurityAvailable Quantities
Sigma-Aldrich97%1 g, 5 g
TCI Chemicals>98.0% (GC)1 g, 5 g, 25 g
Thermo Scientific Chemicals97%1 g, 5 g
BLD PharmCustomInquire
AK Scientific Inc.98% (GC)Inquire
Santa Cruz BiotechnologyInquireInquire
Oakwood ChemicalInquire250mg, 1g, 5g, 10g, 25g, 100g
A B EnterprisesInquireInquire
NordmannInquireInquire

Table 2: Commercial Suppliers for Triethyl phosphonoacetate (CAS: 867-13-0)

SupplierPurityAvailable Quantities
Sigma-Aldrich98%25 g, 100 g, 500 g
TCI America>98.0% (GC)25 mL, 500 mL
Thermo Scientific Chemicals97%100 g
CP Lab SafetyInquire500 g
Manchester Organics97%Inquire
Apollo Scientific≥95%Inquire
Oakwood ChemicalInquire1g, 5g, 25g, 100g, 500g, 1Kg, 2.5Kg, 20Kg
MedChemExpressInquireInquire
LGC StandardsInquire25 g, 250 g, 500 g
AmitychemInquireInquire

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl N-Boc-3-azetidine ylidene acetate

The Horner-Wadsworth-Emmons reaction is a widely used and reliable method for the formation of alkenes.[3] In this step, the stabilized phosphonate ylide generated from triethyl phosphonoacetate reacts with the ketone functionality of N-Boc-3-azetidinone to yield the desired α,β-unsaturated ester.

Reaction Scheme:

G start N-Boc-3-azetidinone product Ethyl N-Boc-3-azetidine ylidene acetate start->product 1. Base 2. Reagent1 reagent1 Triethyl phosphonoacetate reagent1->product base Base (e.g., NaH) base->product G start Ethyl N-Boc-3-azetidine ylidene acetate product N-Boc-3-azetidine ylidene acetic acid start->product 1. Base, Solvent 2. Acidic work-up reagent1 Base (e.g., LiOH, NaOH) reagent1->product solvent Solvent (e.g., THF/H2O) solvent->product

Sources

A Tale of Two Cores: An In-depth Technical Guide to the Key Differences Between Azetidin-3-ylidene and Azetidin-3-yl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1] Its inherent conformational rigidity and sp³-rich character offer significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide delves into the nuanced yet critical differences between two key classes of azetidine derivatives: azetidin-3-ylidene and azetidin-3-yl acetic acid derivatives. We will explore their distinct synthetic pathways, comparative physicochemical and conformational properties, and divergent applications in drug discovery, providing a comprehensive technical resource for the informed design of next-generation therapeutics.

The Synthetic Interrelationship: From Alkene to Alkane

The synthetic routes to azetidin-3-ylidene and azetidin-3-yl acetic acid derivatives are intrinsically linked, with the former often serving as a key intermediate for the latter. This strategic relationship allows for the divergent synthesis of diverse compound libraries from a common precursor.

Formation of the Azetidin-3-ylidene Core: The Horner-Wadsworth-Emmons Approach

The cornerstone of azetidin-3-ylidene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination reaction provides a reliable and stereoselective method for converting a ketone into an alkene. In this context, the commercially available N-Boc-azetidin-3-one is reacted with a phosphonate ylide, typically derived from methyl or ethyl 2-(dimethoxyphosphoryl)acetate, to yield the corresponding methyl or ethyl (N-Boc-azetidin-3-ylidene)acetate.[4][5]

The choice of base and reaction conditions is critical for achieving high yields and minimizing side reactions. While strong bases like sodium hydride (NaH) are commonly employed, milder conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have also been reported to be effective.[4][5] The HWE reaction generally favors the formation of the more stable E-alkene, a critical consideration for subsequent stereoselective transformations.[3]

Experimental Protocol: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate [4]

  • Materials: N-Boc-azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (60% dispersion in mineral oil), dry tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride in dry THF at 0 °C under an inert atmosphere, a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

    • A solution of N-Boc-azetidin-3-one in dry THF is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for 12-18 hours and monitored by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired methyl (N-Boc-azetidin-3-ylidene)acetate.

  • Causality of Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is essential for the quantitative deprotonation of the phosphonate ester to form the reactive ylide. Dry THF is used as the solvent to prevent quenching of the highly reactive base and ylide. The reaction is performed under an inert atmosphere to exclude moisture and oxygen, which can also lead to side reactions.

Sources

The Strategic Deployment of Boc-Protected Azetidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from the periphery of chemical curiosities to become powerful building blocks in contemporary medicinal chemistry. Their inherent ring strain and unique three-dimensional geometry offer a compelling strategy for chemists to impart desirable physicochemical properties and novel structural motifs into drug candidates. The strategic use of the tert-butoxycarbonyl (Boc) protecting group has been pivotal in unlocking the synthetic potential of these strained rings, providing a stable yet readily cleavable handle to facilitate their manipulation and incorporation into complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of Boc-protected azetidine building blocks, offering field-proven insights for their effective utilization in drug discovery programs.

The Azetidine Scaffold: A Confluence of Stability and Strain-Driven Reactivity

The azetidine ring, an analogue of cyclobutane, possesses a significant degree of ring strain (approx. 25.4 kcal/mol), which paradoxically contributes to both its unique reactivity and surprising stability.[1] Unlike its more strained three-membered counterpart, the aziridine, the azetidine ring is considerably more stable, allowing for easier handling and purification while still being susceptible to strategic ring-opening reactions under appropriate conditions.[1] This balance is a key attribute that medicinal chemists leverage to create structurally diverse and conformationally constrained molecules. The incorporation of an azetidine moiety can lead to improved metabolic stability, aqueous solubility, and ligand efficiency.[2]

The Boc protecting group is instrumental in the widespread use of azetidines. It offers several advantages:

  • Stability: The Boc group is robust under a wide range of reaction conditions, including those that are nucleophilic, basic, and reductive.

  • Controlled Reactivity: It effectively deactivates the nitrogen atom, preventing unwanted side reactions during synthetic transformations on other parts of the molecule.[3]

  • Facile Cleavage: The Boc group can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensuring compatibility with sensitive functional groups present in complex molecules.[4][5][6]

Synthesis of Boc-Protected Azetidine Building Blocks

The construction of the Boc-protected azetidine core can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Strategies

Intramolecular cyclization remains a cornerstone for the synthesis of the azetidine ring. This approach typically involves the formation of a C-N bond from a suitably functionalized acyclic precursor. A common method is the cyclization of γ-amino alcohols or their derivatives.

A highly effective modern approach involves the intramolecular aminolysis of epoxides. For instance, lanthanide triflates, such as La(OTf)₃, have been shown to be potent Lewis acid catalysts for the regioselective ring-opening of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines.[7][8] This method is tolerant of various N-protecting groups, including Boc.[7]

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-N-Boc-3,4-epoxy-amine [8]

  • To a solution of the cis-N-Boc-3,4-epoxy-amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 1-Boc-3-hydroxyazetidine.

Cycloaddition Reactions

[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core. The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a powerful tool for this purpose.[1][9] Visible-light photocatalysis has emerged as a mild and efficient way to promote these reactions, overcoming some of the limitations of traditional UV-mediated methods.[1][9] For example, an iridium-based photocatalyst can be used to synthesize functionalized N-Boc-azetidines from N-Boc-protected imines and alkenes.[9]

aza_paterno_buchi start N-Boc Imine + Alkene catalyst Visible Light, [Ir(dF(CF3)ppy)2(dtbpy)]PF6 start->catalyst [2+2] Cycloaddition product Boc-Protected Azetidine catalyst->product

Caption: Visible-light mediated aza-Paternò-Büchi reaction for azetidine synthesis.

Functionalization of Pre-existing Azetidine Scaffolds

Commercially available or readily synthesized Boc-protected azetidines, such as 1-Boc-3-azetidinone, serve as versatile platforms for introducing a wide array of functional groups.

For instance, the Horner-Wadsworth-Emmons reaction of 1-Boc-3-azetidinone with phosphonate reagents can generate α,β-unsaturated azetidine derivatives.[10] These intermediates can then undergo aza-Michael additions with various nucleophiles to yield 3,3-disubstituted azetidines.[10]

Starting MaterialReagent(s)ProductYield (%)Reference
1-Boc-3-azetidinoneMethyl 2-(dimethoxyphosphoryl)acetate, DBUMethyl (N-Boc-azetidin-3-ylidene)acetateHigh[10]
Methyl (N-Boc-azetidin-3-ylidene)acetateAzetidine, DBUMethyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate64[10]
Methyl (N-Boc-azetidin-3-ylidene)acetatePyrrolidine, DBUMethyl 2-(1-(1-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate61[10]

Reactivity and Strategic Functionalization

The utility of Boc-protected azetidines lies not only in their direct incorporation but also in their capacity for further elaboration.

C-H Functionalization

Directed C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules. Palladium-catalyzed C(sp³)–H arylation of N-protected azetidines has been successfully employed to introduce aryl groups at the C3 position with high stereospecificity.[11] This approach can streamline the synthesis of complex azetidine-containing compounds, such as the antimalarial agent BRD3914.[11]

Lithiation and Electrophilic Trapping

While the lithiation of N-Boc protected amines can be challenging, the use of a thiocarbonyl analogue, the tert-butoxythiocarbonyl (Botc) group, facilitates α-lithiation and subsequent reaction with electrophiles.[12] This method provides access to 2-substituted azetidines. Interestingly, the reactivity profile of α-lithiated N-Boc-2-arylazetidines has been shown to lead to unexpected regioselective functionalization and self-condensation products, opening avenues to novel peptidomimetics.[13]

Ring-Opening Reactions

The inherent ring strain of azetidines can be harnessed for synthetic advantage through nucleophilic ring-opening reactions.[14][15] This transformation provides access to highly functionalized acyclic amines. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. While often a desired transformation, unintended acid-mediated intramolecular ring-opening can be a stability liability for certain N-substituted azetidines, a factor to consider in drug design.[2]

ring_opening azetidine Substituted Boc-Azetidine nucleophile Nucleophile (e.g., R-MgBr, R-Li) azetidine->nucleophile Nucleophilic Attack product Functionalized Acyclic Amine nucleophile->product Ring Opening

Caption: General schematic of a nucleophilic ring-opening reaction of a Boc-azetidine.

Applications in Drug Discovery and Medicinal Chemistry

Boc-protected azetidines are invaluable building blocks in the synthesis of a wide range of biologically active molecules.

Peptidomimetics

Azetidine-based amino acids, such as Boc-azetidine-3-carboxylic acid, are non-canonical amino acids that can be incorporated into peptides to induce specific conformational constraints.[3] The rigidity of the azetidine ring can lead to peptides with unique folding patterns and enhanced resistance to proteolytic degradation, which are critical attributes for the development of stable and effective peptide therapeutics.[3][16]

Bioisosteric Replacements

The azetidine ring can serve as a bioisostere for other functional groups, such as gem-dimethyl or phenyl groups, offering a way to modulate the physicochemical properties of a lead compound. This strategy has been successfully employed to improve potency, selectivity, and pharmacokinetic profiles.

Key Intermediates for APIs

Boc-protected azetidines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[17] For example, 1-Boc-3-cyanoazetidine is a versatile intermediate used in the development of novel pharmaceuticals and agrochemicals.[17] The combination of the Boc protecting group and the reactive cyano group allows for a wide range of subsequent chemical transformations.[17]

Deprotection of the Boc Group

The final step in many synthetic sequences involving Boc-protected azetidines is the removal of the Boc group. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA) [6]

  • Dissolve the Boc-protected azetidine derivative in a suitable solvent, such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting amine is often obtained as a TFA salt and can be used directly or neutralized with a base (e.g., NaHCO₃, triethylamine) and extracted.

Caution: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate. The addition of scavengers, such as anisole or triethylsilane, can mitigate this side reaction.[4]

Conclusion

Boc-protected azetidine building blocks represent a powerful and versatile class of reagents for modern drug discovery. Their unique combination of conformational rigidity, inherent stability, and controlled, strain-releasing reactivity provides medicinal chemists with a valuable tool to explore novel chemical space and optimize the properties of drug candidates. A thorough understanding of their synthesis, reactivity, and strategic application is essential for leveraging their full potential in the development of the next generation of therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • 1-Boc-3-Cyanoazetidine: A Versatile Intermediate for Pharmaceutical Synthesis. BOC Sciences.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Regioselective ring opening reactions of azetidines.
  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Protection and Deprotection. J&K Scientific LLC.

Sources

Biological Activity Screening of Novel Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

The azetidine ring, a four-membered, nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and conformationally restricted nature provide a unique three-dimensional framework that can enhance key pharmacological properties such as metabolic stability, solubility, and receptor binding affinity.[2][3] Consequently, molecules incorporating the azetidine moiety have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro biological evaluation of novel azetidine derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting self-validating protocols that form the foundation of a robust hit-finding campaign.

Part 1: The General Screening Workflow: A Roadmap from Synthesis to Hit

The initial journey of a newly synthesized compound is a structured process designed to efficiently identify promising "hit" compounds. This screening cascade acts as a funnel, prioritizing derivatives with desired biological activity for more extensive secondary screening and subsequent lead optimization. The high-level workflow is a systematic progression from broad characterization to specific activity assessment.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Follow-up & Optimization synthesis Synthesis of Novel Azetidine Derivatives char Structural Characterization (NMR, MS, etc.) synthesis->char purity Purity & Identity Confirmation char->purity prep Compound Preparation (Stock Solutions) purity->prep screen Primary Biological Screening (In Vitro Assays) prep->screen data Data Analysis (IC50 / MIC Determination) screen->data hit Hit Compound Identification data->hit secondary Secondary Assays (e.g., Selectivity, MoA) hit->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar

Caption: High-level workflow for the synthesis and screening of novel compounds.[4]

Part 2: Anticancer and Cytotoxicity Screening

A primary and often initial area of investigation for novel heterocyclic compounds is their potential as anticancer agents.[4] The logical first step is a broad screen to assess general cytotoxicity against a panel of relevant human cancer cell lines. This identifies compounds that disrupt fundamental cellular processes, leading to cell death or growth inhibition.

Featured Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Its reliability and suitability for high-throughput screening make it an indispensable tool in early-stage drug discovery.[7]

Principle of the Assay: The core of the assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5] Since this conversion only occurs in metabolically active, viable cells, the quantity of formazan produced is directly proportional to the number of living cells in the well.[5] The formazan crystals are then solubilized, and the resulting colored solution is quantified spectrophotometrically.

Step-by-Step Methodology: MTT Assay
  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line (e.g., MCF-7, A549) via trypsinization.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of the novel azetidine derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Incubation:

    • After the treatment period, remove the compound-containing medium.

    • Add 50 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[5]

    • Incubate for 2-4 hours at 37°C. During this time, visible purple precipitate (formazan crystals) will form in wells with viable cells.[7]

  • Solubilization and Measurement:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 540-590 nm.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized for clear interpretation.

Compound IDCancer Cell LineIC₅₀ (µM)
AZ-001MCF-7 (Breast)10.5
AZ-001HepG2 (Liver)13.5
AZ-002MCF-7 (Breast)1.2
AZ-002HepG2 (Liver)2.1
DoxorubicinMCF-7 (Breast)0.8
DoxorubicinHepG2 (Liver)1.1
(Note: Data are hypothetical for illustrative purposes. Real azetidine derivatives have shown IC₅₀ values ranging from nanomolar to micromolar concentrations against various cancer cell lines.[9][10])
Exploring the Mechanism of Action (MoA)

Identifying a cytotoxic "hit" is only the beginning. The next critical phase is to elucidate its molecular mechanism of action. Many anticancer drugs function by inhibiting specific signaling pathways that are dysregulated in cancer cells.

Targeting Kinase Signaling: The BRAF Pathway

The BRAF kinase is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for regulating cell proliferation and survival.[11] The V600E mutation in BRAF leads to its constitutive activation and is a known driver in a significant percentage of melanomas and other cancers, making it a prime therapeutic target.[11]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF V600E RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Translocation & Activation Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Inhibitor Azetidine Inhibitor Inhibitor->BRAF

Caption: Simplified BRAF/MAPK signaling pathway and point of inhibition.[11]

Featured Protocol: BRAF V600E Kinase Inhibition Assay

Luminescence-based kinase assays, such as the Kinase-Glo® MAX assay, are widely used. They quantify the amount of ATP remaining in solution following a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Principle of the Assay: The assay measures the activity of the BRAF V600E enzyme by quantifying its phosphorylation of a substrate, such as MEK1.[12][13] The reaction consumes ATP. After the kinase reaction, a reagent is added that lyses the "cells" (in a cell-free system, this step is omitted) and contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.[12]

Step-by-Step Methodology: BRAF V600E Kinase Assay
  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer solution.

    • Prepare a master mixture containing the 5x Kinase Buffer, ATP, and the BRAF substrate (e.g., MEK1).[12]

  • Assay Plate Setup:

    • Add 5 µL of the test azetidine derivative (at 10x final concentration) or vehicle control to the wells of a white, 96-well plate.

    • To initiate the reaction, add 20 µL of the diluted BRAF V600E enzyme (e.g., 2.5 ng/µL) to each well. For "Blank" wells, add 20 µL of 1x Kinase Buffer instead.[12]

    • Add 25 µL of the master mixture to every well.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.

  • Signal Detection:

    • After incubation, add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[12]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "Blank" (100% inhibition).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Part 3: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates a continuous search for new chemical entities with antibacterial or antifungal properties. Azetidine derivatives have shown promise in this area, making antimicrobial screening a valuable component of their biological evaluation.[14][15]

Featured Protocol: Minimum Inhibitory Concentration (MIC) Test

The gold standard for quantifying the in vitro activity of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Principle of the Assay: The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a specific microorganism under defined in vitro conditions.[16][17][18] The broth microdilution method is a high-throughput adaptation of this principle, allowing for the simultaneous testing of multiple compounds and concentrations in a 96-well plate format.[18][19]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Determination prep_comp Prepare 2-fold serial dilutions of Azetidine Derivatives in broth inoculate Inoculate each well of the 96-well plate with the diluted bacterial suspension prep_bac Adjust bacterial culture to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) dil_bac Dilute bacterial suspension to achieve final inoculum of ~5x10^5 CFU/mL prep_bac->dil_bac incubate Incubate plate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect wells for turbidity (growth) or read OD600 incubate->read determine MIC is the lowest concentration with no visible growth read->determine

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology: Broth Microdilution MIC
  • Compound Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each azetidine derivative in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[18] The final volume in each well after inoculation will be 100 µL.

    • Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Inoculum Preparation:

    • Select colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and suspend them in broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17][18]

  • Inoculation and Incubation:

    • Inoculate each well (containing 50 µL of diluted compound) with 50 µL of the final bacterial inoculum.

    • Incubate the plate at 37°C for 16-20 hours under appropriate atmospheric conditions.[16]

  • MIC Determination:

    • After incubation, examine the plate for bacterial growth (turbidity). This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[19]

    • The MIC is the lowest concentration of the azetidine derivative at which there is no visible turbidity, indicating inhibition of bacterial growth.[16]

Data Presentation: Comparative Antimicrobial Activity
Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
AZ-003832>64
AZ-004161664
Ciprofloxacin0.50.251
(Note: Data are hypothetical for illustrative purposes.)

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and identifying novel anti-inflammatory agents is a major goal of drug discovery. Azetidine-containing compounds have been reported to possess anti-inflammatory and analgesic properties, making this a logical screening path.[20][21] A common strategy is to target key enzymes in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[22] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[23] Selective inhibition of COX-2 is the mechanism of action for several widely used non-steroidal anti-inflammatory drugs (NSAIDs) and is a desirable profile for new anti-inflammatory agents.

Featured Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This type of assay provides a rapid and sensitive method for high-throughput screening of potential COX-2 inhibitors.

Principle of the Assay: The assay measures the peroxidase component of the COX-2 enzyme. In the presence of its substrate, arachidonic acid, COX-2 produces Prostaglandin G2 (PGG2). The peroxidase activity of COX-2 then converts a fluorogenic probe (like Amplex™ Red) into a highly fluorescent product (resorufin) in the presence of heme.[22][24] Inhibitors of COX-2 will block this reaction, resulting in a decreased fluorescent signal.[23]

Step-by-Step Methodology: COX-2 Inhibition Assay
  • Reagent Preparation:

    • Prepare the COX Assay Buffer.

    • Dilute the human recombinant COX-2 enzyme to the desired working concentration (e.g., 17.5 ng/µL) in the assay buffer. Keep the enzyme on ice.[22]

    • Prepare a 10x working solution of the test inhibitors. A known COX-2 inhibitor like Celecoxib should be used as a positive control.[23]

  • Assay Plate Setup (96-well black plate):

    • Inhibitor Wells: Add 10 µL of the 10x test inhibitor solution.

    • Enzyme Control (100% Activity): Add 10 µL of the solvent/diluent solution.

    • Inhibitor Control: Add 10 µL of the 10x Celecoxib solution.

    • Add 80 µL of a Reaction Mix (containing Assay Buffer, Heme, and the fluorescent probe) to each well.

    • Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

    • Immediately measure the fluorescence kinetically (e.g., every minute for 10 minutes) using a plate reader with excitation at ~535 nm and emission at ~587 nm.[23]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Part 5: The Role of Structure-Activity Relationship (SAR)

The data generated from these primary screens form the basis of Structure-Activity Relationship (SAR) studies.[25] SAR is the process of identifying which parts of a molecule are responsible for its biological activity. By synthesizing and testing a series of structurally related analogs, researchers can systematically probe how modifications to the azetidine core or its substituents impact potency, selectivity, and other pharmacological properties.[26][27] This iterative process is fundamental to transforming a preliminary "hit" into a refined "lead" candidate.

G cluster_0 Modification & Synthesis cluster_1 Biological Testing cluster_2 SAR Data Core Azetidine Core (Hit Compound) Mod1 Analog 1 (Modify R1) Core->Mod1 Mod2 Analog 2 (Modify R2) Core->Mod2 Mod3 Analog 3 (Modify R3) Core->Mod3 Test1 Test Analog 1 Mod1->Test1 Test2 Test Analog 2 Mod2->Test2 Test3 Test Analog 3 Mod3->Test3 Data1 Activity ↑ Test1->Data1 Data2 Activity ↓ Test2->Data2 Data3 No Change Test3->Data3

Caption: Conceptual workflow for Structure-Activity Relationship (SAR) analysis.

Conclusion

The azetidine scaffold continues to prove its value as a versatile and potent motif in the landscape of drug discovery.[3][28][29] The systematic screening approach detailed in this guide—progressing from broad cytotoxicity assessment to specific mechanistic assays for anticancer, antimicrobial, and anti-inflammatory activity—provides a robust and efficient framework for the initial biological characterization of novel derivatives. By grounding these protocols in established principles and emphasizing rigorous data analysis, researchers can effectively identify and prioritize promising hit compounds. This foundational screening is the critical first step on the long but rewarding path from a novel chemical entity to a potential next-generation therapeutic agent.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

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  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Hsieh, M. J., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. [Link]

  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Bioorganic & medicinal chemistry, 18(24), 8565–8579. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

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  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(1), 31–43. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

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  • Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. ResearchGate. [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. [Link]

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  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. PubMed. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

  • Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. PubMed. [Link]

  • Identification of BRAF inhibitors through in silico screening. PMC - PubMed Central. [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH. [Link]

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Methodological & Application

Application Note: Strategic Incorporation of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based drug discovery, the use of non-canonical amino acids to enforce specific structural features is a cornerstone of modern medicinal chemistry. 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid is a key building block in this arena, offering a rigid azetidine scaffold that introduces a distinct conformational constraint into the peptide backbone. This rigidity can stabilize therapeutically relevant secondary structures, such as β-turns, potentially leading to enhanced biological activity, receptor selectivity, and metabolic stability. This document serves as an in-depth technical guide, providing a robust protocol for the incorporation of this valuable reagent into peptide sequences via solid-phase peptide synthesis (SPPS), alongside a discussion of the chemical principles and critical considerations for its successful application.

Introduction: The Power of Conformational Constraint in Peptide Design

Native peptides, despite their diverse biological roles, often suffer from therapeutic liabilities such as poor conformational stability and susceptibility to enzymatic degradation.[1] A proven strategy to mitigate these issues is the incorporation of unnatural amino acids that limit the peptide's conformational freedom.[1][2][3] this compound, with its strained four-membered ring, acts as a potent turn-inducing element.[4][5][6] The introduction of such a rigid structure can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target and enhancing proteolytic resistance.[4][5] Furthermore, the unique azetidine motif is a valuable feature in medicinal chemistry for improving pharmacokinetic properties.[5][7] This guide provides the necessary framework for leveraging these advantages in your research.

Physicochemical Properties and Handling

A comprehensive understanding of the reagent's characteristics is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compoundN/A
Common Abbreviation Boc-AyaaN/A
CAS Number 1375303-94-8
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Appearance White to off-white solidVendor Data
Solubility Soluble in DMF, NMP, DCMGeneral Knowledge
Storage 2-8°C, protect from moistureGeneral Knowledge

Safety Precaution: Always consult the Safety Data Sheet (SDS) prior to handling any chemical reagent.

Core Protocol: Incorporation via Solid-Phase Peptide Synthesis

The following protocol details the manual incorporation of this compound into a peptide chain using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8][9][]

Materials and Reagents
  • Resin: Fmoc-Rink Amide or similar, suitable for peptide amide synthesis.

  • Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Amino Acid Derivative: this compound.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyrindin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide).[11]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: TFA-based cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Equipment: SPPS reaction vessel, shaker, filtration unit, analytical and preparative HPLC, mass spectrometer.

Experimental Workflow Visualization

This diagram outlines the iterative cycle for the incorporation of the specialized amino acid.

SPPS_Incorporation_Cycle start_node Start: Peptide-Resin with N-terminal Fmoc Group deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start_node->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 3. Coupling Reaction (Boc-Ayaa, HBTU/HATU, DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 kaiser_test 5. Kaiser Test (Check for completion) wash2->kaiser_test kaiser_test->coupling Positive (Recouple) end_node End: Ready for Next Cycle kaiser_test->end_node Negative

Caption: Iterative cycle for SPPS incorporation of Boc-Ayaa.

Step-by-Step Methodology

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel. If starting with a pre-loaded resin, proceed to the deprotection of the first amino acid.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.

    • Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which is crucial for efficient coupling in the next step.

  • Coupling of this compound:

    • In a separate vial, prepare the activation solution: Dissolve 3 equivalents of the Boc-Ayaa, 2.9 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Rationale: A longer coupling time is recommended due to the potential steric hindrance from the cyclic structure. Pre-activation ensures the formation of the reactive ester for efficient acylation.

  • In-Process Monitoring:

    • Perform a qualitative Kaiser test on a few beads of resin.

    • A negative result (yellow beads) confirms the absence of free primary amines and indicates a complete coupling reaction.

    • If the test is positive (blue beads), a second coupling is necessary. Drain and repeat step 3.

    • Trustworthiness: The Kaiser test is an essential quality control step to prevent the formation of deletion peptide sequences.

  • Washing: After a successful coupling, wash the resin extensively with DMF (x3) and DCM (x3) to remove all soluble reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Purification and Characterization

The crude peptide should be purified by preparative reverse-phase HPLC (RP-HPLC). The identity and purity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Mechanistic Insights and Troubleshooting

The Role of the Boc Protecting Group

In the context of an overall Fmoc-based SPPS, the Boc group on the azetidine nitrogen is orthogonal. It remains stable during the basic conditions of Fmoc removal (piperidine) and is cleaved concomitantly with the side-chain protecting groups and the linker to the resin during the final acidic cleavage step (TFA).[12][13]

Visualizing the Chemical Structure

Caption: Simplified representation of the Boc-Ayaa structure.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Incomplete Coupling Steric hindrance of the azetidine ring system.Increase coupling time to 4-6 hours. Consider using a more potent coupling reagent like HATU. Ensure the resin is well-swollen and accessible.
Low Yield of Crude Peptide Aggregation of the peptide chain during synthesis.If aggregation is suspected, consider using a different resin or incorporating backbone modifications to disrupt secondary structures.
Side Product Formation Incomplete deprotection or side reactions during cleavage.Ensure fresh deprotection and cleavage reagents are used. Optimize the scavenger composition in the cleavage cocktail based on the peptide sequence.

Conclusion

The strategic incorporation of this compound is a potent tool for peptide chemists aiming to develop next-generation therapeutics. By enforcing conformational rigidity, this building block can significantly enhance the pharmacological properties of peptides. The detailed protocol and accompanying scientific rationale provided herein are designed to empower researchers to confidently and successfully utilize this advanced reagent in their solid-phase peptide synthesis campaigns.

References

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Protein synthesis with conformationally constrained cyclic dipeptides. PMC - NIH.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Azetidine amino acid derivatives and peptide compounds.
  • A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • CAS: 1375303-94-8 Name: this compound. Chemnet.
  • 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. PubChem.
  • This compound. Angene Chemical.
  • 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid. Biosynth.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.
  • Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Product Class 11: Peptides. Thieme.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Why Fmoc-Protected Amino Acids Domin
  • 1596752-15-6|2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid. BLDpharm.
  • Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • Solid-phase synthesis of chemotactic peptides using alpha-azido acids. PubMed.

Sources

Application Note: A Robust Protocol for the Amide Coupling of N-Boc-3-azetidinylideneacetic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold

In contemporary medicinal chemistry, the azetidine ring has emerged as a valuable scaffold. Its strained, four-membered ring structure imparts unique conformational constraints on molecules, often leading to improved metabolic stability, solubility, and target-binding affinity when incorporated into drug candidates. N-Boc-3-azetidinylideneacetic acid is a particularly useful building block, presenting a carboxylic acid functionality on an exocyclic double bond, which allows for the extension of the molecular framework through amide bond formation. This document provides a detailed, field-tested protocol for the efficient coupling of this key intermediate with a variety of primary amines, a critical transformation for synthesizing novel chemical entities for drug discovery.

The Chemistry: Mechanism of Amide Bond Formation

The condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process that requires activation of the carboxylic acid.[1] Among the plethora of available coupling reagents, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are renowned for high efficiency, fast reaction times, and suppression of side reactions like racemization.[1][2]

The coupling process using HATU proceeds through several key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[3]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU. This leads to the formation of a highly reactive OAt-active ester intermediate.[1][2][3]

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the activated ester.[2][3]

  • Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[3][4]

This sequence ensures a rapid and clean conversion to the desired amide product.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH N-Boc-3-azetidinylidene acetic acid ActiveEster OAt-Active Ester Intermediate RCOOH->ActiveEster Pre-activation (15-30 min) HATU HATU HATU->ActiveEster Pre-activation (15-30 min) DIPEA DIPEA (Base) DIPEA->ActiveEster Pre-activation (15-30 min) Amine Primary Amine (R'-NH2) Amide Target Amide Product Amine->Amide Nucleophilic Attack ActiveEster->Amide Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed for a standard 1.0 mmol scale reaction. Adjustments can be made proportionally for different scales.

Materials and Reagents
ReagentMol. Wt. ( g/mol )EquivalentsAmount (1.0 mmol scale)PurityNotes
N-Boc-3-azetidinylideneacetic acid215.251.0215 mg>97%Starting material.
Primary AmineVaries1.11.1 mmol>97%Ensure it is free of water.
HATU380.231.1418 mg>98%Store desiccated at -20°C.[2]
DIPEA (Hünig's base)129.242.5433 µL (d=0.742)>99%Use a freshly opened bottle.
Anhydrous N,N-Dimethylformamide (DMF)73.09-5.0 mL>99.8%Sure/Seal™ or equivalent is recommended.
Dichloromethane (DCM)84.93-As neededACSFor workup.
Saturated aq. NH₄Cl--As needed-For quenching.
Brine--As needed-For washing.
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying.
Step-by-Step Methodology

The following workflow provides a comprehensive guide from reaction setup to product isolation.

protocol_workflow start Start: Prepare Glassware (Flame-dry, N2 atmosphere) dissolve_acid 1. Dissolve Acid & HATU in anhydrous DMF start->dissolve_acid add_base 2. Add DIPEA Stir for 15-30 min (Pre-activation) dissolve_acid->add_base add_amine 3. Add Primary Amine add_base->add_amine react 4. Stir at Room Temp (Monitor by TLC/LC-MS) add_amine->react quench 5. Quench Reaction (Add sat. aq. NH4Cl) react->quench workup 6. Aqueous Workup (Dilute, Wash, Dry) quench->workup purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterize (NMR, MS) purify->end

Caption: Experimental workflow for amide coupling.

  • Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-azetidinylideneacetic acid (1.0 eq, 215 mg).

  • Reagent Addition: Add HATU (1.1 eq, 418 mg) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous DMF (5.0 mL) via syringe and stir the mixture until all solids are dissolved.

  • Pre-activation: Add DIPEA (2.5 eq, 433 µL) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[5][6]

  • Amine Addition: In a separate vial, dissolve the primary amine (1.1 eq, 1.1 mmol) in a minimal amount of anhydrous DMF (~1 mL), if it is a solid. Add the amine (or its solution) dropwise to the reaction flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Typical reaction times range from 1 to 4 hours.

  • Quenching: Once the reaction is complete, carefully quench it by adding saturated aqueous NH₄Cl solution (10 mL).[5]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM (25 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 15 mL). The washes help remove DMF, excess reagents, and byproducts like HOAt and tetramethylurea.[4][5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired amide product.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[5] 2. Presence of moisture hydrolyzing the active ester.[5] 3. Steric hindrance from bulky substrates.[5]1. Ensure the pre-activation step is allowed to proceed for at least 15 minutes before adding the amine.[6] 2. Use anhydrous solvents and reagents. Flame-dry all glassware and run the reaction under an inert atmosphere. 3. For sterically hindered amines, increase the reaction time or gently heat the reaction (e.g., to 40-50 °C).
Side Product Formation Reaction of the amine with HATU before the acid is activated.Adhere to the recommended order of addition: pre-activate the acid with HATU and base before adding the amine. This minimizes competitive side reactions.[7]
Difficult Purification Water-soluble byproducts (tetramethylurea, HOAt) remaining in the product.Perform multiple aqueous washes during the workup. Washing with a dilute LiCl solution (e.g., 5-10%) can be particularly effective at removing residual DMF. For very polar products, reverse-phase HPLC may be necessary.
Boc-Group Cleavage Accidental exposure to strong acidic conditions during workup or purification.Ensure all aqueous washes are neutral or slightly basic (e.g., use NaHCO₃ wash). Avoid using strongly acidic additives during chromatography. The Boc group is generally stable to the coupling conditions but is labile to strong acids like TFA or HCl.[8][9]

Conclusion

The amide coupling of N-Boc-3-azetidinylideneacetic acid with primary amines is a reliable and high-yielding transformation when conducted with care. The use of HATU as a coupling reagent provides rapid activation and minimizes side reactions. By following this detailed protocol, which emphasizes anhydrous conditions and a crucial pre-activation step, researchers can confidently synthesize a wide array of novel azetidine-containing amides for applications in drug discovery and development.

References

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]

  • Online Inhibitor. (2025, October 15). HATU as an Engine for Precision Amide Bond Formation in Drug Discovery. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

Sources

Application Notes: 1-Boc-azetidin-3-ylideneacetic acid - A Rigid Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Constraint in Drug Discovery

In the intricate dance of drug-target interactions, molecular flexibility can be a double-edged sword. While conformational adaptability can facilitate initial binding, it often comes at an entropic cost, leading to reduced binding affinity and promiscuous interactions with off-target proteins. The strategic introduction of rigid scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aiming to pre-organize a molecule into its bioactive conformation. This approach minimizes the entropic penalty upon binding, often enhancing potency and selectivity.[1][2] Rigid, saturated motifs like bicyclo[1.1.1]pentane and cubane have demonstrated immense value by providing precise three-dimensional positioning of chemical functionalities.[1]

Among the privileged structures in drug design, small, strained heterocycles have garnered significant attention.[3] Azetidines, in particular, have emerged as vital motifs due to their unique combination of properties.[1] The four-membered ring is strained yet stable, conferring a high degree of sp³ character and conformational rigidity.[1] This rigidity can enhance metabolic stability, improve aqueous solubility, and favorably modulate pharmacokinetic profiles.[1] Numerous FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring to achieve desired therapeutic outcomes.[1]

This application note focuses on a specific, highly versatile azetidine building block: 1-Boc-azetidin-3-ylideneacetic acid . This scaffold uniquely combines the rigidity of the azetidine core with the geometric definition of an exocyclic double bond, presenting a powerful tool for medicinal chemists to explore chemical space with precision and control. We will detail its strategic applications, provide robust synthetic protocols for its preparation and incorporation, and discuss its potential as a bioisosteric replacement for more flexible linkers.

Strategic Value of the 1-Boc-azetidin-3-ylideneacetic acid Scaffold

The unique geometry of 1-Boc-azetidin-3-ylideneacetic acid offers several distinct advantages in drug design. The exocyclic alkene fixes the geometry of the acetic acid moiety relative to the azetidine ring, providing a well-defined vector for positioning functional groups. This contrasts sharply with more flexible linkers, where free rotation can lead to a multitude of low-energy conformations.

Key Advantages:
  • Conformational Rigidity: The scaffold locks the substituent in a defined spatial orientation, reducing the entropic cost of binding to a biological target and potentially increasing potency.[1]

  • Precise Vectorial Projection: The alkene geometry directs the carboxylic acid (or subsequent amide functionality) away from the core, allowing for precise probing of binding pockets.

  • Improved Physicochemical Properties: As an sp³-rich, polar scaffold, it can serve as a "non-aromatic phenyl ring bioisostere," improving properties like aqueous solubility and metabolic stability by moving away from "flatland" molecular designs.

  • Synthetically Versatile Handle: The Boc-protected nitrogen allows for straightforward deprotection and subsequent functionalization, while the carboxylic acid is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry.

A primary application of such a scaffold is in the design of conformationally constrained analogs of key biological molecules. For instance, azetidine derivatives bearing an acetic acid moiety have been successfully explored as rigid analogs of γ-aminobutyric acid (GABA), leading to the discovery of potent GABA-uptake inhibitors.[4] The 1-Boc-azetidin-3-ylideneacetic acid scaffold provides a unique geometric variant for exploring the pharmacophores of such targets.

Below is a diagram illustrating the logical workflow for utilizing this scaffold in a drug discovery program.

G cluster_0 Scaffold-Based Design Start Identify Flexible Linker in Lead Compound Design Design Rigid Analog using Azetidine Scaffold Start->Design Hypothesize benefit of rigidity Synthesize Synthesize Scaffold: 1-Boc-azetidin-3-ylideneacetic acid Design->Synthesize Propose synthetic route Incorporate Couple Scaffold with Target-Binding Moiety Synthesize->Incorporate Test In Vitro Biological Assay (Potency, Selectivity) Incorporate->Test Analyze Analyze SAR & Physicochemical Properties Test->Analyze Compare with flexible analog Analyze->Design Iterate design based on new data Optimize Optimized Lead Candidate Analyze->Optimize Improved PK/PD properties observed

Caption: Drug discovery workflow using the azetidine scaffold.

Experimental Protocols

The following protocols provide a reliable pathway for the synthesis of 1-Boc-azetidin-3-ylideneacetic acid and its subsequent incorporation into a target molecule via amide coupling.

Part 1: Synthesis of Methyl (1-Boc-azetidin-3-ylidene)acetate

This procedure is adapted from a validated Horner-Wadsworth-Emmons (HWE) reaction, which is a highly reliable method for forming α,β-unsaturated esters.[5]

Reaction Scheme: Image of the reaction scheme for the HWE reaction to form the methyl ester.

Materials:

  • 1-Boc-3-azetidinone (CAS 398489-26-4)

  • Methyl 2-(dimethoxyphosphoryl)acetate (CAS 84355-12-4)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 15 mL per gram of 1-Boc-3-azetidinone).

  • Carefully add sodium hydride (1.05 equivalents) to the stirred THF.

  • Slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise to the NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at 0 °C for 30 minutes. A clear solution or light suspension should form as the phosphonate anion is generated.

  • In a separate flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of 1-Boc-3-azetidinone dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slowly adding water at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield methyl (1-Boc-azetidin-3-ylidene)acetate as a clear oil or white solid.

Part 2: Saponification to 1-Boc-azetidin-3-ylideneacetic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard saponification. As this is an α,β-unsaturated ester, conditions should be kept mild to avoid potential Michael addition or other side reactions.[2][6]

Reaction Scheme: Image of the saponification reaction.

Materials:

  • Methyl (1-Boc-azetidin-3-ylidene)acetate (from Part 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM)

Procedure:

  • Dissolve the methyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A white precipitate may form.

  • Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-azetidin-3-ylideneacetic acid, which can often be used in the next step without further purification.

Part 3: Amide Coupling with a Primary Amine

This protocol uses HATU, a highly efficient and widely used coupling reagent that minimizes racemization and side reactions.

G cluster_1 Amide Coupling Protocol Acid 1-Boc-azetidin-3-ylideneacetic acid (1.0 eq) Mix Combine reactants in DMF Stir at 0°C to RT Acid->Mix Amine Primary/Secondary Amine (1.1 eq) Amine->Mix Reagents HATU (1.1 eq) DIPEA (2.5 eq) Anhydrous DMF Reagents->Mix Monitor Monitor reaction by TLC or LC-MS (2-6 h) Mix->Monitor Workup Aqueous Workup: EtOAc, sat. NaHCO3, Brine Monitor->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product Desired Amide Product Purify->Product

Sources

Navigating the Cleavage: A Guide to the Deprotection of Boc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for larger rings have led to its incorporation into a multitude of drug candidates and bioactive molecules. The synthesis of these valuable compounds frequently employs the tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen due to its robustness and predictable reactivity. However, the successful progression of a synthetic route hinges on the efficient and selective removal of this protecting group.

This application note provides a comprehensive guide to the reaction conditions for the deprotection of Boc-protected azetidines. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and discuss alternative methods for sensitive substrates. Our focus is on explaining the "why" behind the "how," empowering researchers to make informed decisions for their specific synthetic challenges.

The Cornerstone of Boc Deprotection: Acid-Catalyzed Cleavage

The most prevalent and reliable method for the removal of a Boc group is acid-catalyzed hydrolysis.[1][2] The stability of the Boc group to a wide array of non-acidic conditions makes its acid lability a powerful tool for orthogonal protection strategies.[3]

The Mechanism of Acidolysis

The deprotection proceeds through a well-established, multi-step mechanism.[2] First, the carbonyl oxygen of the Boc group is protonated by a strong acid. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine. In the acidic medium, the newly liberated azetidine nitrogen is protonated, typically yielding the corresponding ammonium salt.[2]

It is a noteworthy and critical point for synthetic chemists that the strained azetidine ring is generally stable under the strong acidic conditions required for Boc deprotection, with ring-opening not being a commonly observed side reaction.[4][5]

digraph "Acid_Catalyzed_Deprotection" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Acid-Catalyzed Deprotection Workflow.

Common Acidic Reagents: A Comparative Overview

The choice between the two most common strong acids for Boc deprotection, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), often depends on the substrate's sensitivity, the desired salt form of the product, and practical considerations like solvent compatibility and ease of removal.

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in CH₂Cl₂ (DCM), Room Temp.[1]0.5 - 4 hours[1]Highly effective, volatile (easy to remove), good for solid-phase synthesis.Corrosive, can cleave other acid-labile groups, potential for tert-butylation side reactions.[1]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate, Room Temp.[1][2]1 - 12 hours[1][2]Cost-effective, readily available, product is often a crystalline HCl salt.Can be less selective, potential for chlorinated byproducts.[1]

Expert Insight: While TFA is often lauded for its high efficacy and volatility, the resulting TFA salts of the deprotected amine can sometimes be oily and difficult to handle. In contrast, HCl deprotection frequently yields a crystalline hydrochloride salt that is easily isolated by filtration.[6]

Experimental Protocols: Acidic Deprotection of Boc-Azetidines

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely applicable method for the deprotection of a variety of Boc-protected azetidines.

Materials:

  • Boc-protected azetidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • To the stirred solution at room temperature, add TFA to a final concentration of 25-50% (v/v).[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Work-up: For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected azetidine.[7]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the azetidine is the desired product.

Materials:

  • Boc-protected azetidine derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Suspend or dissolve the Boc-protected azetidine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.[1][3]

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within 2-16 hours.[3] In many cases, the product hydrochloride salt will precipitate from the reaction mixture.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether to remove any non-polar impurities. Dry the solid under vacuum.

  • If the product remains in solution, concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.[1]

digraph "Protocol_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Generalized Experimental Workflow.

Beyond Strong Acids: Alternative Deprotection Strategies

While acidic deprotection is the workhorse for Boc removal, certain substrates may contain other acid-labile functional groups, necessitating milder or orthogonal deprotection strategies.

Thermal Deprotection

For substrates that can withstand elevated temperatures, thermal deprotection offers a catalyst-free method for Boc removal. The mechanism is believed to involve the fragmentation of the carbamate to the free amine, carbon dioxide, and isobutylene.[8]

  • Conditions: Temperatures in the range of 150-240 °C are often required for a practical reaction rate.[8][9] Solvents such as methanol, 2,2,2-trifluoroethanol (TFE), or even water under elevated temperatures can be employed.[9][10]

  • Advantages: This method avoids the use of corrosive and potentially problematic acidic reagents.

  • Causality: The high thermal energy overcomes the activation barrier for the unimolecular decomposition of the Boc group. This can be particularly advantageous in continuous flow chemistry setups where precise temperature control can be achieved.[9]

Lewis Acid-Catalyzed Deprotection

Lewis acids provide an alternative to Brønsted acids for Boc cleavage. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which, similar to protonation, facilitates the fragmentation of the carbamate.[2]

  • Reagents: A variety of Lewis acids have been shown to be effective, including AlCl₃, SnCl₄, and ZnBr₂.[2][11]

  • Conditions: Reactions are typically carried out in aprotic solvents like dichloromethane at or below room temperature.

  • Advantages: Lewis acids can offer enhanced selectivity in the presence of other acid-sensitive groups. For instance, AlCl₃ has been reported to selectively cleave Boc groups in the presence of benzyl carbamates (Cbz).[11]

  • Expert Insight: It is important to note that in the presence of protic solvents or even adventitious water, many Lewis acids will generate protic acids, which may be the true catalytic species.[2]

Milder Reagents for Sensitive Substrates

For highly functionalized and sensitive azetidine derivatives, even standard Lewis acids may be too harsh. In such cases, milder, more specialized reagents can be employed.

  • p-Toluenesulfonic Acid (pTSA): This solid, non-volatile acid is a "greener" and less corrosive alternative to TFA.[12] Deprotection can be achieved using stoichiometric amounts of pTSA in solvents like acetonitrile.[1]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild method for the selective deprotection of N-Boc groups on a variety of substrates, including those with other acid-labile functionalities where traditional TFA or HCl methods have failed.[13] The reaction proceeds at room temperature and is thought to involve a mechanism that is more complex than the simple in situ generation of HCl.[13]

Conclusion

The deprotection of Boc-protected azetidines is a critical transformation in the synthesis of these important molecules. While strong acids like TFA and HCl remain the most common and reliable reagents, a thorough understanding of the reaction mechanism and potential side reactions is essential for successful implementation. For sensitive substrates, a range of milder alternatives, including thermal methods and catalysis with Lewis acids or other specialized reagents, provides the synthetic chemist with a versatile toolkit. By carefully considering the nature of the azetidine substrate and the overall synthetic strategy, researchers can select the optimal deprotection conditions to efficiently and selectively liberate the azetidine nitrogen, paving the way for the next steps in their synthetic endeavors.

References

  • Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68.
  • Lewis Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 20, 2026, from [Link]

  • Specific solvent issues with BOC deprotection - Wordpress. (2026, January 7). Retrieved January 20, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved January 20, 2026, from [Link]

  • Any suggestion on Boc deprotection without using acid? - ResearchGate. (2016, March 26). Retrieved January 20, 2026, from [Link]

  • How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry - Reddit. (2023, March 10). Retrieved January 20, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved January 20, 2026, from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015, October 28). Retrieved January 20, 2026, from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012, May 27). Retrieved January 20, 2026, from [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Retrieved January 20, 2026, from [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). Retrieved January 20, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Application Note: N-Boc-3-azetidin-3-ylideneacetic Acid as a Versatile Scaffold for Novel Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines are four-membered nitrogen-containing heterocycles that have become crucial motifs in drug discovery due to their unique structural and pharmacokinetic properties.[1] Their strained ring system provides a rigid scaffold that can enhance binding affinity and metabolic stability in drug candidates.[1][2] This note details the application of a key intermediate, N-Boc-3-azetidin-3-ylideneacetic acid, a bifunctional building block ideal for constructing diverse libraries of potential enzyme inhibitors. We provide an in-depth analysis of its reactivity and present two detailed, validated protocols for its derivatization via Michael addition and amide coupling, enabling researchers to leverage this scaffold in their drug development programs.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring is a privileged structure in modern medicinal chemistry, appearing in several FDA-approved drugs such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib.[1][2] The ring's inherent strain of approximately 25.4 kcal/mol contributes to its unique chemical reactivity and conformational rigidity, which can be exploited to optimize the pharmacological properties of a molecule.[3] N-Boc-3-azetidin-3-ylideneacetic acid is a particularly valuable derivative because it possesses two distinct reactive centers: an α,β-unsaturated ester system and a carboxylic acid.[4][5] This dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful tool for generating complex molecular architectures aimed at inhibiting various enzyme classes, including kinases, proteases, and lipases.[2][6]

Physicochemical Properties and Reactivity

N-Boc-3-azetidin-3-ylideneacetic acid is a stable, crystalline solid at room temperature.[7] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen, which ensures stability during many synthetic transformations but can be readily removed under acidic conditions to allow for further derivatization.[8]

PropertyValueReference
CAS Number 183062-96-6[9]
Molecular Formula C₁₀H₁₇NO₄[7]
Molecular Weight 215.25 g/mol [7]
Appearance White to off-white powder/crystal[7]
Boiling Point 341.6 °C at 760 mmHg[9]
Density 1.186 g/cm³[9]

The molecule's reactivity is governed by two key functional groups, providing two primary vectors for diversification.

G

Vector 1: Aza-Michael Addition: The exocyclic double bond is an excellent Michael acceptor.[4] It readily undergoes conjugate addition with a variety of soft nucleophiles, particularly secondary amines (aza-Michael addition), thiols, and other carbon nucleophiles.[4][10] This reaction is highly efficient for introducing new substituents directly onto the azetidine ring, creating a chiral center at the C3 position.[4]

Vector 2: Amide Bond Formation: The carboxylic acid moiety is a classical handle for amide coupling reactions.[8] Using standard peptide coupling reagents, this group can be activated and reacted with a wide array of primary and secondary amines to form amide bonds, extending the acetic acid side chain.[][12] This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.[8]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for leveraging the dual reactivity of N-Boc-3-azetidin-3-ylideneacetic acid to synthesize potential enzyme inhibitors.

Protocol 1: Aza-Michael Addition with a Secondary Amine

This protocol describes the synthesis of a 3-substituted azetidine derivative through the conjugate addition of a heterocyclic amine. This method is foundational for creating scaffolds where a key pharmacophore is directly attached to the azetidine ring.[4][13]

Objective: To synthesize 2-(1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetic acid.

Materials & Reagents:

  • N-Boc-3-azetidin-3-ylideneacetic acid methyl ester*

  • Pyrrolidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Ethyl acetate (EtOAc), Diethyl ether, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 1M Hydrochloric Acid (HCl)

Note: The reaction is often performed on the methyl ester for improved solubility and handling, followed by saponification. The starting ester can be prepared via a Horner-Wadsworth-Emmons reaction from 1-Boc-3-azetidinone.[4][13]

G

Step-by-Step Procedure:

  • Michael Addition: In a round-bottom flask under an inert atmosphere (N₂), dissolve methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile.[4]

  • Add pyrrolidine (1.2 eq) followed by DBU (1.1 eq).[4]

  • Heat the reaction mixture to 65 °C and stir for 4-6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product (the Michael adduct ester) by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Saponification: Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).[14]

  • Add Lithium Hydroxide (LiOH, 1.2 eq) and stir at room temperature for 2-3 hours.[14]

  • Monitor the hydrolysis by TLC. Upon completion, remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to pH 4 with 1M HCl.[14]

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final acid as a solid.[14]

Self-Validation & Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Result for 2-(1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetic acid
¹H NMR Disappearance of alkene protons (~5.8 ppm). Appearance of new signals for the pyrrolidine moiety. Characteristic singlet for Boc group (~1.4 ppm).[4][14]
¹³C NMR Absence of alkene carbons. Appearance of new aliphatic carbons corresponding to the pyrrolidine and the new quaternary C3 of the azetidine.
HRMS Calculated mass for C₁₆H₂₈N₂O₄ [M+H]⁺ should match the observed mass.[4]
Protocol 2: Amide Coupling with a Primary Amine

This protocol demonstrates the use of the carboxylic acid handle to append a new molecular fragment, a common strategy for exploring structure-activity relationships (SAR) by modifying a lead compound's periphery.

Objective: To synthesize 1-Boc-3-(2-(benzylamino)-2-oxoethyl)azetidine. (Assuming the double bond from the starting material was previously reduced).

Materials & Reagents:

  • N-Boc-3-azetidine acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[15]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve N-Boc-3-azetidine acetic acid (1.0 eq) in anhydrous DMF.

  • Add benzylamine (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow.[15]

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting acid is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure amide.

Self-Validation & Characterization: Confirm the product's identity and purity.

AnalysisExpected Result for 1-Boc-3-(2-(benzylamino)-2-oxoethyl)azetidine
¹H NMR Disappearance of the carboxylic acid proton. Appearance of a new amide N-H proton signal and aromatic signals from the benzyl group.[16][17]
¹³C NMR Appearance of a new amide carbonyl signal (~170 ppm) and aromatic carbon signals.
FT-IR Characteristic amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
HRMS Calculated mass for C₁₇H₂₄N₂O₃ [M+H]⁺ should match the observed mass.

Troubleshooting and Key Considerations

  • Michael Addition: The choice of base is critical. While DBU is effective for many amine additions, weaker bases or base-free conditions may be required for more sensitive substrates to avoid side reactions.[4]

  • Amide Coupling: HATU is a highly effective coupling reagent but is moisture-sensitive.[15] Ensure all reagents and solvents are anhydrous for optimal results. Alternative coupling reagents like HBTU or EDC/HOBt can also be used.[12][15]

  • Purification: Azetidine derivatives can sometimes be highly polar. It may be necessary to add a small amount of methanol or triethylamine to the eluent during column chromatography to prevent streaking and improve recovery.

  • Boc Deprotection: If subsequent modification of the azetidine nitrogen is desired, the Boc group can be cleanly removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

Conclusion

N-Boc-3-azetidin-3-ylideneacetic acid is a powerful and versatile intermediate for the synthesis of novel enzyme inhibitors. Its bifunctional nature allows for the systematic and efficient construction of diverse chemical libraries through well-established synthetic transformations like Michael additions and amide couplings. The protocols outlined here provide a reliable foundation for researchers to explore the chemical space around the privileged azetidine scaffold, accelerating the discovery of new therapeutic agents.

References

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Azetidines in Drug Discovery. PharmaBlock.
  • N-Boc-3-azetidine acetic acid. Protheragen.
  • N-Boc-3-azetidine acetic acid 183062-96-6 wiki. Guidechem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Buy N-Boc-3-azetidine acetic acid Industrial Grade from Shaanxi Dideu Medichem Co. Ltd. LookChem.
  • Azetidines in medicinal chemistry: emerging applic
  • N-Boc-3-azetidine acetic acid | 183062-96-6. ChemicalBook.
  • synthesis, characterization and study biological screening of some new azetidinone derivatives
  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. PubMed Central.
  • Available Synple Chem Reagent Cartridges. Synple Chem.
  • Peptide Synthesis Reagents. BOC Sciences.
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

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Experimental procedure for amide bond formation with 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Bond Formation with 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid: Protocols and Mechanistic Insights

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a unique three-dimensional vector for exploring chemical space.[2][3] Specifically, this compound is a versatile building block, featuring a Boc-protected amine for stability and selective deprotection, and a carboxylic acid moiety ready for amide coupling.[4] This application note provides a comprehensive guide for researchers on the effective synthesis of amides using this valuable intermediate, focusing on the selection of coupling reagents, reaction optimization, and mechanistic rationale.

The Cornerstone of Synthesis: Understanding Amide Bond Formation

The formation of an amide bond is a condensation reaction that couples a carboxylic acid and an amine. This process is not spontaneous and requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[5][6] The choice of coupling reagent is paramount and dictates the reaction's efficiency, yield, and the preservation of stereochemical integrity, a critical consideration when working with chiral molecules.[6][7]

Common Coupling Reagents and Their Mechanisms

A variety of coupling reagents are available, each with its own mechanism of action, advantages, and disadvantages. The most common classes are carbodiimides, phosphonium salts, and uronium/aminium salts.[8][9][10]

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][9][11] This intermediate can then react with the amine to form the amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea, an undesired byproduct, or react with another molecule of the carboxylic acid to form an anhydride.[11][12] To mitigate these side reactions and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[8][13] These additives trap the O-acylisourea to form a less reactive but still efficient active ester, which then cleanly reacts with the amine.[8][9]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents, in the presence of a non-nucleophilic base, convert the carboxylic acid into an activated OBt or OAt ester, which then reacts with the amine.[5][9][10] Phosphonium-based reagents are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids.[10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Similar to phosphonium salts, these reagents generate highly reactive OAt or OBt active esters.[9][10][14] HATU, which forms an OAt ester, is generally considered more reactive than HBTU due to the electron-withdrawing nature of the pyridine nitrogen in HOAt, making it a better leaving group.[8][10][14] These reagents are highly efficient and often lead to faster reaction times and higher yields.[13][14]

Experimental Protocols

This section details the step-by-step procedures for amide bond formation with this compound using two common and effective coupling systems: EDC/HOBt and HATU.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially for reactions sensitive to moisture. Common solvents for amide coupling include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN).[9][14]

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is a classic and cost-effective method for amide bond formation. The addition of HOBt is crucial for minimizing side reactions and potential racemization.[8]

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates.[8][14]

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir for 5-10 minutes at room temperature.[9]

  • Add the desired amine (1.0-1.2 eq.) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide product.

Data Presentation and Workflow Visualization

Table 1: Comparison of Common Amide Coupling Conditions
ParameterEDC/HOBtHATU/DIPEA
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Additive 1-Hydroxybenzotriazole (HOBt)None required (HOAt is part of the reagent)
Base Often not required, but a tertiary amine can be usedN,N-Diisopropylethylamine (DIPEA)
Solvent DCM, DMFDMF, MeCN
Reaction Time 12-24 hours2-6 hours
Typical Yield Good to ExcellentExcellent
Side Products Urea byproduct (water-soluble)Tetramethylurea byproduct
Cost LowerHigher
Diagram 1: General Workflow for Amide Bond Formation

Amide_Bond_Formation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A Carboxylic Acid (Azetidine Derivative) E Activation of Carboxylic Acid A->E B Amine F Nucleophilic Attack by Amine B->F C Coupling Reagent (e.g., HATU, EDC) C->E D Base (optional) (e.g., DIPEA) D->E E->F G Work-up & Purification F->G H Desired Amide G->H

Caption: General workflow for amide bond formation.

Diagram 2: Mechanism of Carbodiimide-Mediated Amide Coupling with HOBt

Carbodiimide_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester Active Ester (R-CO-OBt) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->Active_Ester Amide Amide (R-CO-NHR') Active_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Sources

Application Notes and Protocols for Azetidine Derivatives in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous properties upon drug candidates is perpetual. Among the pantheon of heterocyclic structures, the azetidine ring—a four-membered saturated amine—has ascended to a position of prominence.[1][2] Its growing appeal is not accidental but is rooted in a unique confluence of structural and physicochemical characteristics. The inherent ring strain (~25.4 kcal/mol), which lies between that of the highly reactive aziridine and the more stable pyrrolidine, provides a delicate balance of stability and controlled reactivity.[2][3] This, combined with its conformational rigidity and pronounced three-dimensional (sp³-rich) character, makes the azetidine motif a powerful tool for enhancing pharmacokinetic profiles, improving metabolic stability, and increasing aqueous solubility.[1][4]

This guide eschews a conventional template to provide a narrative grounded in practical application and strategic rationale. We will explore not just what azetidine derivatives can do, but why they are chosen and how their potential can be systematically unlocked in a research and development setting. We will move from foundational principles to specific, actionable protocols, illustrating the journey from chemical concept to therapeutic potential.

Part 1: Strategic Incorporation of the Azetidine Moiety in Drug Design

The decision to incorporate an azetidine ring is a strategic one, driven by the desire to solve specific challenges in drug development. Its utility stems from several key roles it can play within a molecule.

1.1. A Vector for Three-Dimensional Exploration: Modern drug discovery has increasingly focused on moving away from flat, aromatic molecules to embrace sp³-rich scaffolds that can better explore the complex, three-dimensional topologies of biological targets.[4][5] The rigid, puckered structure of the azetidine ring provides well-defined exit vectors for substituents, allowing medicinal chemists to position functional groups in precise spatial orientations that are often inaccessible with more flexible or larger rings.[4]

1.2. A Bioisosteric Replacement for Enhanced Properties: Azetidines are frequently employed as bioisosteres for other common cyclic amines like piperidine and pyrrolidine, or even for acyclic fragments such as isopropyl groups.[6][7] This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger rings.[1][4]

  • Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[8]

  • Lipophilicity: The replacement of a larger, more lipophilic ring with the smaller azetidine can fine-tune the overall lipophilicity (LogP) of a compound, which is critical for balancing permeability and solubility.[5]

1.3. A Privileged Scaffold in Approved Therapeutics: The theoretical advantages of the azetidine scaffold are validated by its presence in several FDA-approved drugs, demonstrating its clinical viability.[1] These successes span a wide range of therapeutic areas, solidifying the ring's status as a "privileged" structure.

Drug Name Therapeutic Area Role of Azetidine Moiety Reference(s)
Baricitinib Rheumatoid ArthritisJAK inhibitor; azetidine enhances selectivity and pharmacokinetic properties.[1][4]
Cobimetinib MelanomaMEK1/2 inhibitor; the azetidine group contributes to potency and metabolic stability.[1][2][9]
Azelnidipine HypertensionCalcium channel blocker; the azetidine ring is integral to its mechanism of action.[1][2]
Sarolaner Veterinary EctoparasiticideIsoxazoline insecticide; the spiro-azetidine enhances efficacy.[1]

Part 2: Therapeutic Horizons for Azetidine Derivatives

The versatility of the azetidine scaffold has enabled its application across a broad spectrum of diseases.

2.1. Oncology: Azetidine derivatives have shown significant promise as anticancer agents through diverse mechanisms of action.[6][10]

  • Kinase Inhibition: As seen with Cobimetinib, azetidines are effective components of kinase inhibitors.[9] Their rigid structure can facilitate precise interactions within the ATP-binding pocket of target kinases.

  • Signal Transducer and Activator of Transcription (STAT) Inhibition: The JAK-STAT signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in many cancers.[11] Azetidine-based compounds have been developed as potent inhibitors of STAT3, demonstrating sub-micromolar efficacy in breast cancer models by inhibiting STAT3 activation, suppressing target gene expression, and inducing apoptosis.[11][12][13]

  • Microtubule Targeting: Azetidine moieties have been used to replace the phenylethyl group in microtubule-targeting agents like TZT-1027 analogues. This modification has yielded compounds with potent antiproliferative activities in the low nanomolar range against lung and colon cancer cell lines.[14][15]

Anticancer Activity of Selected Azetidine Derivatives

Compound Class Cancer Cell Line(s) Endpoint IC₅₀ / EC₅₀ Mechanism of Action Reference(s)
Azetidine-based STAT3 Inhibitors (e.g., 7e, 7f) Breast Cancer (MDA-MB-231) STAT3 Inhibition (EMSA) 0.22 - 0.49 µM Direct binding to STAT3 SH2 domain [12][13]
TZT-1027 Analogue (Compound 1a) A549 (Lung), HCT116 (Colon) Antiproliferation 2.2 nM, 2.1 nM Inhibition of tubulin polymerization [15]

| Azetidin-2-one derivative | SiHa (Cervical) | Cytotoxicity | 0.1 µM | Induction of apoptosis |[10][16] |

2.2. Infectious Diseases: The historical success of β-lactam (azetidin-2-one) antibiotics like penicillin has paved the way for new applications of azetidines in combating infectious agents.[17][18][19]

  • Antibacterial: Researchers are developing novel azetidine-containing compounds to tackle antibiotic resistance. A promising series of azetidine derivatives, termed BGAz, has demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[20][21] These compounds act via a novel mechanism, blocking mycolate assembly, a critical component of the mycobacterial cell wall.[20][22]

  • Antiviral: Azetidine derivatives have been identified as useful for the treatment of herpes simplex virus (HSV) infections, with some compounds showing antiviral activity in the sub-micromolar range.[23]

2.3. Central Nervous System (CNS) Disorders: The ability of the azetidine scaffold to improve blood-brain barrier penetration and modulate interactions with CNS targets makes it highly valuable for neurological drug discovery.[1][24]

  • GABA Uptake Inhibition: Azetidine derivatives have been designed as conformationally constrained analogues of GABA, showing potent inhibition of the GABA transporters GAT-1 and GAT-3.[25]

  • VMAT2 Inhibition: Lobelane analogues incorporating a central azetidine ring are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), with potential applications in treating methamphetamine abuse.[26]

  • Other CNS Applications: Azetidines are being explored for neurological conditions like Parkinson's disease and ADHD, often as ligands for dopamine and serotonin receptors.[24][27]

Part 3: Application Notes & Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of azetidine derivatives, reflecting best practices in medicinal chemistry and chemical biology.

Application Note 1: Targeting Oncogenic Signaling with Azetidine-Based STAT3 Inhibitors

Background: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a latent cytoplasmic transcription factor that, upon activation by Janus kinases (JAKs), translocates to the nucleus to regulate the expression of genes involved in proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a high-value therapeutic target. The development of small-molecule STAT3 inhibitors has been challenging due to the difficulty of targeting protein-protein interactions. Azetidine-2-carboxamides have emerged as a promising chemical series, acting as potent and selective inhibitors by targeting the STAT3 SH2 domain, which is crucial for its dimerization and activation.[11][12]

Workflow for Developing Azetidine-Based STAT3 Inhibitors

G cluster_0 Discovery & Design cluster_1 In Vitro Validation cluster_2 Cellular & In Vivo Evaluation A HTS or Fragment Screening to Identify Initial Hits B Structure-Based Design (Docking into STAT3 SH2 Domain) A->B C Synthesis of Azetidine Carboxamide Library B->C D Biochemical Assay (EMSA or FP) C->D E Cell-Based Assay (STAT3 Reporter Gene) D->E F Target Gene Expression (qPCR for Bcl-xL, Cyclin D1) E->F G Antiproliferative Assay (e.g., MTT on Breast Cancer Lines) F->G H Apoptosis Assay (Annexin V Staining) G->H I In Vivo Xenograft Model (Tumor Growth Inhibition) H->I J Optimized Lead Candidate I->J Lead Optimization

Caption: A streamlined workflow for the discovery and development of azetidine-based STAT3 inhibitors.

Protocol 1: Synthesis of a 3-Aryl-Azetidine Derivative

Rationale: This protocol outlines a common method for synthesizing 3-aryl-azetidines, which are valuable intermediates for many therapeutic agents, including microtubule-targeting compounds.[15] The procedure involves the preparation of a sulfonylhydrazone followed by a palladium-catalyzed intramolecular C-H amination, a modern and efficient method for azetidine synthesis.[2]

Materials:

  • Appropriate aryl ketone (e.g., 4-chloroacetophenone)

  • Hydrazine hydrate

  • Triisopropylbenzenesulfonyl chloride

  • Tetrahydrofuran (THF), Methanol (MeOH)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar), TLC plates, column chromatography supplies (silica gel, solvents).

Step-by-Step Procedure:

  • Synthesis of the Sulfonylhydrazide: a. Dissolve triisopropylbenzenesulfonyl chloride (1.0 eq) in THF (0.2 M) in a round-bottom flask at 0 °C. b. Add hydrazine hydrate (2.5 eq) dropwise while stirring. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonylhydrazide.

  • Formation of the Sulfonylhydrazone: a. Dissolve the sulfonylhydrazide (1.0 eq) in MeOH (0.5 M). b. Add the corresponding aryl ketone (e.g., 4-chloroacetophenone, 1.0 eq). c. Stir the reaction at room temperature and monitor by TLC until completion. d. Remove the solvent in vacuo to obtain the crude sulfonylhydrazone, which can often be used in the next step without further purification.

  • Intramolecular C-H Amination to Form the Azetidine: a. To a flame-dried Schlenk flask under an inert atmosphere, add the crude sulfonylhydrazone (1.0 eq), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2.0 eq). b. Add anhydrous toluene (0.1 M). c. Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. d. After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. e. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-azetidine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A General Synthesis Route for 3-Aryl-Azetidines

G A Aryl Ketone B Sulfonylhydrazone A->B 1. Sulfonylhydrazide 2. MeOH, RT C 3-Aryl-Azetidine B->C Pd(OAc)₂, Na₂CO₃ Toluene, 110 °C

Caption: A two-step synthetic pathway to 3-aryl-azetidine derivatives via a sulfonylhydrazone intermediate.

Protocol 2: In Vitro Assay for STAT3 Inhibition using Electrophoretic Mobility Shift Assay (EMSA)

Rationale: This protocol provides a self-validating system to determine if an azetidine derivative directly inhibits the binding of STAT3 to its DNA consensus sequence. The principle is that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. Inhibition of binding is observed as a decrease in the shifted band.

Materials:

  • Recombinant human STAT3 protein

  • IL-6 to activate STAT3 (if using cell lysates)

  • Double-stranded DNA probe containing the STAT3 consensus binding site (e.g., SIE M67), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).

  • EMSA binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Azetidine test compounds dissolved in DMSO.

  • TBE buffer, 6% non-denaturing polyacrylamide gel, gel electrophoresis apparatus.

  • Detection system (chemiluminescence for biotin or autoradiography for ³²P).

Step-by-Step Procedure:

  • Prepare Binding Reactions: a. In separate microcentrifuge tubes, prepare the following reactions on ice (20 µL final volume):

    • Control (Probe Only): Labeled probe, binding buffer.
    • Positive Control (STAT3 + Probe): Activated STAT3 protein, Poly(dI-dC), labeled probe, binding buffer.
    • Test Compound: Activated STAT3 protein, Poly(dI-dC), varying concentrations of azetidine compound (ensure final DMSO concentration is constant and <1%), labeled probe, binding buffer.
    • Competition Control (Specificity): Positive control reaction + 100-fold excess of unlabeled "cold" probe. b. Incubate all reactions at room temperature for 20-30 minutes.
  • Gel Electrophoresis: a. Pre-run the 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer for 30 minutes at 100V. b. Carefully load the entire volume of each binding reaction into the wells. c. Run the gel at 100-150V until the loading dye has migrated approximately two-thirds of the way down the gel. The gel should be kept cool.

  • Detection: a. Transfer the DNA from the gel to a positively charged nylon membrane. b. Detect the biotin-labeled probe using a streptavidin-HRP conjugate followed by a chemiluminescent substrate. c. For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • Data Analysis and Validation: a. Validation: The "Probe Only" lane should show a fast-migrating band. The "Positive Control" lane should show a slower-migrating (shifted) band corresponding to the STAT3-DNA complex. The "Competition Control" lane should show a significant reduction in the shifted band, confirming the specificity of the binding. b. Quantification: Densitometrically quantify the intensity of the shifted band in each lane. c. Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor binds STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to DNA DNA STAT3_dimer->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3_dimer PREVENTS DIMERIZATION

Caption: Azetidine-based inhibitors prevent the dimerization of phosphorylated STAT3, blocking its translocation to the nucleus and subsequent gene transcription.

Conclusion and Future Outlook

Azetidine derivatives represent a dynamic and impactful frontier in pharmaceutical innovation.[1] Their unique structural attributes provide a powerful platform for overcoming long-standing challenges in drug design, from enhancing metabolic stability to enabling precise three-dimensional interactions with complex biological targets. The successful integration of this scaffold into approved drugs for cancer, inflammatory conditions, and infectious diseases is a testament to its therapeutic relevance.[4] Future research will likely focus on the development of novel, more efficient synthetic methodologies, including advances in photocatalysis and biocatalysis, to further expand the accessible chemical space of azetidine derivatives.[1][28] As our understanding of disease biology deepens, the strategic application of this versatile scaffold will undoubtedly continue to yield next-generation therapeutics with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). Applications of 3-(Cyclohexanesulfonyl)azetidine in Medicinal Chemistry: A Keystone for Novel Therapeutics.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
  • (n.d.). Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.
  • BenchChem. (n.d.). Unraveling the Biological Landscape of Azetidine Derivatives: A Comparative Guide.
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  • BenchChem. (n.d.). Efficacy of Azetidine-Based Compounds in Cancer Cell Lines: A Comparative Guide.
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  • (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
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  • Cui, Y., et al. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. NIH.
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  • (2025, June 18). Assembly Biosciences describes new azetidine compounds for HSV infections. BioWorld.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice to improve yield and purity.

The synthesis of this valuable azetidine building block is typically achieved via a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by saponification of the resulting ester.[1] This guide is structured to address specific issues that may arise during each of these critical stages.

Diagram: Synthetic Workflow Overview

G cluster_0 Step 1: Olefination cluster_1 Step 2: Hydrolysis A 1-Boc-3-azetidinone C Horner-Wadsworth-Emmons Reaction A->C B Phosphonate Reagent (e.g., Triethyl phosphonoacetate) B->C D Ethyl 2-{1-[(tert-butoxy)carbonyl] azetidin-3-ylidene}acetate C->D Formation of α,β-unsaturated ester E Saponification (e.g., LiOH, H₂O/THF) D->E F Final Product: 2-{1-[(tert-butoxy)carbonyl] azetidin-3-ylidene}acetic acid E->F Acidic Workup

Caption: Overall synthetic route from 1-Boc-3-azetidinone to the target acid.

Part 1: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons reaction is a cornerstone for creating carbon-carbon double bonds, favored in this synthesis for its high stereoselectivity (predominantly E-alkenes) and the water-soluble nature of its phosphate byproduct, which simplifies purification compared to the classic Wittig reaction.[2][3]

Question 1: My HWE reaction shows low conversion of the 1-Boc-3-azetidinone starting material. What are the likely causes?

Answer: Low conversion in an HWE reaction typically points to one of three areas: inefficient generation of the phosphonate carbanion, issues with the ketone substrate, or suboptimal reaction conditions.

  • Ineffective Deprotonation: The pKa of the α-proton of triethyl phosphonoacetate is approximately 13. The base used must be strong enough to deprotonate it effectively.

    • Causality: Weaker bases like triethylamine (TEA) are generally insufficient. A strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) is the standard choice.[1] It irreversibly forms the phosphonate carbanion, driving the reaction forward. Lithium bases like n-BuLi are also effective but can sometimes lead to more side reactions.

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure your NaH is fresh and has been handled under anhydrous conditions. Old NaH may have a coating of inactive sodium hydroxide/carbonate.

      • Ensure Anhydrous Conditions: Water will quench the base and the carbanion. Flame-dry your glassware, use anhydrous solvents (like THF), and maintain a positive pressure of an inert gas (N₂ or Ar).

      • Deprotonation Time & Temperature: Allow the base to react fully with the phosphonate before adding the ketone. Typically, stirring the phosphonate and NaH in THF for 30-60 minutes at 0 °C to room temperature is sufficient. You should observe hydrogen gas evolution.

  • Starting Material Integrity: The stability and purity of 1-Boc-3-azetidinone are crucial.

    • Causality: This ketone can be sensitive to moisture and may not be stable over long-term storage if not kept properly.[4]

    • Troubleshooting Steps:

      • Check the purity of your ketone by ¹H NMR or GC-MS before use.

      • Store 1-Boc-3-azetidinone in a desiccator under an inert atmosphere, preferably refrigerated.[4]

  • Reaction Conditions:

    • Causality: The nucleophilic addition of the carbanion to the ketone is the rate-limiting step.[2] Low temperatures can significantly slow this down.

    • Troubleshooting Steps:

      • After adding the 1-Boc-3-azetidinone at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

      • Monitor the reaction by Thin Layer Chromatography (TLC). The product, being more conjugated, should have a different Rf value than the starting ketone.

Question 2: The reaction worked, but my yield is low after workup and purification. Where could I be losing my product?

Answer: Low isolated yield after a successful reaction often points to issues during the workup and purification, specifically in separating the product from the phosphate byproduct.

  • Inefficient Byproduct Removal: The key advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate salt.[2]

    • Causality: If the aqueous extraction is not performed correctly, this salt can contaminate the organic layer, complicating chromatography.

    • Troubleshooting Protocol:

      • After quenching the reaction (e.g., with saturated aq. NH₄Cl or water), dilute the mixture with a significant volume of water.

      • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, 3x).

      • Combine the organic extracts and wash them with brine. This helps to remove residual water and water-soluble impurities.

      • Dry the organic layer thoroughly over anhydrous Na₂SO₄ or MgSO₄ before concentrating.

  • Chromatography Issues:

    • Causality: The α,β-unsaturated ester product has a moderate polarity. If the incorrect solvent system is chosen for silica gel chromatography, it can co-elute with impurities or be difficult to separate from unreacted phosphonate.

    • Troubleshooting Steps:

      • Develop a good solvent system using TLC first. A gradient of ethyl acetate in hexanes is typically effective.

      • The dialkyl phosphate byproduct is very polar and should remain at the baseline of the TLC plate. If you see significant streaking from the baseline, it indicates poor removal during the workup.

Table 1: Recommended HWE Reaction Parameters
ParameterRecommended ConditionRationale
Phosphonate Triethyl phosphonoacetateCommercially available, stable, and provides good reactivity.
Base Sodium Hydride (NaH), 60%Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, effectively solvates the intermediates.
Temperature 0 °C to Room TemperatureBalances reaction rate with stability of reactants.
Stoichiometry 1.1 - 1.5 eq. Phosphonate & BaseUse a slight excess to drive the reaction to completion.
Workup Aqueous Quench & ExtractionCrucial for removing the water-soluble phosphate byproduct.[3]

Part 2: Troubleshooting the Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ethyl or methyl ester to the target carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.

Question 3: My hydrolysis reaction is incomplete, and I recover significant amounts of starting ester. How can I drive it to completion?

Answer: Incomplete saponification is a common issue and is usually related to reaction time, temperature, or the choice of base.

  • Reaction Kinetics:

    • Causality: Saponification is a second-order reaction. At room temperature, it can be slow, especially if the ester is sterically hindered or if the base concentration is low.

    • Troubleshooting Steps:

      • Increase Reaction Time: Allow the reaction to stir overnight. Monitor by TLC until the starting ester spot has completely disappeared.

      • Gentle Heating: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. However, be cautious, as excessive heat could potentially degrade the Boc-protecting group or the azetidine ring.

      • Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of Lithium Hydroxide, LiOH).

  • Solvent System:

    • Causality: The ester starting material is organic-soluble, while the hydroxide base is water-soluble. A biphasic system will have a very slow reaction rate at the interface.

    • Troubleshooting Steps:

      • Use a co-solvent system to create a homogeneous solution. A mixture of THF and water is ideal. Methanol or ethanol can also be used.

      • Ensure vigorous stirring to maximize the interaction between reactants even in a partially miscible system.

Question 4: After acidic workup, the yield of my final carboxylic acid is very low. What could be happening during the extraction?

Answer: This is a classic workup problem for carboxylic acids. The issue almost always lies with the pH during the extraction phase.

  • Incorrect pH for Extraction:

    • Causality: To extract the final product into an organic layer, it must be in its neutral, protonated carboxylic acid form (R-COOH). If the aqueous layer is not acidic enough, the product will remain as the deprotonated, water-soluble carboxylate salt (R-COO⁻) and will not be extracted.

    • Troubleshooting Protocol:

      • After the reaction is complete, cool the mixture in an ice bath.

      • Slowly and carefully add an acid (e.g., 1M HCl or citric acid solution) while monitoring the pH with pH paper or a meter.

      • Acidify to a pH of ~3-4. This ensures the complete protonation of the carboxylate.

      • Once acidified, proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The protonated acid will now partition into the organic layer.

  • Product Emulsion/Solubility:

    • Causality: The final product has both polar (carboxylic acid) and non-polar (Boc group) character, which can sometimes lead to emulsions during extraction or partial solubility in the aqueous layer even after acidification.

    • Troubleshooting Steps:

      • To break up emulsions, add a small amount of brine to the separatory funnel.

      • Perform multiple extractions (at least 3-4) with smaller volumes of organic solvent rather than one large extraction to ensure complete recovery.

Diagram: HWE Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion - H⁺ Base Base (NaH) Ketone 1-Boc-3-azetidinone Carbanion->Ketone Attack on C=O Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene Unsaturated Ester Product Oxaphosphetane->Alkene Ring Collapse Byproduct Phosphate Byproduct (Water Soluble) Oxaphosphetane->Byproduct

Caption: Key mechanistic stages of the Horner-Wadsworth-Emmons reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard Wittig reaction instead of the HWE? A: While possible, it is not recommended. Standard Wittig reagents (phosphonium ylides) are generally more basic and reactive than their phosphonate counterparts.[5] The primary disadvantage is the byproduct, triphenylphosphine oxide, which is often difficult to remove from the reaction product and typically requires extensive chromatography. The HWE reaction's water-soluble phosphate byproduct makes it the superior choice for this synthesis.[2][3]

Q2: My final product seems unstable and decomposes upon standing. How can I store it? A: The Boc protecting group is sensitive to acid. Ensure all traces of acid from the workup are removed. After purification, the product should be a stable solid. Store it in a tightly sealed container, under an inert atmosphere (N₂ or Ar), and in a freezer (-20 °C) for long-term stability.

Q3: What is the expected stereochemistry of the double bond? A: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates (like those bearing an ester group) strongly favors the formation of the thermodynamically more stable (E)-alkene.[3][6]

Q4: I am having trouble with the synthesis of the starting material, 1-Boc-3-azetidinone. Any tips? A: 1-Boc-3-azetidinone is commonly prepared by the oxidation of N-Boc-3-hydroxyazetidine.[4] A common method is the Swern oxidation or a related DMSO-based oxidation. It is critical to use anhydrous conditions and carefully control the temperature to avoid side reactions. Alternatively, several chemical suppliers offer this starting material at high purity.[4] A newer patented method involves the deprotection of a ketal precursor, 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, under mild acidic conditions.[7]

References

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • PubMed Central. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (2010). Chem 263 Nov 9, 2010 Wittig Reaction (continued). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for N-Boc-3-azetidinylideneacetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during coupling reactions involving N-Boc-3-azetidinylideneacetic acid. As a sterically demanding and structurally unique building block, its successful incorporation requires careful consideration of reaction parameters. This resource, designed by Senior Application Scientists, offers field-proven insights to navigate these challenges.

Frequently Asked Questions (FAQs)

FAQ 1: My amide coupling reaction with N-Boc-3-azetidinylideneacetic acid is resulting in low or no yield. What are the likely causes?

Low yields in amide coupling reactions involving this substrate are frequently traced back to several key factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid group must be activated to facilitate nucleophilic attack by the amine. Insufficient or inefficient coupling reagents can lead to poor activation.[1]

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the rigid azetidine ring create significant steric hindrance around the carboxylic acid, which can impede the approach of the amine coupling partner.[2]

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the protonation of the amine and rendering it non-nucleophilic.[1]

  • Hydrolysis of Activated Intermediates: The presence of residual water in the reaction can hydrolyze the activated carboxylic acid species, preventing amide bond formation. The use of anhydrous solvents and reagents is critical.[1]

  • Suboptimal Reaction Conditions: Incorrect choices of solvent, temperature, or base can significantly hinder the reaction's progress.[3]

FAQ 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Side reactions can complicate purification and reduce the yield of the desired product. Common side reactions include:

  • Epimerization: If the amine coupling partner is chiral, racemization can occur, particularly with carbodiimide-based coupling reagents. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction.[1]

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the desired reaction pathway.[3]

  • Guanidinium Byproduct Formation: With uronium-based coupling reagents such as HATU, the amine can react with the coupling reagent itself, forming a guanidinium byproduct.[3]

To minimize these side reactions, pre-activation of the carboxylic acid before adding the amine is a highly recommended strategy.[3] This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base for a short period to allow for the formation of the activated species before the amine is introduced.[3]

FAQ 3: Purification of the final product is proving difficult due to its high polarity. What strategies can I employ?

The polarity of the coupled product, often enhanced by the azetidine ring, can make purification by traditional normal-phase chromatography challenging.[4][5] Here are some effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water).[4][5]

  • Reversed-Phase Chromatography with Ion-Pairing Reagents: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape in reversed-phase HPLC.

  • Alternative Stationary Phases: Consider using polar-embedded or polar-endcapped reversed-phase columns, which are designed to provide better retention for polar analytes.

  • Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove major impurities before final chromatographic purification.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_activation Verify Carboxylic Acid Activation (LC-MS analysis of activated intermediate) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_fail Activation Incomplete/Failed check_activation->activation_fail No check_amine Assess Amine Reactivity (Consider steric hindrance and electronics) activation_ok->check_amine stronger_reagent Switch to a More Potent Coupling Reagent (e.g., PyBOP, COMU, or acyl fluorides) activation_fail->stronger_reagent increase_temp Increase Reaction Temperature (e.g., to 80°C) final_product Desired Product Formed increase_temp->final_product pre_activation Implement Pre-activation Protocol stronger_reagent->pre_activation pre_activation->final_product amine_ok Amine is Reactive check_amine->amine_ok Likely amine_hindered Amine is Sterically Hindered or Electron Deficient check_amine->amine_hindered Highly amine_ok->final_product amine_hindered->increase_temp amine_hindered->stronger_reagent

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a standard starting point for amide bond formation.

  • Dissolve N-Boc-3-azetidinylideneacetic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][3]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

Protocol 2: Coupling of Sterically Hindered Substrates via Acyl Fluoride Intermediate

This method is particularly effective for challenging couplings where standard methods fail.[7]

  • Dissolve N-Boc-3-azetidinylideneacetic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1][3]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]

  • Add the solution containing the acyl fluoride to the amine.

  • The reaction may require elevated temperatures (e.g., 80 °C) and longer reaction times for hindered substrates.[3][7]

  • Monitor the reaction for completeness.

Data Presentation

Coupling ReagentTypical EquivalentsAdditive (Equivalents)Base (Equivalents)Common SolventsNotes
HATU1.0 - 1.5NoneDIPEA (2.0)DMF, DCMGood general-purpose reagent, pre-activation is recommended.[1][3]
EDC/HOBt1.2 - 1.5HOBt (1.0)DIPEA or NMM (2.0)DMF, DCMClassic combination, HOBt suppresses racemization.[1]
PyBOP1.1NoneDIPEA (3.0)DMF, DCMHighly effective for hindered couplings.[3]
TFFH/BTFFH1.1NoneDIPEA (2.2)DCM, THFForms a highly reactive acyl fluoride intermediate.[3]

Visualizing the Mechanism: Amide Coupling with HATU

HATU_Mechanism Carboxylic_Acid Carboxylic_Acid Base Base HATU HATU

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Gao, H., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1903. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • El-Faham, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045-11052. [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common yet often frustrating issue of poor solubility of tert-butyloxycarbonyl (Boc)-protected amino acids in organic solvents. As every synthetic chemist knows, achieving a homogeneous reaction mixture is paramount for predictable and reproducible outcomes. This resource offers troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: When Your Boc-Amino Acid Won't Dissolve

This section addresses specific solubility problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and a series of actionable solutions, grounded in chemical principles.

Issue 1: My Boc-protected amino acid is poorly soluble in standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Root Cause Analysis:

The solubility of Boc-protected amino acids is a delicate interplay between the polarity of the amino acid side chain, the nonpolar Boc group, and the properties of the solvent.[1] While the Boc group generally enhances solubility in less polar organic solvents, certain amino acids, particularly those with polar or bulky side chains, can still present significant challenges.[2] Intermolecular hydrogen bonding between the carboxylic acid and the carbamate can also lead to aggregation, reducing solubility.[3]

Solutions:

  • Solvent Optimization:

    • Increase Solvent Polarity: Switch to or create a mixture with more polar aprotic solvents. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving a wide range of Boc-amino acids due to their higher solvating power.[4][5]

    • Co-Solvent Systems: The use of co-solvents can be highly effective. Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF or DCM can significantly improve the solubility of hydrophobic peptides and their derivatives.[6][7] For particularly stubborn cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) has been reported to be effective.[6]

  • Physical Dissolution Aids:

    • Sonication: An ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution.[8]

    • Gentle Heating: Cautiously warming the mixture to around 37-40°C can increase solubility.[6][7] However, be mindful of the potential for degradation with prolonged or excessive heat.

  • Chemical Modification (for subsequent steps):

    • Salt Formation: Converting the carboxylic acid of the Boc-amino acid to a salt can dramatically improve its solubility in certain solvents. For oily Boc-amino acids that are difficult to handle, conversion to a solid dicyclohexylamine (DCHA) salt is a common strategy to facilitate purification and handling.[9][10] This is particularly useful for improving solubility in more polar systems.[11][12]

Issue 2: My Boc-amino acid dissolves initially but then precipitates out of solution, especially during a reaction.

Root Cause Analysis:

This phenomenon often points to a change in the solution's properties or the formation of a less soluble species.

  • Reaction with Reagents: The addition of coupling reagents or other reactants can alter the polarity of the solvent mixture, causing the Boc-amino acid to crash out.

  • On-Resin Aggregation (in Solid-Phase Peptide Synthesis - SPPS): For those working in SPPS, the growing peptide chain, especially with hydrophobic residues, can aggregate on the resin, hindering reagent access and causing precipitation-like issues within the local environment of the resin bead.[6]

Solutions:

  • Maintain a Homogeneous Solution:

    • Chaotropic Salts: In SPPS, washing the resin with a solution containing a chaotropic salt like LiCl in DMF can disrupt the hydrogen bonds that contribute to aggregation.[6]

    • Solvent Choice for Reactions: When performing solution-phase couplings, ensure that all components, including the activated amino acid, are soluble in the chosen solvent system. Sometimes, a mixed solvent system is required to keep all reactants in solution.[13]

  • Protocol for Difficult Couplings:

    • Pre-dissolving Reagents: Dissolve the Boc-amino acid and coupling reagents in a minimal amount of a strong solvent like DMSO or NMP before adding them to the main reaction mixture.[6]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility of Boc-protected amino acids.

Q1: Is there a universal solvent for all Boc-protected amino acids?

A1: Unfortunately, no single solvent is universally effective for all Boc-amino acids. While DMF and NMP are broadly useful, the optimal solvent depends on the specific amino acid's side chain.[4] For instance, Boc-amino acids with very hydrophobic side chains (e.g., Boc-Phe-OH, Boc-Leu-OH) tend to be more soluble in solvents like DCM and THF, whereas those with more polar side chains may require DMF, NMP, or even mixtures with DMSO.[1]

Q2: How do side-chain protecting groups affect the solubility of Boc-amino acids?

A2: Side-chain protecting groups have a significant impact on solubility. Bulky and hydrophobic protecting groups, such as the Trityl (Trt) group, can increase solubility in non-polar organic solvents but may decrease it in more polar ones.[6] The choice of side-chain protection should be considered in conjunction with the desired solvent for the subsequent reaction steps.

Q3: Can I use heat to dissolve my Boc-amino acid?

A3: Gentle heating (e.g., to 37°C) can be an effective way to increase the solubility of sparingly soluble Boc-amino acids.[6] However, it is crucial to be cautious, as excessive or prolonged heating can lead to the degradation of the amino acid or other unwanted side reactions. Always monitor for any color change or other signs of decomposition.

Q4: My Boc-protected amino acid is an oil. How can I handle it and improve its solubility for the next step?

A4: Oily products are common, especially after the initial protection reaction and workup.[14]

  • Purification: Ensure the oil is pure, as residual solvents or impurities can prevent crystallization.[14]

  • Salt Formation: As mentioned in the troubleshooting guide, converting the oily Boc-amino acid to a crystalline salt, such as a dicyclohexylamine (DCHA) salt, is a highly effective strategy.[9] This not only provides a stable, easy-to-handle solid but can also improve its solubility profile for subsequent reactions.

  • Pulping: Stirring the oil with a weak polar solvent like n-hexane can sometimes induce solidification.[15][16]

Q5: Are there "greener" solvent alternatives for dissolving Boc-amino acids?

A5: Yes, the field of green chemistry is actively exploring more environmentally friendly solvents for peptide synthesis. Research into binary solvent mixtures, such as those containing DMSO and ethyl acetate, is ongoing to find less hazardous alternatives to traditional solvents like DMF and NMP.[6] Acetonitrile and tetrahydrofuran (THF) have also been reported as effective solvents, particularly when used with PEG-based resins.[4]

Data & Protocols

General Solubility of Boc-Amino Acids

While exact quantitative solubility data is often determined empirically, the following table provides a general qualitative overview.

Amino Acid Type (by Side Chain)DCMTHFDMF/NMPDMSO
Nonpolar, Aliphatic (e.g., Ala, Val, Leu, Ile)GoodGoodExcellentExcellent
Aromatic (e.g., Phe, Trp, Tyr)Moderate to GoodModerate to GoodExcellentExcellent
Polar, Uncharged (e.g., Ser, Thr, Asn, Gln)Poor to ModeratePoor to ModerateGood to ExcellentExcellent
Acidic (e.g., Asp, Glu)PoorPoorGoodExcellent
Basic (e.g., Lys, His, Arg)PoorPoorGood (often as salt)Excellent

This table provides a general guide. Actual solubility can vary based on the specific side-chain protecting group and the purity of the compound and solvent.

Experimental Protocols
Protocol 1: Small-Scale Solubility Test
  • Weigh approximately 5 mg of the Boc-amino acid into a small glass vial.

  • Add 100 µL of the desired solvent.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Observe for complete dissolution.

  • If not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • If still not dissolved, gently warm the solution to 37°C with intermittent vortexing.

  • If the solid dissolves, it is considered soluble under those conditions.

Protocol 2: Preparation of a Dicyclohexylamine (DCHA) Salt from an Oily Boc-Amino Acid

This protocol is adapted from a general procedure for DCHA salt formation.[9]

  • Dissolve the crude, oily Boc-amino acid in a suitable solvent like diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) while stirring.

  • The DCHA salt should precipitate out of the solution as a white solid.

  • Collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum. The resulting crystalline salt is typically more stable and easier to handle and weigh accurately for subsequent reactions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with Boc-protected amino acids.

Sources

Preventing side reactions during the activation of 1-Boc-azetidin-3-ylideneacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful activation and coupling of 1-Boc-azetidin-3-ylideneacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can minimize side reactions and achieve high-yielding, clean couplings.

Introduction: The Challenge of a Multifunctional Reagent

1-Boc-azetidin-3-ylideneacetic acid is a valuable synthetic intermediate, incorporating a strained azetidine ring, a Boc-protecting group, and an α,β-unsaturated carboxylic acid. This combination of functionalities, while offering significant opportunities for molecular design, also presents specific challenges during amide bond formation. The primary goal of this guide is to provide a comprehensive resource for troubleshooting and optimizing these critical coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when activating 1-Boc-azetidin-3-ylideneacetic acid?

A1: The primary side reactions of concern are:

  • N-acylurea formation: This is a common byproduct when using carbodiimide activators like EDC or DCC.[1] The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

  • Michael Addition (Conjugate Addition): The exocyclic double bond is an electrophilic site (a Michael acceptor) and can be attacked by nucleophiles, including the amine coupling partner or the deprotonated carboxylate of another acid molecule.[2][3]

  • Polymerization: The acrylic acid moiety can undergo polymerization, especially under conditions that favor radical formation or anionic polymerization.

  • Epimerization/Isomerization: While this specific molecule is achiral at the key positions, isomerization of the double bond is a theoretical possibility under harsh basic or acidic conditions.

  • Azetidine Ring Opening: The strained four-membered ring can be susceptible to cleavage under strongly acidic or nucleophilic conditions, although the Boc-protecting group generally offers stability.[4][5]

Q2: Why is my coupling reaction failing or giving low yields?

A2: Low yields can stem from several factors:

  • Steric Hindrance: The azetidine ring and the Boc group can present steric bulk, slowing down the approach of the amine to the activated carboxylic acid.

  • Suboptimal Activation: The chosen coupling reagent may not be efficient for this specific substrate.

  • Side Reactions: The formation of byproducts like N-acylurea or Michael adducts consumes your starting material.

  • Reagent Degradation: Moisture can hydrolyze activated intermediates and coupling reagents.

Q3: Which coupling reagents are recommended for this molecule?

A3: For sterically hindered and electronically unique substrates like this, a thoughtful choice of coupling reagent is crucial.

  • Carbodiimides with Additives (e.g., EDC/HOBt or EDC/Oxyma): This is a good starting point. The additives help to suppress N-acylurea formation and can reduce other side reactions.[1]

  • Uronium/Guanidinium Salts (e.g., HATU, HBTU): These reagents are often more efficient for hindered couplings and can provide faster reaction times.[6] However, they require careful control of stoichiometry and base to avoid side reactions.

  • Phosphonium Salts (e.g., PyBOP): These are also effective for challenging couplings and are less likely to cause guanidinylation of the amine partner compared to uronium salts.

Q4: How can I minimize Michael addition?

A4: Minimizing Michael addition involves several strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of more nucleophilic bases like triethylamine (TEA).

  • Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to favor the desired amide bond formation over the potentially higher activation energy pathway of Michael addition.

  • Order of Addition: Activate the carboxylic acid first with the coupling reagent and additive before adding the amine. This minimizes the time the activated species is exposed to potentially nucleophilic conditions before the desired reaction can occur.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired amide, presence of a byproduct with a mass corresponding to the starting acid + EDC/DIC N-acylurea formation.Add an equivalent of an additive like HOBt or Oxyma Pure to the reaction. This will form a more stable active ester, outcompeting the rearrangement to the N-acylurea.[1]
Complex mixture of products, some with higher molecular weights than expected. Michael addition of the amine to the double bond, followed by coupling, or polymerization.- Use a hindered, non-nucleophilic base (DIEA). - Lower the reaction temperature. - Ensure slow, portion-wise addition of the amine to the pre-activated acid. - Consider adding a radical inhibitor like hydroquinone if polymerization is suspected.
Starting material remains unreacted, even with excess coupling reagents. Steric hindrance is preventing efficient coupling.- Switch to a more powerful coupling reagent like HATU or PyBOP. - Increase the reaction time and/or slightly elevate the temperature (monitor closely for side reactions). - Ensure all reagents are anhydrous.
Presence of a byproduct with a mass corresponding to the de-Boc'd product. The Boc group has been cleaved.- Avoid strongly acidic conditions. If an acidic workup is necessary, use a milder acid and keep the exposure time short. - Some coupling reagents can be acidic; ensure a sufficient amount of base is present to neutralize any acidic species.
Formation of an unexpected isomer. Isomerization of the exocyclic double bond.- This is less common but can be promoted by strong bases or high temperatures. Use mild reaction conditions and a hindered base.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is a good starting point for minimizing N-acylurea formation.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-azetidin-3-ylideneacetic acid (1.0 equiv.) and HOBt (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 equiv.) and stir the mixture for 15-30 minutes at 0 °C.

  • Coupling: Add the amine (1.0-1.2 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIEA (2.0 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered amines or when faster reaction times are desired.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-azetidin-3-ylideneacetic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base like DIEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add the amine (1.0-1.2 equiv.) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Visualizing the Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

G cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways Acid 1-Boc-azetidin-3- ylideneacetic acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Desired_Amide Desired Amide O_acylisourea->Desired_Amide + Amine (Desired Pathway) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Michael_Adduct Michael Adduct (Side Product) O_acylisourea->Michael_Adduct + Nucleophile (e.g., Amine) Amine Amine (R-NH2) Amine->Desired_Amide Amine->Michael_Adduct

Caption: Key reaction pathways during carbodiimide activation.

G cluster_activation_additive Activation with Additive cluster_coupling_additive Coupling O_acylisourea_add O-Acylisourea Intermediate Active_Ester HOBt Active Ester O_acylisourea_add->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Desired_Amide_add Desired Amide Active_Ester->Desired_Amide_add + Amine Amine_add Amine (R-NH2) Amine_add->Desired_Amide_add

Caption: Role of HOBt in forming a stable active ester.

References

  • Sheehan, J. C.; Hess, G. P. A New Method of Forming Peptide Bonds. J. Am. Chem. Soc.1955 , 77 (4), 1067–1068. [Link]

  • Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis; Pergamon Press: Oxford, 1992. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

  • Carpino, L. A.; El-Faham, A. The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: A New, Highly Efficient Method for Peptide Segment Coupling. J. Org. Chem.1994 , 59 (4), 695–698. [Link]

  • Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct and Waste-Free Amidations and Esterifications of Carboxylic Acids. Angew. Chem. Int. Ed.2008 , 47, 2876-2879. [Link]

  • De Luca, L.; Giacomelli, G.; Porcheddu, A. A Very Mild and Chemo-selective Acylation of Amines Using Acid Anhydrides and Zinc Perchlorate Hexahydrate. Org. Lett.2002 , 4 (4), 553–555. [Link]

  • Sibi, M. P.; Manyem, S. Enantioselective Conjugate Additions. Tetrahedron2000 , 56 (41), 8033-8061. [Link]

  • Gutti, N. W.; Singh, H.; Singh, S. K. A review on the recent progress in the synthesis of azetidine and its derivatives. J. Heterocyclic Chem.2021 , 58 (5), 1087-1119. [Link]

Sources

Technical Support Center: Purification Strategies for 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid (CAS No. 1375303-94-8).[1] This document is designed for researchers and drug development professionals to provide in-depth, field-proven strategies and troubleshooting advice for obtaining this valuable building block in high purity. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your own lab.

This azetidine derivative is a crucial intermediate in pharmaceutical synthesis.[2] Its unique structure, featuring a Boc-protected strained ring and an exocyclic double bond, presents specific purification challenges. This guide will address these challenges systematically.

Section 1: Understanding the Likely Impurity Profile

Effective purification begins with understanding the potential impurities. The ylidene moiety in the target compound is most commonly synthesized via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, reacting N-Boc-3-azetidinone with a suitable phosphorus ylide or phosphonate ester.[3][4] Therefore, the crude product is often contaminated with reaction-specific byproducts.

Common Impurities:

  • Triphenylphosphine oxide (TPPO): A persistent, neutral, and often crystalline byproduct from the Wittig reaction.[5] Its removal is a primary purification challenge.

  • Phosphonate Byproducts: Water-soluble byproducts from HWE reactions.

  • Unreacted N-Boc-3-azetidinone: The ketone starting material.

  • Excess Wittig/HWE Reagent: The phosphonium salt or phosphonate ester used in the synthesis.

  • Geometric Isomers (E/Z): The exocyclic double bond can potentially form as a mixture of isomers, which may require separation.

  • Solvent Residues: Residual solvents from the reaction and workup.

Section 2: Purification Workflow and Decision Making

The purification strategy should be chosen based on the scale of the reaction and the nature of the impurities. The following diagram outlines a logical workflow for purifying the crude product.

PurificationWorkflow Crude Crude Product (Target Acid + Impurities) Extraction Acid-Base Extraction (e.g., EtOAc / aq. NaHCO3) Crude->Extraction Aqueous Aqueous Layer (Deprotonated Target Acid) Extraction->Aqueous Target Organic Organic Layer (Neutral Impurities, e.g., TPPO) Extraction->Organic Impurities Acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH 3-4) Aqueous->Acidify Discard Discard Organic->Discard Isolate Isolate Precipitated Solid (Filtration) Acidify->Isolate IsolatedSolid Isolated Solid Product Isolate->IsolatedSolid PurityCheck Assess Purity (TLC, HPLC, NMR) IsolatedSolid->PurityCheck Crystallization Recrystallization PurityCheck->Crystallization Minor Impurities Chromatography Silica Gel Chromatography PurityCheck->Chromatography Significant Impurities or Isomers FinalProduct Pure Product (>98% Purity) PurityCheck->FinalProduct Purity OK Crystallization->FinalProduct Chromatography->FinalProduct

Caption: Decision workflow for purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most effective first step to purify the crude product? For carboxylic acids, an acid-base extraction is almost always the most efficient initial purification step.[6][7] This technique exploits the acidic nature of your target compound to separate it from neutral impurities like TPPO. By treating your crude mixture (dissolved in an organic solvent like ethyl acetate) with an aqueous base (e.g., sodium bicarbonate), you deprotonate the carboxylic acid, making it a water-soluble salt.[6] The neutral impurities remain in the organic layer, which can be discarded. Subsequently, acidifying the aqueous layer will re-protonate your compound, causing it to precipitate for collection.[6]

Q2: My compound "oils out" during crystallization instead of forming solids. What should I do? "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is common when the boiling point of the solvent is too close to or higher than the melting point of the solute.[8]

  • Immediate Action: Try to scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If that fails, add a seed crystal from a previous batch.

  • Systematic Solution: Re-evaluate your solvent system. You may need a solvent with a lower boiling point or a different polarity. Using a mixed-solvent system can be very effective.[8][9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy, then heat to clarify and cool slowly.[9]

Q3: How can I assess the purity and check for geometric isomers? A multi-technique approach is recommended:

  • Thin Layer Chromatography (TLC): A quick method to monitor purification progress. A mobile phase of 5-10% methanol in dichloromethane or ethyl acetate/hexane with a small amount of acetic acid usually works well.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water and 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. This method is also excellent for separating and quantifying E/Z isomers if present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of TPPO is easily identified by its characteristic multiplets in the aromatic region (~7.5-7.8 ppm). The relative integration of signals can help quantify major impurities.

Section 4: Troubleshooting Guides

Problem 1: Significant TPPO remains after acid-base extraction.
  • Probable Causes:

    • Incomplete Extraction: The number of basic washes was insufficient.

    • Incorrect pH: The pH of the aqueous layer was not basic enough to fully deprotonate the carboxylic acid.

    • Emulsion Formation: An emulsion may have formed, trapping the organic layer within the aqueous phase.

  • Solutions & Protocol:

    • Optimize Extraction: Repeat the extraction of the organic layer with fresh aqueous base 2-3 times to ensure complete removal of the acid.[6]

    • Verify pH: Ensure the pH of the aqueous solution is at least 2-3 units above the pKa of your carboxylic acid (a typical carboxylic acid pKa is ~4-5, so a pH of 8-9 is safe). Use a pH meter or pH paper.

    • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Chromatographic Removal: If extraction fails to remove all TPPO, flash column chromatography is necessary. TPPO is significantly less polar than your target acid.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes. Since your compound is highly polar, you may need to add methanol. To prevent streaking of the acid, add 0.5-1% acetic acid to the mobile phase. A typical gradient could be 50% to 100% ethyl acetate in hexanes, followed by 5% to 10% methanol in ethyl acetate.

Problem 2: Recrystallization yields are low or the product purity does not improve.
  • Probable Causes:

    • Inappropriate Solvent Choice: The compound is too soluble in the cold solvent, leading to significant loss in the mother liquor.[9]

    • Too Much Solvent Used: Using an excessive amount of hot solvent to dissolve the compound will prevent it from crashing out effectively upon cooling.[6]

    • Impurities Co-crystallize: The impurities have similar solubility properties to the target compound in the chosen solvent.

  • Solutions & Protocol:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at boiling. An ideal solvent dissolves the compound when hot but not when cold.[8][9] Refer to the table below.

    • Minimize Solvent Volume: Add the hot recrystallization solvent in small portions to the crude material until it just dissolves. This ensures the solution is saturated.[6]

    • Try a Different Solvent System: If co-crystallization is suspected, switch to a solvent with different polarity or use a mixed-solvent system.[10] For example, if you used ethyl acetate/hexanes, try isopropanol/water.

Table 1: Common Solvents for Recrystallization of Polar Carboxylic Acids

SolventPolarityBoiling Point (°C)Common Co-Solvent (for mixed systems)Notes
Water High100Ethanol, Methanol, AcetoneExcellent for polar compounds, but organics may have low solubility even when hot.[9][11]
Ethanol High78Water, Diethyl EtherA very general and effective solvent for many compounds.[9][11]
Isopropanol (IPA) Medium-High82Water, HexaneGood alternative to ethanol with a slightly higher boiling point.
Acetone Medium-High56Hexane, WaterA strong solvent; often needs a non-polar co-solvent to reduce solubility.[12]
Ethyl Acetate (EtOAc) Medium77Hexane, HeptaneExcellent choice for moderately polar compounds. Often used in mixed systems.[11][12]
Toluene Low111Hexane, HeptaneGood for less polar compounds or when a high boiling point is needed.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • University of Rochester, Department of Chemistry.
  • University of California, Irvine. (n.d.).
  • Unknown.
  • Unknown.
  • Reddit. (2023).
  • LookChem.
  • Chem-Impex. 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid.
  • Angene Chemical. This compound.
  • Organic Chemistry Portal. Wittig Reaction.
  • Wikipedia. Wittig reaction.
  • University of Calgary. (2010). Wittig Reaction (continued).

Sources

Technical Support Center: Strategies to Mitigate Racemization During Peptide Coupling with Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of racemization when incorporating azetidine-2-carboxylic acid (Aze) and its derivatives into peptide sequences. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stereochemical integrity of your synthetic peptides.

I. Frequently Asked Questions (FAQs)

Q1: Why is azetidine-2-carboxylic acid more prone to racemization than proline during peptide coupling?

A1: The increased propensity of azetidine-2-carboxylic acid to racemize compared to its five-membered ring counterpart, proline, is attributed to the higher ring strain of the four-membered azetidine ring. This strain can facilitate the formation of a planar oxazolone intermediate, a key step in the racemization pathway. The abstraction of the α-proton from this intermediate is a critical step leading to the loss of stereochemistry.

Q2: What are the primary mechanisms of racemization in peptide synthesis?

A2: There are two main pathways for racemization during peptide bond formation[1]:

  • Direct Enolization: A base directly abstracts the α-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either face, leading to a mixture of enantiomers.

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of an N-acyl amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. This intermediate has an acidic α-proton that is readily abstracted by a base, leading to a loss of stereochemical integrity[2][3]. Subsequent reaction with an amine nucleophile can yield both L- and D-amino acid-containing peptides[4]. Urethane-type protecting groups like Fmoc and Boc are known to suppress this pathway[2][5].

Q3: Which coupling reagents are generally recommended to minimize racemization with sensitive amino acids?

A3: For amino acids prone to racemization, including azetidine derivatives, the choice of coupling reagent is critical. Onium salt-based reagents, such as HATU, HCTU, and COMU, are generally preferred over carbodiimides like DCC or DIC when used alone[6]. The addition of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings can significantly suppress racemization by forming active esters that are less prone to oxazolone formation[7][8][9]. COMU, which incorporates OxymaPure into its structure, has shown excellent results in minimizing racemization[2][6].

Q4: How does the choice of base impact racemization?

A4: The basicity and steric hindrance of the tertiary amine used during coupling play a significant role.[1] Less basic and more sterically hindered bases are preferred to minimize α-proton abstraction. For instance, 2,4,6-collidine (TMP) has been shown to produce less racemization compared to the more commonly used N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in certain cases[1][3].

II. Understanding the Mechanism of Racemization

A critical step in preventing racemization is understanding the underlying chemical transformations. The following diagram illustrates the pivotal role of the oxazolone intermediate in the loss of stereochemical integrity during peptide coupling.

Racemization_Mechanism cluster_activation Activation & Racemization Pathway cluster_coupling Coupling Outcomes Activated_AA Activated N-Acyl Azetidine Derivative Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone - H₂O Enolate Enolate Intermediate Oxazolone->Enolate + Base - H⁺ (α-proton) L_Peptide Desired L-Peptide Enolate->L_Peptide + Amine Nucleophile (Reprotonation from one face) D_Peptide Racemized D-Peptide Enolate->D_Peptide + Amine Nucleophile (Reprotonation from other face) caption Mechanism of Racemization via Oxazolone Formation.

Caption: Mechanism of Racemization via Oxazolone Formation.

III. Troubleshooting Guide

This section addresses common issues encountered during the incorporation of azetidine derivatives and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High levels of diastereomeric impurity detected by HPLC/MS. Racemization at the azetidine residue. The coupling conditions are too harsh, promoting epimerization.1. Switch to a lower-racemization coupling reagent: Use an onium salt-based reagent like COMU or HATU.[2][6] 2. Optimize the base: Replace DIEA with a weaker, more sterically hindered base like 2,4,6-collidine.[1] 3. Lower the reaction temperature: Perform the coupling at 0°C or room temperature instead of elevated temperatures. 4. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation.
Low coupling efficiency to the azetidine residue. Steric hindrance. The constrained four-membered ring can sterically hinder the approach of the incoming nucleophile.1. Increase coupling time: Extend the reaction time to allow for complete coupling. 2. Double couple: Perform a second coupling step with fresh reagents. 3. Use a more potent coupling reagent: Reagents like HATU are known to be effective for sterically hindered amino acids.[2]
Side reaction observed, especially with C-terminal azetidine. Diketopiperazine formation. This is more prevalent at the dipeptide stage, particularly with Fmoc-based synthesis.[7]1. Use 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit diketopiperazine formation.[7] 2. Couple the first two amino acids as a dipeptide unit: This bypasses the dipeptide-resin intermediate that is prone to cyclization.[7]

IV. Recommended Experimental Protocols

To minimize racemization, careful selection and execution of the coupling protocol are essential. Below are two recommended protocols for incorporating Fmoc-Aze-OH.

Protocol 1: Low-Racemization Coupling using COMU

This protocol is highly recommended for its efficiency and low propensity for racemization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Aze-OH (3 eq.), COMU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Washing and Capping:

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Perform a capping step with acetic anhydride/DIEA in DMF to block any unreacted amines.

COMU_Protocol_Workflow cluster_resin_prep Resin Preparation cluster_coupling_step Coupling cluster_final_steps Finalization Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Activate Activate Fmoc-Aze-OH with COMU/DIEA in DMF Wash1->Activate Couple Add to Resin (2 hours, RT) Activate->Couple Wash2 Wash (DMF, DCM, DMF) Couple->Wash2 Cap Capping (Acetic Anhydride/DIEA) Wash2->Cap caption Workflow for COMU-mediated coupling of Fmoc-Aze-OH.

Caption: Workflow for COMU-mediated coupling of Fmoc-Aze-OH.

Protocol 2: Carbodiimide-Mediated Coupling with OxymaPure

This protocol offers a cost-effective alternative while still providing excellent suppression of racemization.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Aze-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing and Capping: Follow the same procedure as in Protocol 1.

V. Comparative Data on Coupling Additives

The choice of additive in carbodiimide-mediated couplings has a profound impact on the level of racemization. The following table summarizes the effectiveness of common additives in a model system prone to racemization. While this data is for a different amino acid, the trends are highly informative for couplings involving azetidine derivatives.[10]

Additive% Racemization (dl-epimer)Yield (%)
HOBt9.381.0
HOAt1.0~70
OxymaPure 1.1 89.9

Data adapted from a model system using Z-L-Phg-OH and H-L-Pro-NH2 with DIC in DMF.[10] This clearly demonstrates the superiority of HOAt and OxymaPure over HOBt in suppressing racemization.[10]

By understanding the mechanisms of racemization and carefully selecting reagents and protocols, researchers can successfully incorporate azetidine derivatives into their peptide sequences while maintaining stereochemical purity. For further assistance, please do not hesitate to contact our technical support team.

VI. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Journal of the Chemical Society D: Chemical Communications, (17), 591. [Link]

  • Racemization in peptide synthesis. SlideShare. [Link]

  • Al Shaer, D., Al Musaimi, O., Albericio, F., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7381. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Tsai, F. H., Overberger, C. C., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(3-4), 329–343. [Link]

  • Al Shaer, D., Al Musaimi, O., Albericio, F., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7381. [Link]

  • Yajima, H., Akaji, K., Fujii, N., Moroder, L., & Wünsch, E. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(3-4), 354–360. [Link]

  • Tsai, F. H., Overberger, C. C., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(3-4), 329-343. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Institutes of Health. [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Epimerisation in Peptide Synthesis. Osaka University. [Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

Sources

Challenges in the scale-up synthesis of N-Boc-3-azetidine ylidene acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Boc-3-azetidine ylidene acetic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of N-Boc-3-azetidine ylidene acetic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this valuable building block at scale. My goal is to provide not just solutions, but also the underlying scientific rationale to empower you to overcome challenges in your own lab.

Overview of the Core Synthesis

The most common and scalable route to N-Boc-3-azetidine ylidene acetic acid involves the reaction of N-Boc-3-azetidinone with a phosphorus ylide, typically derived from an ester of (triphenylphosphoranylidene)acetic acid, followed by saponification. The key C=C bond formation is achieved via the Wittig reaction.[1] While straightforward on paper, this synthesis presents several challenges at scale related to reagent stability, reaction control, and byproduct removal.

Synthesis_Overview cluster_start Starting Materials cluster_reaction Wittig Reaction cluster_intermediate Intermediate & Byproduct cluster_final Final Step A N-Boc-3-azetidinone C Wittig Reaction (e.g., Toluene, Heat) A->C B Ethyl (triphenylphosphoranylidene)acetate B->C D Ethyl N-Boc-3-azetidinylideneacetate C->D Forms E Triphenylphosphine Oxide (TPPO) C->E Forms F Saponification (e.g., LiOH, THF/H2O) D->F G N-Boc-3-azetidine ylidene acetic acid F->G Yields

Caption: General synthetic scheme for N-Boc-3-azetidine ylidene acetic acid.

Frequently Asked Questions (FAQs)

Q: What is the primary challenge in scaling up the Wittig reaction for this synthesis? A: The single biggest challenge is the efficient and complete removal of the triphenylphosphine oxide (TPPO) byproduct. TPPO often has solubility properties similar to the product and can complicate crystallization and chromatographic purification, impacting yield and purity.

Q: Why is N-Boc-3-azetidinone itself a challenging starting material? A: N-Boc-3-azetidinone can be unstable upon storage and is sensitive to both acidic and strongly basic conditions. Its high reactivity and ring strain can lead to side reactions or polymerization if not handled carefully, particularly during scale-up where thermal control is critical.[2]

Q: Is the Horner-Wadsworth-Emmons (HWE) reaction a viable alternative to the Wittig reaction here? A: Yes, the HWE reaction is an excellent alternative.[3][4] It uses a phosphonate ester instead of a phosphonium ylide. The primary advantage is that the byproduct, a water-soluble phosphate salt, is much easier to remove during aqueous workup compared to TPPO. This can significantly simplify purification at scale.

Q: My final product degrades over time. What is the likely cause? A: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][] Degradation upon storage is almost always due to residual acidic impurities from the workup or purification steps (e.g., HCl from acidification, or TFA from chromatography).[7]

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific problems you may encounter during the synthesis.

Part 1: The Wittig Reaction Stage

Q: My Wittig reaction has stalled or is giving very low conversion. What should I investigate?

A: Low conversion in a Wittig reaction at scale often points to one of three areas: ylide quality, ketone reactivity, or reaction conditions.

  • Cause 1: Inactive Ylide. The phosphorus ylide is the nucleophile. If it is not formed correctly or degrades, the reaction will fail. Stabilized ylides like ethyl (triphenylphosphoranylidene)acetate are generally stable solids that can be purchased or prepared.[8][9] If you are preparing it in situ from the corresponding phosphonium salt, ensure your base is strong enough and, critically, that your solvent is scrupulously anhydrous.

  • Cause 2: Poor Quality Ketone. N-Boc-3-azetidinone can degrade. Before starting a large-scale reaction, always verify the purity of your ketone via ¹H NMR or GC-MS. If it has been stored for a long time, consider re-purifying it by chromatography or distillation. A patent for its preparation suggests it has good suitability for industrial scale-up, implying that with proper handling, it is manageable.[10]

  • Cause 3: Suboptimal Temperature/Time. The reaction between a strained ketone and a stabilized ylide can be sluggish.[4] Unlike non-stabilized ylides that react rapidly at low temperatures, this reaction often requires elevated temperatures (e.g., refluxing toluene or xylene) and extended reaction times (12-24 hours) to drive to completion. Monitor the reaction by TLC or LCMS to confirm it has reached its endpoint.

Low_Conversion_Troubleshooting Start Low Wittig Conversion Q1 Is the ylide pre-formed or generated in situ? Start->Q1 InSitu Generated In Situ Q1->InSitu Yes PreFormed Pre-formed (Commercial) Q1->PreFormed No Check_Base Verify Base Strength & Anhydrous Conditions InSitu->Check_Base Check_Ylide_Purity Verify Ylide Purity (NMR, mp) PreFormed->Check_Ylide_Purity Q2 Verified Ketone Purity? Check_Base->Q2 Check_Ylide_Purity->Q2 Check_Ketone Analyze N-Boc-3-azetidinone (NMR, GC-MS). Re-purify if necessary. Q2->Check_Ketone No Q3 Are Reaction Conditions Sufficiently Forcing? Q2->Q3 Yes Check_Ketone->Q3 Increase_Temp_Time Increase Temperature (e.g., Reflux Toluene) & Extend Reaction Time. Monitor by TLC/LCMS. Q3->Increase_Temp_Time No

Caption: Troubleshooting workflow for low Wittig reaction conversion.

Part 2: Work-up and Purification

Q: I have a persistent emulsion during my aqueous workup. How can I resolve this at scale?

A: Emulsions are common when dealing with crude reaction mixtures containing amphiphilic byproducts.

  • Solution 1: Brine Wash. Before abandoning the separation, add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion by "salting out" the organic components.

  • Solution 2: Change Solvent. If brine fails, consider a solvent swap. If you are in a solvent like THF, distill it off and replace it with a more immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate before re-attempting the wash.

  • Solution 3: Filtration. For stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can break the emulsion and trap interfacial solids.

Q: How can I effectively remove triphenylphosphine oxide (TPPO) without resorting to column chromatography?

A: This is the key to a scalable process. Chromatography should be a last resort.

  • Method 1: Selective Precipitation/Trituration. After removing the reaction solvent, add a solvent in which your product (or its ester intermediate) is soluble, but TPPO is not. A common choice is cold diethyl ether or a 1:5 mixture of ethyl acetate:hexanes. Stirring the crude oil in this solvent will often cause the TPPO to precipitate as a white solid, which can be removed by filtration.

  • Method 2: Acid-Base Extraction (for the final acid product). This is the most robust method.

    • Dissolve the crude mixture (containing your final acid product and TPPO) in a suitable organic solvent (e.g., ethyl acetate, MTBE).

    • Extract with a mild aqueous base like 1 M NaHCO₃ or K₂CO₃. Your carboxylic acid product will deprotonate and move into the aqueous layer as the carboxylate salt.

    • The neutral TPPO byproduct will remain in the organic layer. Separate the layers and discard the organic phase.

    • Carefully re-acidify the aqueous layer to pH ~3-4 with a strong acid (e.g., 1 M HCl). Your product will precipitate or can be extracted back into a fresh organic layer.

  • Method 3: Complexation with MgCl₂. In an anhydrous solvent like THF or DCM, adding anhydrous magnesium chloride can form a complex with TPPO, causing it to precipitate for removal by filtration.

Part 3: Final Product Stability

Q: My isolated N-Boc-3-azetidine ylidene acetic acid shows a new spot on TLC/new peak in LCMS after a few days. What is happening?

A: This is a classic case of Boc-group cleavage due to residual acid.[5][7] Even trace amounts of acid can catalyze this deprotection over time.

  • Validation Step: Take a small sample of your "degrading" material, dissolve it in a deuterated solvent, and spike it with a drop of a non-acidic internal standard. Take a ¹H NMR. Let it sit for 24 hours and take another NMR. You will likely see the characteristic tert-butyl peak of the Boc group diminish relative to your standard.

  • Solution: Ensure your final workup is robust. After the final acidification and extraction, perform a final wash of the organic layer with brine to remove excess acid. When drying the organic layer (e.g., with MgSO₄ or Na₂SO₄), you can add a small amount of powdered K₂CO₃ to act as an acid scavenger.

  • Storage Protocol: For long-term stability, store the final product as a solid under an inert atmosphere (nitrogen or argon) at -20°C. Ensure it is completely free of solvent and acid.

Key Experimental Protocols

Protocol 1: Wittig Reaction - Ethyl Ester Synthesis

This protocol is a representative procedure. Scale, solvent, and temperature may require optimization.

  • Setup: To a flame-dried, multi-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-Boc-3-azetidinone (1.0 eq).

  • Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 - 1.2 eq).[11]

  • Solvent: Add anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the ketone.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting ketone by TLC (e.g., 3:1 Hexanes:EtOAc) or LCMS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Concentrate the mixture in vacuo to obtain a thick oil/solid.

    • Add diethyl ether (approx. 10 volumes) and stir vigorously for 1-2 hours.

    • Filter the resulting slurry to remove the precipitated TPPO.

    • Concentrate the filtrate. The resulting crude ethyl N-Boc-3-azetidinylideneacetate can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Saponification to Final Carboxylic Acid
  • Setup: To a flask equipped with a magnetic stirrer, add the crude ethyl N-Boc-3-azetidinylideneacetate (1.0 eq).

  • Solvent: Dissolve the ester in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) as a solution in water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting ester.

  • Work-up:

    • Remove the THF via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with MTBE or diethyl ether (2x) to remove any remaining neutral impurities (like residual TPPO).

    • Cool the aqueous layer to 0°C and slowly add 1 M HCl with vigorous stirring until the pH is ~3-4.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

ParameterWittig ReactionSaponification
Key Reagents N-Boc-3-azetidinone, YlideEthyl Ester Intermediate, LiOH
Solvent Toluene, Xylene, or THFTHF / Water
Temperature 80 - 110 °C (Reflux)0 °C to Room Temperature
Typical Time 12 - 24 hours2 - 4 hours
Critical Factor Anhydrous conditions, TPPO removalpH control during acidification

References

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ResearchGate. (n.d.). Large-scale production of N,N '-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. Retrieved from [Link]

  • Supporting information. (n.d.). Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... Retrieved from [Link]

  • White Rose Research Online. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved from [Link]

  • Beilstein Journals. (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Retrieved from [Link]

  • YouTube. (2024). Wittig Reaction Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetic acid, (triphenylphosphoranylidene)-, ethyl ester. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). 1. The Wittig Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • PMC - NIH. (n.d.). PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

Sources

Azetidine Stability in Multi-Step Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk

Welcome to the technical support center for managing azetidine compound stability. Azetidines are prized scaffolds in medicinal chemistry, offering a unique blend of three-dimensionality and favorable physicochemical properties.[1][2] However, their inherent ring strain—intermediate between the highly reactive aziridine and the stable pyrrolidine—presents distinct challenges during multi-step synthesis.[3][4][5] This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for troubleshooting and ensuring the stability of these valuable compounds throughout their synthetic campaigns.

Here, we move beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve stability issues, ensuring the integrity of your azetidine-containing molecules from the flask to final analysis.

Section 1: Frequently Asked Questions - The Fundamentals of Azetidine Stability

This section addresses the core principles governing the stability of the azetidine ring.

Q1: What makes the azetidine ring inherently unstable?

A1: The primary factor is ring strain , which is approximately 25.4 kcal/mol.[3] This strain arises from the deviation of bond angles from the ideal sp³ hybridization, making the ring susceptible to reactions that relieve this strain, primarily through ring-opening.[5][6] While this reactivity is useful for certain transformations, it can be a significant liability during multi-step synthesis if not properly managed.[7] The azetidine ring is notably more stable than an aziridine ring, allowing for easier handling, but it is not as robust as a five-membered pyrrolidine ring.[3][4][8]

Q2: What are the most common degradation pathways for azetidines?

A2: The most prevalent degradation pathway is acid-mediated ring-opening .[9][10] This process is typically initiated by the protonation of the azetidine nitrogen, which forms a highly reactive azetidinium ion. This ion is then susceptible to nucleophilic attack, leading to cleavage of a C-N bond.[11][12] This nucleophile can be external (e.g., from the solvent or a reagent) or, in many problematic cases, internal (intramolecular), such as a pendant amide or other functional group.[6][9][10]

Q3: How do substituents on the azetidine ring affect its stability?

A3: Substituents have a profound impact on stability:

  • N-Substituents: Electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl groups, can decrease the basicity of the nitrogen atom. This makes protonation less favorable, thereby increasing stability under acidic conditions.[9][13] However, these same groups can activate the ring's carbon atoms toward nucleophilic attack.[13] The choice of N-protecting group is therefore a critical strategic decision.

  • C-Substituents: Steric bulk around the ring carbons can sometimes shield them from nucleophilic attack, slowing down degradation. The electronic nature of substituents can also play a role, but the N-substituent is typically the dominant factor.

Q4: My azetidine compound seems to decompose upon standing, even as a free base. Why?

A4: Unprotected (NH) azetidines, particularly as free bases, can be prone to spontaneous oligomerization or polymerization. This reaction also proceeds via ring-opening and is a known issue for the parent heterocycle and some simple derivatives.[12] It is highly recommended to store azetidines as their salt form (e.g., hydrochloride) or with a suitable N-protecting group to ensure long-term stability.

Section 2: Troubleshooting Guide for Synthetic Operations

This guide provides a problem-and-solution framework for common issues encountered at different stages of a synthesis.

Problem 1: Compound decomposes during acidic workup or deprotection (e.g., Boc removal).
  • Symptoms: Low or no yield of the desired product after treatment with strong acids like TFA or HCl. TLC/LCMS analysis shows multiple new, often more polar, spots.

  • Root Cause: Acid-catalyzed ring-opening is the most likely culprit. The azetidine nitrogen becomes protonated, activating the ring for nucleophilic attack by water, the acid's counter-ion, or another functional group within the molecule.[9] The rate of decomposition is highly sensitive to pH; the lower the pH, the faster the degradation.[9][14]

  • Solutions:

    • Use Milder Acids: If removing a Boc group, consider switching from neat TFA to milder conditions like 10-20% TFA in DCM, or using alternatives such as HCl in dioxane or formic acid. Monitor the reaction carefully by TLC/LCMS and quench it immediately upon completion.

    • Control Temperature: Perform the deprotection at 0 °C or even lower to reduce the rate of the ring-opening side reaction.

    • Change Protecting Group Strategy: If the substrate is consistently sensitive to acid, plan your synthesis to use a protecting group that can be removed under non-acidic conditions, such as Cbz (removed by hydrogenolysis) or Fmoc (removed by mild base).[15]

    • Immediate Neutralization: After the reaction is complete, immediately quench the acid with a non-nucleophilic base (e.g., saturated NaHCO₃ solution or gaseous ammonia bubbled through the solution) at low temperature before workup and concentration.

Problem 2: Azetidine ring opens during a reaction involving a strong nucleophile or base.
  • Symptoms: Formation of a γ-amino alcohol or other ring-opened products when attempting reactions like saponification, N-alkylation with a strong base, or displacement reactions.

  • Root Cause: The strained C-N bonds of the azetidine ring are susceptible to direct attack by potent nucleophiles. While less common than acid-catalyzed opening, strong bases can either act as nucleophiles themselves or generate nucleophilic species that attack the ring.

  • Solutions:

    • Choose Weaker, Non-Nucleophilic Bases: For reactions requiring a base, opt for sterically hindered, non-nucleophilic bases like DBU, DIPEA, or proton sponge instead of strong nucleophilic bases like NaOH, LiOH, or LDA where possible.

    • Protect the Nitrogen: Ensure the azetidine nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz, or a sulfonyl group). This significantly reduces the ring's susceptibility to nucleophilic attack by decreasing the electron density of the ring carbons.

    • Lower Reaction Temperature: As with most side reactions, reducing the temperature can dramatically improve selectivity for the desired reaction over ring-opening.

Problem 3: Product degrades during purification by silica gel chromatography.
  • Symptoms: Significant loss of material on the column. Tailing peaks or observation of new impurities in the collected fractions that were not present in the crude material.

  • Root Cause: Silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds, especially basic azetidines. The large surface area and prolonged contact time exacerbate the problem.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the starting eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonia (in methanol), then packing the column with this slurry.

    • Use Alternative Stationary Phases: Consider using neutral alumina, treated silica (e.g., C18 reverse-phase), or other less acidic media for purification.

    • Minimize Contact Time: Use flash chromatography with higher pressure to push the compound through the column more quickly. Avoid letting the compound sit on the column for extended periods.

    • Salt Formation: If the compound is stable as a salt, consider purifying it in this form, although this can affect solubility and retention.

Section 3: Strategic Planning for Azetidine Synthesis

Proactive measures are always more effective than reactive troubleshooting. This section provides guidance on making strategic choices at the outset of your synthesis.

Workflow for Managing Azetidine Stability

The following diagram outlines a logical workflow for making decisions to maximize the stability of your azetidine-containing intermediates and final products.

G Decision Workflow for Azetidine Synthesis cluster_plan Planning Phase cluster_synth Synthesis & Workup cluster_purify Purification & Storage Plan Assess Downstream Reaction Conditions PG_Choice Select N-Protecting Group Plan->PG_Choice Reaction Perform Reaction (Monitor Closely) PG_Choice->Reaction PG_Acid Use Acid-Stable Group (e.g., Cbz, Sulfonyl) PG_Choice->PG_Acid Acidic Steps? PG_Base Use Base-Stable Group (e.g., Boc, Sulfonyl) PG_Choice->PG_Base Basic/Nuc Steps? PG_Ortho Use Orthogonal Group (e.g., Cbz, Alloc) PG_Choice->PG_Ortho Orthogonal Steps? Workup Quench & Workup (Low Temp, Rapid) Reaction->Workup Purify Choose Purification Method Workup->Purify Store Store Compound (Protected or as Salt) Purify->Store Purify_Silica Use Neutralized Silica or Alternative Phase Purify->Purify_Silica Acid Sensitive? Purify_Normal Standard Silica Gel Purify->Purify_Normal Stable? PG_Acid->Reaction PG_Base->Reaction PG_Ortho->Reaction Purify_Silica->Store Purify_Normal->Store

Caption: Decision workflow for azetidine synthesis.

Mechanism Spotlight: Acid-Catalyzed Intramolecular Ring-Opening

Understanding the mechanism of decomposition is key to preventing it. The diagram below illustrates the acid-catalyzed ring-opening of an N-aryl azetidine by a pendant amide group, a well-documented failure mode.[6][9]

G Start Start: N-Aryl Azetidine with Pendant Amide Protonated Protonated Azetidinium Ion (Activated Intermediate) Start->Protonated [1] Protonation Cyclized Bicyclic Intermediate Protonated->Cyclized [2] Ring Closure Opened Ring-Opened Product (Stable Lactam) Cyclized->Opened [3] Fragmentation Acid + H⁺ (e.g., TFA, HCl) Attack Intramolecular Nucleophilic Attack Rearrange Rearrangement

Caption: Mechanism of intramolecular azetidine decomposition.

Data Summary: Choosing the Right N-Protecting Group

The choice of the N-protecting group is the single most important decision for ensuring stability. The ideal group should be robust to all planned reaction conditions while being removable at the desired stage without degrading the molecule.

Protecting GroupStability to AcidStability to BaseRemoval ConditionsKey Considerations & Insights
Boc (tert-Butoxycarbonyl)Poor . Labile to strong acids (TFA, HCl).[13]Good . Generally stable to most basic conditions.Strong acid (TFA, HCl).The most common choice for its ease of use. However, its acid lability is a major drawback for sensitive azetidines. Plan downstream steps carefully.
Cbz (Carboxybenzyl)Good . More stable than Boc to acidic conditions.Good . Generally stable.Hydrogenolysis (H₂, Pd/C).Excellent orthogonal choice. Its removal is under neutral conditions, avoiding both acidic and basic degradation pathways.[15]
Sulfonyl (e.g., Tosyl, Nosyl)Excellent . Very stable to a wide range of acids.Excellent . Very stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).Provides maximum stability but requires harsh, often non-selective, removal conditions that may not be compatible with other functional groups.[13]
Alloc (Allyloxycarbonyl)Good . Stable to most acids.Good . Stable to most bases.Pd(0) catalyzed allylic cleavage.Another excellent orthogonal protecting group. Removal conditions are mild and specific.

Section 4: Key Experimental Protocols

These protocols are designed to be robust and mindful of the stability constraints of azetidines.

Protocol 1: Mild Boc-Deprotection of an Acid-Sensitive Azetidine
  • Preparation: Dissolve the Boc-protected azetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 2.0-5.0 equiv) dropwise to the stirred solution. Rationale: Using a limited number of equivalents instead of neat TFA minimizes acidity and reduces decomposition risk.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 15-30 minutes. The reaction is typically complete within 1-3 hours. Do not let the reaction run longer than necessary.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).

  • Storage: Immediately use the resulting amine in the next step or convert it to a stable salt (e.g., by adding a solution of HCl in ether) for storage.

Protocol 2: Purification of a Basic Azetidine by Neutralized Flash Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a solution of 98% desired eluent (e.g., DCM/MeOH) and 2% triethylamine (Et₃N). Stir to create a uniform slurry. Rationale: The triethylamine neutralizes the acidic sites on the silica gel, preventing on-column degradation.

  • Column Packing: Pour the slurry into the chromatography column and use gentle pressure to pack a firm, uniform bed. Equilibrate the column with the eluent mixture (containing 2% Et₃N) until the baseline is stable.

  • Loading: Dissolve the crude azetidine compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the chromatography as usual, collecting fractions.

  • Analysis: Analyze the fractions by TLC or LCMS.

  • Concentration: Combine the pure fractions and concentrate in vacuo. It may be necessary to perform a co-evaporation with a solvent like toluene to remove residual triethylamine.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Singh, G. S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Massachusetts Institute of Technology. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]

  • van der Pijl, F., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ResearchGate. [Link]

  • Parra, K., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Singh, G. S., & Mahajan, M. P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • NPTEL-NOC IITM. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Zhang, X., et al. (2019). Stability of different azetidine esters. ResearchGate. [Link]

  • Feula, A., et al. (2013). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. ResearchGate. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Saurina, J., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. PubMed. [Link]

  • Rogstad, S. L., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central. [Link]

  • Singh, G. S. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. SpringerLink. [Link]

  • Unknown. (2018). synthesis of azetidine .pptx. Slideshare. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

  • Vieillard, V., et al. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. [Link]

  • Wang, D., et al. (2019). Formation of NH-azetidines from terminal olefins. ResearchGate. [Link]

  • Carlier, A., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Massue, J., et al. (2022). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. [Link]

  • Mela, A. L., & Fowden, L. (1998). Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus. PubMed. [Link]

Sources

Technical Support Center: Refinement of HPLC Purification Methods for Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of azetidine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Azetidine, a four-membered cyclic amino acid and a proline analog, introduces unique conformational constraints into peptides, which can present significant challenges for purification. This resource offers expert insights and practical solutions to overcome these hurdles.

The Unique Challenge of Azetidine-Containing Peptides

The incorporation of an azetidine ring into a peptide backbone induces significant conformational rigidity. Unlike the five-membered ring of proline, the strained four-membered ring of azetidine can lead to more pronounced kinks and turns.[1][2] This can result in:

  • Conformational Isomers: Peptides containing azetidine may exist as multiple, slowly interconverting conformers in solution. This can lead to broadened or split peaks during HPLC analysis, complicating purification.

  • Altered Hydrophobicity: The unique geometry of the azetidine ring can shield or expose hydrophobic residues in the peptide sequence, altering its interaction with the stationary phase in unpredictable ways compared to its proline-containing counterpart.

  • Secondary Interactions: The fixed dihedral angles imposed by the azetidine ring can promote secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, leading to peak tailing.[3]

This guide will provide a structured approach to address these challenges, enabling you to develop robust and efficient HPLC purification methods.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing broad or split peaks for my azetidine-containing peptide?

A1: Broad or split peaks are a common issue when purifying peptides with constrained conformations, such as those containing azetidine. This phenomenon is often due to the presence of multiple conformational isomers that are slowly interconverting on the chromatographic timescale. The azetidine ring can restrict bond rotation, leading to stable conformers that separate slightly differently on the HPLC column.

Another potential cause is secondary interactions between the peptide and the stationary phase.[3] The rigid structure of the azetidine-containing peptide may promote interactions with active sites on the column packing material, such as residual silanols, leading to peak broadening.

Q2: My azetidine-containing peptide is showing significant peak tailing. What is the likely cause and how can I fix it?

A2: Peak tailing is frequently caused by strong, undesirable interactions between basic residues in your peptide and acidic residual silanol groups on the silica-based stationary phase.[3][4] The unique conformation of your azetidine-containing peptide might be exposing basic amino acid side chains, making these interactions more pronounced.

To mitigate this, ensure you are using a suitable ion-pairing agent, like trifluoroacetic acid (TFA), in your mobile phase. TFA serves two purposes: it protonates the silanol groups to reduce their negative charge and forms an ion pair with the basic residues of the peptide, effectively shielding them and minimizing secondary interactions.[3] Using a high-purity, well-end-capped column can also significantly reduce peak tailing.[3][4]

Q3: I'm experiencing poor resolution between my target peptide and a closely eluting impurity. What parameters should I adjust first?

A3: For closely eluting species, improving resolution often requires fine-tuning the selectivity of your separation. The most impactful parameters to adjust are the mobile phase composition and temperature.

  • Mobile Phase: Altering the ion-pairing agent (e.g., switching from TFA to formic acid or difluoroacetic acid) can change the retention characteristics of your peptide and its impurities differently, potentially improving resolution.[5] Adjusting the pH of the mobile phase can also be a powerful tool for improving selectivity.[6][7]

  • Temperature: Temperature affects both mobile phase viscosity and the conformational state of the peptide.[8] Running the separation at an elevated temperature can improve peak shape and sometimes alter the elution order of closely related peptides, leading to better resolution.[8][9]

Q4: Can the choice of organic modifier in the mobile phase impact the purification of my azetidine peptide?

A4: Yes, while acetonitrile is the most common organic modifier for peptide purification due to its low viscosity and UV transparency, switching to an alternative like methanol or ethanol can sometimes provide different selectivity. This is because the organic modifier influences the solvation of both the peptide and the stationary phase. The rigid structure of an azetidine-containing peptide may interact differently with various organic modifiers, leading to changes in retention and resolution.

Troubleshooting Guide

This section provides a systematic approach to resolving common purification issues for azetidine-containing peptides.

Issue 1: Peak Broadening or Splitting

This is often indicative of conformational isomers or on-column degradation.

Initial Diagnostic Steps:
  • Temperature Study: Perform separations at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Increased temperature can accelerate the interconversion of conformers, potentially coalescing split peaks into a single, sharper peak.[8]

  • Flow Rate Variation: Lowering the flow rate can sometimes improve peak shape if the issue is related to slow mass transfer kinetics.

  • Sample Solvent: Ensure your peptide is dissolved in a solvent that is weaker than the initial mobile phase to ensure proper focusing at the head of the column.[10]

Workflow for Optimizing Separation of Conformers

G cluster_0 Troubleshooting Workflow: Peak Broadening/Splitting start Observe Broad/Split Peak temp_study Perform Temperature Study (e.g., 30-60°C) start->temp_study temp_check Did Peak Shape Improve? temp_study->temp_check mobile_phase Modify Mobile Phase temp_check->mobile_phase No optimized Optimized Method temp_check->optimized Yes ion_pair Screen Ion-Pairing Agents (TFA, DFA, FA) mobile_phase->ion_pair organic_mod Test Alternative Organic Modifier (e.g., Methanol) ion_pair->organic_mod selectivity_check Resolution Improved? organic_mod->selectivity_check column_chem Try Different Column Chemistry (e.g., C8, Phenyl) selectivity_check->column_chem No selectivity_check->optimized Yes column_chem->optimized G cluster_1 Ion-Pairing Mechanism peptide Positively Charged Peptide (+) ion_pair Neutral Ion Pair peptide->ion_pair tfa TFA Anion (-) tfa->ion_pair c18 Hydrophobic C18 Stationary Phase ion_pair->c18 Hydrophobic Interaction retention Increased Retention c18->retention

Sources

Validation & Comparative

A Comparative Guide to the Purity Determination of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and novel chemical entity synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and regulatory compliance. For researchers and drug development professionals, the purity of a key building block like 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid directly impacts the downstream success of a synthetic route, the reliability of biological data, and ultimately, the safety and efficacy of a potential therapeutic agent.

This guide provides an in-depth, comparative analysis of the principal analytical methodologies for determining the purity of this compound. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to empower scientists in selecting and implementing the most appropriate analytical strategies.

The Analytical Imperative: Why Purity Matters

This compound is a valuable synthetic intermediate, incorporating the strained azetidine ring, a motif of increasing interest in medicinal chemistry.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences:

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to misleading structure-activity relationship (SAR) data.

  • Compromised Reaction Yields and Selectivity: Reactive impurities can interfere with subsequent synthetic steps.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations for downstream reactions.

  • Regulatory Hurdles: Regulatory agencies demand comprehensive characterization and control of impurities in active pharmaceutical ingredients (APIs).

This guide will focus on a multi-pronged approach to purity determination, leveraging the strengths of orthogonal analytical techniques to build a comprehensive and reliable purity profile.

Comparative Analysis of Analytical Methodologies

A robust purity assessment relies on the synergistic use of multiple analytical techniques. Below, we compare the most effective methods for this compound, detailing their principles, strengths, and limitations.

Analytical TechniquePrincipleStrengthsLimitationsPrimary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent quantitative accuracy, and wide applicability for non-volatile compounds.Requires chromophoric impurities for UV detection; method development can be time-consuming.Primary method for routine purity analysis and quantification of known and unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Provides structural confirmation and absolute quantification without the need for reference standards of impurities.[2][3][4]Lower sensitivity compared to HPLC for trace impurities; requires careful experimental setup and data processing.Orthogonal method for purity assignment and quantification of major components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio.More complex and expensive instrumentation; quantification can be less straightforward than HPLC-UV.Powerful tool for identifying and characterizing unknown impurities, especially those at low levels.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N) of the bulk sample, offering a fundamental check of purity.Does not provide information on the nature of impurities; requires a relatively pure sample for meaningful results.Confirmatory technique to support the proposed molecular formula and assess the presence of inorganic or elemental impurities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantioselective separation based on interactions with a chiral stationary phase (CSP).Determines the enantiomeric purity of the compound.Requires specialized and often expensive chiral columns; method development can be challenging.Essential for controlling the stereochemical purity of the target molecule.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key analytical methods. These protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure data integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The polarity of the carboxylic acid and the presence of the UV-active carbonyl groups make reversed-phase HPLC with UV detection the method of choice for routine purity analysis.

Rationale for Method Design:

  • Reversed-Phase C18 Column: A C18 column is a versatile and robust choice for retaining the moderately polar analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and increased retention on the non-polar stationary phase.[5]

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) allows for the efficient elution of both the main compound and a wide range of potential impurities with varying polarities.

  • UV Detection: The carbonyl groups in the molecule provide sufficient chromophores for sensitive detection at low UV wavelengths (e.g., 210-220 nm).

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • System Suitability: Inject a standard solution of the compound five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Determination.

Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[4][6] The principle lies in comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration.

Rationale for Method Design:

  • Choice of Internal Standard: An ideal internal standard should:

    • Have a simple ¹H NMR spectrum with at least one signal that does not overlap with any analyte signals.

    • Be stable and non-volatile.

    • Have a known, high purity.

    • Be soluble in the same deuterated solvent as the analyte.

    • Maleic acid or dimethyl sulfone are common choices.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice for polar compounds.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic Acid (certified reference material, >99.5% purity).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard 30° or 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation with minimal line broadening (e.g., 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the vinyl proton) and a signal of the internal standard (the two vinyl protons of maleic acid).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualization of qNMR Logic:

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire Acquire ¹H NMR spectrum with long relaxation delay dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the formula integrate->calculate purity_value purity_value calculate->purity_value Absolute Purity

Caption: Logical workflow for qNMR purity determination.

Chiral HPLC for Enantiomeric Purity

Since this compound possesses a stereocenter, assessing its enantiomeric purity is crucial. Chiral HPLC is the gold standard for this analysis.

Rationale for Method Design:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of enantiomers, including those of N-protected amino acids and their derivatives.[2][3]

  • Normal Phase Elution: Normal phase chromatography, using a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol), often provides better enantioselectivity on polysaccharide-based CSPs.

  • Derivatization (Optional but Recommended): The presence of the free carboxylic acid can sometimes lead to poor peak shape and resolution on certain CSPs. Derivatization to the corresponding methyl or ethyl ester can significantly improve the chromatography.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid. The ratio may need to be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: Inject the sample and identify the retention times of the two enantiomers. The enantiomeric excess (% ee) is calculated as:

    % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is invaluable for identifying unknown impurities. The HPLC method described above can be directly coupled to a mass spectrometer.

Typical Impurity Profile:

Based on common synthetic routes to azetidine derivatives, potential impurities could include:

  • Starting materials: Unreacted precursors.

  • By-products: Resulting from side reactions such as dimerization or incomplete cyclization.

  • Degradation products: For instance, hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.

LC-MS Protocol:

  • LC Method: Use the same HPLC method as described for purity determination.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Negative ion mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Data Acquisition: Acquire full scan mass spectra to detect all ionizable species eluting from the column. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.

Elemental Analysis

Elemental analysis provides a fundamental confirmation of the empirical formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.[6]

Theoretical Composition for C₁₀H₁₅NO₄:

  • Molecular Weight: 213.23 g/mol

  • Carbon (C): 56.33%

  • Hydrogen (H): 7.09%

  • Nitrogen (N): 6.57%

  • Oxygen (O): 29.01% (typically determined by difference)

Conclusion: An Integrated Approach to Purity Assurance

The determination of the purity of this compound is a critical task that necessitates a multi-faceted analytical approach. While HPLC serves as the primary workhorse for routine purity assessment, its combination with orthogonal techniques such as qNMR provides a more complete and reliable picture of the compound's absolute purity. LC-MS is indispensable for the identification of unknown impurities, and chiral HPLC and elemental analysis provide essential data on stereochemical integrity and elemental composition, respectively.

By understanding the principles behind each method and implementing robust, validated protocols, researchers and drug development professionals can ensure the quality and integrity of this valuable building block, thereby fostering confidence in their scientific endeavors.

References

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Couty, F., & Evano, G. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Guillory, J. K., & Sladek, F. E. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Available from: [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Available from: [Link]

  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

  • YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Available from: [Link]

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Azetidin-3-ylidene vs. Proline Mimics in Peptide Structure: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest to Tame Peptide Flexibility

In the landscape of therapeutic modalities, peptides offer a compelling balance of specificity and potency. However, their inherent conformational flexibility often leads to diminished receptor affinity and susceptibility to enzymatic degradation. Proline, the only proteinogenic secondary amino acid, is nature's tool for introducing conformational rigidity.[1][2][3] Its unique cyclic structure restricts the peptide backbone, favoring specific secondary structures like β-turns and polyproline helices.[1][2][3]

For decades, medicinal chemists have sought to improve upon nature by designing proline analogues, or mimics, to exert even greater control over peptide conformation and function.[4][5] These mimics range from simple substitutions on the proline ring (e.g., 4-hydroxyproline) to more complex fused and bridged structures.[4][5][6] This guide focuses on a critical comparison between traditional proline mimics, which typically bias a conformational equilibrium, and a more radical approach: the azetidin-3-ylidene residue, a mimic designed to lock a specific conformation.

Here, we provide an in-depth analysis of azetidin-3-ylidene versus common proline mimics, offering experimental insights and actionable protocols to guide researchers in selecting the optimal tool for their peptide-based drug discovery programs.

Part 1: Structural & Conformational Analysis: Biasing vs. Locking

The fundamental difference between proline mimics and azetidin-3-ylidene lies in the degree and nature of the conformational constraint they impose.

Proline and Its Mimics: Biasing Ring Pucker and cis/trans Isomerism

The five-membered pyrrolidine ring of proline is not planar; it exists in a dynamic equilibrium between two puckered conformations, Cγ-endo and Cγ-exo. This puckering directly influences the main-chain dihedral angles (φ, ψ) and the energy barrier of cis-trans isomerization around the preceding peptide bond.[7] Proline mimics, such as 4-hydroxyproline and 4-fluoroproline, introduce substituents that stereoelectronically favor one pucker over the other, thereby biasing the overall peptide conformation.[8] While this offers a degree of control, significant conformational heterogeneity remains.

Azetidin-3-ylidene: A Rigid Planar Constraint

Azetidin-3-ylidene is a four-membered ring system featuring an exocyclic double bond. This seemingly simple modification has profound structural consequences:

  • Planarity: The sp2 hybridization at C3 and the inherent strain of the four-membered ring effectively eliminate ring puckering, forcing the azetidine ring into a near-planar conformation.

  • Restricted Dihedrals: This planarity severely restricts the ψ dihedral angle, locking the peptide backbone into a more defined orientation compared to the relatively flexible proline ring.[9][10]

This rigid, planar geometry makes azetidin-3-ylidene an exceptional tool for stabilizing specific, tight secondary structures, particularly β-turns.[9]

Comparative Structural Parameters

Parameter(S)-Proline(2S,4R)-4-HydroxyprolineAzetidin-3-ylidene Carboxylic Acid
Ring Size 5-membered5-membered4-membered
Ring Pucker Dynamic (Cγ-exo/Cγ-endo)Biased towards Cγ-exoEssentially Planar
Key Dihedral Angle Constraint φ ≈ -60°φ ≈ -60°, biases ψSeverely restricts ψ
Primary Structural Impact Induces kinks, favors β-turns and PPII helicesStabilizes Cγ-exo pucker, promotes collagen-like structuresPotent β-turn inducer

Part 2: Impact on Peptide Properties: Experimental Evidence

The choice of mimic directly translates into measurable differences in a peptide's biological and pharmaceutical properties.

Induction of Secondary Structures: The β-Turn

β-turns are critical recognition motifs in many protein-protein interactions.[11][12][13] The ability to pre-organize a peptide into a bioactive β-turn conformation can dramatically enhance binding affinity.

  • Proline Mimics: Proline and its analogues are well-known β-turn inducers.[1] However, the turn population is often incomplete, existing in equilibrium with other unfolded states.

  • Azetidin-3-ylidene: Studies incorporating azetidine-based residues into peptides have shown they are potent β-turn inducers.[9] The rigid structure can lock the peptide into a conformation that closely mimics a type II β-turn, reducing the entropic penalty of binding.[14]

Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases.[15] Proline-containing sequences are generally more resistant to proteolysis than other sequences because the unique ring structure is poorly recognized by many proteases.[2][3]

  • Proline Mimics: Introducing mimics like β-perfluoroalkyl substituted prolines can enhance proteolytic stability, primarily through steric hindrance that blocks the protease active site.[16]

  • Azetidin-3-ylidene: The smaller, more constrained four-membered ring of azetidine derivatives can also confer significant proteolytic resistance.[17] In a study on a cyclic hexapeptide, replacement of a glycine residue with a 3-amino-azetidine (a related structure) protected an adjacent amide bond from α-chymotrypsin digestion.[17] The altered backbone geometry is often a poor substrate for enzymatic cleavage.

Diagram: Conceptual Comparison of Conformational Control

G cluster_0 Peptide Conformational Space Unconstrained Unconstrained Peptide Proline Proline Mimic (Biased) Unconstrained->Proline  Biases Equilibrium Azetidinylidene Azetidin-3-ylidene (Locked) Unconstrained->Azetidinylidene   Drastic Constraint Proline->Azetidinylidene  Locks Conformation

Caption: Conformational control spectrum from unconstrained peptides to biased (proline) and locked (azetidin-3-ylidene) systems.

Part 3: Experimental Methodologies & Protocols

To aid researchers in applying these concepts, we provide validated, step-by-step protocols for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Proline/Azetidine Mimics

This protocol outlines the incorporation of an Fmoc-protected azetidine or proline mimic into a peptide sequence using a standard automated peptide synthesizer.

Rationale: The choice of coupling reagent is critical. HBTU/HOBt with DIEA is a robust, standard choice for peptide bond formation.[18][19] Double coupling is recommended for sterically hindered amino acids like proline mimics to ensure complete reaction.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids, including Fmoc-(azetidin-3-ylidene)-acetic acid or Fmoc-Pro-OH

  • Coupling solution: 0.5 M HBTU/HOBt in DMF

  • Activator base: 2 M DIEA in NMP

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes. Wash with DMF (5x).

  • Amino Acid Coupling: a. In a separate vessel, pre-activate 4 equivalents of the Fmoc-amino acid with 4 equivalents of HBTU/HOBt and 8 equivalents of DIEA for 5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate for 2 hours at room temperature. d. Causality: For proline mimics or azetidin-3-ylidene, perform a second coupling (repeat steps 3a-3c) to overcome potential steric hindrance and drive the reaction to completion.

  • Capping: Acetylate any unreacted amines with acetic anhydride/DIEA in DMF to prevent deletion sequences.

  • Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Continue the deprotection and coupling cycles for the entire peptide sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm identity via LC-MS.

Protocol 2: Proteolytic Stability Assay

This protocol uses LC-MS to quantify the rate of peptide degradation in the presence of a protease.

Rationale: This assay provides a quantitative measure (half-life) of peptide stability. Using LC-MS allows for precise monitoring of the disappearance of the parent peptide and the appearance of cleavage fragments over time.[15]

Materials:

  • Purified peptides (control, proline mimic, azetidin-3-ylidene mimic)

  • Protease solution (e.g., 1 mg/mL α-chymotrypsin in 50 mM Tris buffer, pH 8.0)

  • Reaction buffer (50 mM Tris buffer, pH 8.0)

  • Quenching solution (10% formic acid)

  • LC-MS system

Procedure:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of each peptide in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of the peptide stock with 10 µL of the protease solution. Vortex briefly.

  • Incubation: Incubate the reaction at 37°C.

  • Time-Point Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 10 µL aliquot to a new tube containing 90 µL of the quenching solution. This stops the enzymatic reaction.

  • LC-MS Analysis: Analyze each quenched time-point sample by LC-MS. Integrate the peak area of the parent peptide.

  • Data Analysis: a. Normalize the peak area at each time point to the t=0 peak area. b. Plot the percentage of remaining parent peptide versus time. c. Calculate the half-life (t₁/₂) for each peptide by fitting the data to a first-order exponential decay curve.

Diagram: Workflow for Proteolytic Stability Assay

G start Prepare Peptide & Protease Solutions incubate Incubate Peptide + Protease at 37°C start->incubate sampling Withdraw Aliquots at Time Points (0, 15, 30, 60... min) incubate->sampling quench Quench Reaction with Formic Acid sampling->quench lcms Analyze via LC-MS quench->lcms analysis Integrate Parent Peptide Peak Area lcms->analysis calculate Plot % Remaining vs. Time Calculate Half-Life (t½) analysis->calculate end Compare Stability calculate->end

Caption: Step-by-step workflow for determining peptide proteolytic stability via LC-MS.

Protocol 3: Conformational Analysis by 2D NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the solution-state structure of peptides.[20][21][22][23] 2D experiments like TOCSY and NOESY are essential for assigning proton resonances and identifying through-space proximities, which define the peptide's fold.[22][24]

Materials:

  • Lyophilized, purified peptide (1-3 mg)

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, 20 mM phosphate buffer, pH 6.5)

  • NMR spectrometer (600 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-5 mM.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and overall signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): a. Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms. b. Purpose: This experiment identifies all protons within a single amino acid's spin system (i.e., all protons connected by through-bond couplings). This is the first step in sequence-specific assignment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): a. Acquire a 2D NOESY spectrum with a mixing time of 200-300 ms. b. Purpose: This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are in the same residue. Key NOE cross-peaks for structural analysis include:

    • dαN(i, i+1): Sequential assignment.
    • dNN(i, i+1): Indicates helical or extended structure.
    • dαN(i, i+3): Diagnostic for β-turns.
  • Data Analysis: a. Assignment: Use the TOCSY data to identify amino acid spin systems and the NOESY data to link them sequentially. b. Structural Restraints: Identify key long-range NOEs (e.g., dαN(i, i+3)) that are characteristic of a β-turn. A strong NOE between the α-proton of residue i and the amide proton of residue i+3 is definitive proof of a turn structure involving the mimic at position i+1 or i+2. c. Structure Calculation: Use the collected NOE distance restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Conclusion: Making an Informed Choice

The choice between a traditional proline mimic and an azetidin-3-ylidene derivative is a strategic one, dependent on the specific goals of the drug design project.

  • Proline mimics are ideal for subtly influencing peptide conformation, fine-tuning existing structures, and exploring SAR by biasing ring pucker. They represent an incremental approach to conformational control.

  • Azetidin-3-ylidene offers a more powerful, "all-or-nothing" approach. It is best employed when the desired bioactive conformation is a tight turn and the primary goal is to pre-organize the peptide into this single, rigid structure to maximize affinity and stability.

By understanding the fundamental structural differences and employing the experimental protocols outlined here, researchers can rationally design next-generation peptide therapeutics with precisely engineered conformational properties.

References

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide deriv
  • Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry.
  • 3-Substituted Prolines: From Synthesis to Structural Applications,
  • Proline Analogues.PubMed.
  • Proline Analogues.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).PubMed.
  • Review articles in PROLINE.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.Scilit.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.PubMed.
  • Proline motifs in peptides and their biological processing.PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.LJMU Research Online.
  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.Scilit.
  • Conformational preferences of proline analogues with different ring size.PubMed.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.Expert Opinion on Drug Discovery.
  • Evaluating β-turn mimics as β-sheet folding nucle
  • Proline motifs and their biological processing.
  • Peptide Synthesis.Chemistry LibreTexts.
  • Characterization of Beta-Turn and Asx-turns Mimicry in a Model Peptide: Stabilization via C--H . . . O Interaction.PubMed.
  • Solid-phase syntheses of beta-turn analogues to mimic or disrupt protein-protein interactions.PubMed.
  • Impact of Azaproline on Peptide Conform
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.PMC, PubMed Central.
  • Peptide structural analysis by solid-st
  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions.PMC, PubMed Central.
  • NMR of peptides.
  • Effect of proline analogues on the conformation of elastin peptides.New Journal of Chemistry, RSC Publishing.
  • Introduction to Peptide Synthesis.Master Organic Chemistry.
  • Peptide NMR.ETH Zurich.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • NMR in structural determination of proteins and peptides.NMIMS Pharmacy.
  • NMR-Based Peptide Structure Analysis.

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A Comparative Guide to the Structural Validation of N-Boc-3-azetidinylideneacetic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It is the bedrock upon which structure-activity relationships (SAR) are built, intellectual property is secured, and the rational design of new therapeutic agents proceeds. This guide provides an in-depth technical comparison for the structural validation of N-Boc-3-azetidinylideneacetic acid, a valuable building block in medicinal chemistry, with a focus on the gold-standard technique of single-crystal X-ray crystallography.

The Imperative of Structural Integrity in Drug Discovery

In the intricate landscape of drug discovery, the precise arrangement of atoms within a molecule dictates its biological function. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a bioisostere for larger rings like piperidine or pyrrolidine. Its inherent ring strain and unique vectoral properties can confer advantageous physicochemical and pharmacokinetic profiles, including improved metabolic stability and receptor selectivity.[1][2] N-Boc-3-azetidinylideneacetic acid, with its protected nitrogen and exocyclic acetic acid moiety, represents a versatile scaffold for introducing this strained ring system into more complex molecules. However, its synthesis can potentially lead to structural isomers. Therefore, unequivocal structural validation is not merely a procedural step but a critical determinant of a research program's success. While spectroscopic methods like NMR and mass spectrometry provide essential information about connectivity, only X-ray crystallography can deliver a definitive, high-resolution 3D model of the molecule in the solid state.[3][4]

Unveiling Molecular Architecture: The Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and stereochemistry.[5][6] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. This interaction causes the X-ray beam to be diffracted in specific directions, creating a unique pattern of reflections. By analyzing the geometry and intensity of this diffraction pattern, the three-dimensional arrangement of atoms in the crystal can be determined.[4]

The workflow for small molecule X-ray crystallography can be summarized as follows:

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Data Analysis & Visualization Validation->Analysis

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

A Case Study: Hypothetical X-ray Crystallographic Validation of N-Boc-3-azetidinylideneacetic Acid

As of the writing of this guide, a public crystal structure for N-Boc-3-azetidinylideneacetic acid is not available. Therefore, we present a hypothetical, yet plausible, experimental protocol and resulting data to illustrate the process.

Experimental Protocol: Crystallization

The initial and often most challenging step is growing a single crystal of sufficient size and quality.[4] For a small organic molecule like N-Boc-3-azetidinylideneacetic acid, several crystallization techniques can be employed.[7]

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: A solubility screen is performed to identify a suitable solvent system. For N-Boc-3-azetidinylideneacetic acid, solvents such as ethyl acetate, methanol, and acetonitrile, or mixtures thereof, would be likely candidates. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Preparation of a Saturated Solution: A small amount of the purified compound is dissolved in a minimal amount of the chosen solvent in a clean vial, with gentle heating if necessary, to achieve saturation.

  • Slow Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days at a constant temperature. This gradual increase in concentration allows for the ordered growth of crystals.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, a single, well-defined crystal is carefully selected and mounted on a goniometer head for data collection.

Experimental Protocol: Data Collection and Structure Solution
  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial atomic model is then refined against the experimental data to obtain the final, accurate structure.

Hypothetical Crystallographic Data

The following table represents plausible crystallographic data for N-Boc-3-azetidinylideneacetic acid.

ParameterHypothetical Value for N-Boc-3-azetidinylideneacetic Acid
Chemical FormulaC₁₀H₁₅NO₄
Formula Weight213.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)6.2
c (Å)17.5
β (°)102.0
Volume (ų)1114.5
Z4
Density (calculated) (g/cm³)1.270
R-factor (%)< 5

Comparative Structural Analysis: N-Boc-3-azetidinylideneacetic Acid vs. Alternatives

A key aspect of understanding a molecule's properties is to compare it with structural analogs. The choice of the heterocyclic ring can significantly impact the overall conformation and potential intermolecular interactions. Here, we compare the hypothetical structure of N-Boc-3-azetidinylideneacetic acid with the experimentally determined structure of a six-membered ring analog, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid . The crystallographic data for this piperidine analog has been reported and is available from the Cambridge Crystallographic Data Centre (CCDC deposition number 845296).

Molecular_Structures cluster_0 N-Boc-3-azetidinylideneacetic Acid (Hypothetical) cluster_1 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid A A B B

Figure 2: Comparison of the 2D structures of the target molecule and a piperidine analog.

Comparative Crystallographic Data
ParameterHypothetical N-Boc-3-azetidinylideneacetic Acid1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid[4]
Chemical FormulaC₁₀H₁₅NO₄C₁₁H₁₉NO₄
Formula Weight213.23229.27
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)10.510.7006(3)
b (Å)6.26.5567(2)
c (Å)17.517.9297(6)
β (°)102.0104.564(2)
Volume (ų)1114.51217.54(6)
Z44
Density (calculated) (g/cm³)1.2701.250
Discussion of Structural Differences

The primary difference between these two molecules lies in the nature of the heterocyclic ring. The azetidine ring in our target molecule is a strained four-membered ring, which would be expected to be planar or nearly planar. In contrast, the piperidine ring in the comparator molecule adopts a stable chair conformation.[4] This fundamental difference in the core scaffold would lead to distinct bond angles and torsional strains.

A detailed analysis of the crystal structures would involve comparing:

  • Bond Lengths and Angles: The C-N-C and C-C-C bond angles within the azetidine ring would be significantly smaller than the corresponding angles in the piperidine ring, reflecting the ring strain.

  • Molecular Conformation: The overall shape of the molecules would differ substantially. The orientation of the N-Boc group and the acetic acid side chain relative to the heterocyclic ring would be influenced by the ring's conformation.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding. In both molecules, the carboxylic acid moiety is a prime site for hydrogen bonding. A detailed comparison of the hydrogen bonding networks would reveal how the different ring structures influence the supramolecular assembly.

Conclusion: The Unquestionable Value of X-ray Crystallography

This guide has underscored the critical importance of single-crystal X-ray crystallography for the unambiguous structural validation of novel chemical entities like N-Boc-3-azetidinylideneacetic acid. While spectroscopic techniques provide essential data, they cannot replace the definitive three-dimensional information afforded by X-ray diffraction. Through a combination of a detailed methodological overview, a hypothetical case study, and a comparison with a structurally related molecule with known crystallographic data, we have illustrated the power of this technique. For researchers in drug discovery and development, a high-quality crystal structure is not just a piece of data; it is a roadmap for innovation, providing the foundational knowledge required to design the next generation of therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Crystallization of small molecules. (n.d.). University of Barcelona. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Applications of the crystallization process in the pharmaceutical industry. (2010). Journal of the Indian Institute of Science. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. [Link]

  • Single crystal X-ray diffraction. (n.d.). Fiveable. [Link]

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A Senior Application Scientist's Guide to Peptide Conformational Rigidity: A Comparative Analysis of 1-Boc-azetidin-3-ylideneacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigidity in Peptide Drug Design

In the landscape of modern therapeutics, peptides represent a compelling class of molecules, offering high specificity and potent biological activity. However, their inherent conformational flexibility often leads to significant liabilities, including susceptibility to proteolytic degradation and poor binding affinity due to the high entropic cost of adopting a specific bioactive conformation upon receptor binding. To overcome these hurdles, medicinal chemists employ a variety of strategies to introduce conformational rigidity into the peptide backbone. The incorporation of non-canonical, constrained amino acids is a premier approach, pre-organizing the peptide into a desired secondary structure to enhance stability and receptor affinity.

This guide provides an in-depth comparison of a novel constraining element, 1-Boc-azetidin-3-ylideneacetic acid (A3yA) , with established conformation-inducing amino acids. We will explore the structural nuances of each building block and delineate the experimental workflows required to rigorously assess their impact on peptide conformation. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptide therapeutics.

Profiling the Tools of Constraint: A Structural Comparison

The choice of a constraining amino acid is a critical design element, as subtle changes in ring size, substitution, and hybridization can dramatically alter the resulting peptide geometry. Here, we compare our target molecule, A3yA, against three widely used benchmarks.

  • L-Proline (Pro): The Gold Standard β-Turn Inducer The five-membered pyrrolidine ring of proline restricts the Ramachandran space available to the peptide backbone, most notably by locking the phi (Φ) dihedral angle at approximately -60°. This property makes proline a cornerstone of protein structure and a reliable inducer of β-turns, a common secondary structure motif crucial for molecular recognition.[1]

  • α-Aminoisobutyric Acid (Aib): The Helical Enforcer Aib is an acyclic amino acid that imparts profound conformational restriction due to the presence of two geminal methyl groups at the α-carbon.[2][3] This steric hindrance dramatically limits the available Φ/Ψ angles, compelling peptides to adopt helical conformations, typically a 3₁₀- or α-helix.[4] This makes Aib an invaluable tool for stabilizing helical structures and enhancing proteolytic resistance.[3][5]

  • Azetidine-2-carboxylic Acid (Aze): The Tighter Turn As a smaller homolog of proline, the four-membered ring of Aze imposes even greater strain and restriction on the peptide backbone.[6] This structural difference shifts its preference from the β-turns induced by proline to tighter γ-turn-like conformations.[1] This provides chemists with an alternative tool to manipulate backbone geometry in a distinct manner from proline.

  • 1-Boc-azetidin-3-ylideneacetic Acid (A3yA): The Novel Exocyclic Constraint A3yA introduces a unique structural motif: a four-membered azetidine ring coupled with an exocyclic double bond. This feature renders the Cα-Cβ-Cγ segment completely planar and rigid. The synthesis of the core structure can be achieved via methods like the Horner-Wadsworth-Emmons reaction starting from 1-Boc-3-azetidinone.[7][8][9] When incorporated into a peptide, A3yA is hypothesized to act as a potent and geometrically distinct turn-inducer, locking the backbone into a conformation that is not readily accessible with Pro or Aze. The Boc-protecting group ensures its compatibility with standard solid-phase peptide synthesis protocols.[10]

G cluster_pro L-Proline (Pro) cluster_aib α-Aminoisobutyric Acid (Aib) cluster_aze Azetidine-2-carboxylic Acid (Aze) cluster_a3ya 1-Boc-azetidin-3-ylideneacetic Acid (A3yA) Pro Induces β-turns (10-atom H-bond ring) Φ ≈ -60° Pro_Struct 5-membered ring Pro->Pro_Struct Structure Aib Promotes Helices (3₁₀ or α) Steric constraint Aib_Struct Acyclic, gem-dimethyl Aib->Aib_Struct Structure Aze Induces γ-turns (7-atom H-bond ring) Higher ring strain Aze_Struct 4-membered ring Aze->Aze_Struct Structure A3yA Hypothesized potent turn-inducer Planar exocyclic double bond A3yA_Struct 4-membered ring + C=C A3yA->A3yA_Struct Structure G cluster_workflow Conformational Analysis Workflow Start Synthesize Model Peptides (e.g., Ac-Gly-X-Gly-NH₂) CD Circular Dichroism (CD) Assess Global Secondary Structure Start->CD NMR NMR Spectroscopy (NOE, J-coupling) Determine 3D Structure in Solution CD->NMR MD Molecular Dynamics (MD) Simulate Conformational Ensemble NMR->MD Xray X-ray Crystallography (Optional) Atomic Resolution Solid-State Structure NMR->Xray Analysis Integrate Data & Define Conformational Preference NMR->Analysis MD->Analysis Xray->Analysis

Caption: Integrated workflow for peptide conformational analysis.

Circular Dichroism (CD) Spectroscopy: The Initial Fingerprint

CD spectroscopy is a rapid, powerful technique for evaluating the overall secondary structure of peptides in solution. [11][12]It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide backbone conformation. [13] Expected Outcomes:

  • Peptide(Pro): A spectrum characteristic of a Type I or II β-turn.

  • Peptide(Aib): Strong negative bands around 222 nm and 208 nm, indicative of a helical conformation. [13]* Peptide(Aze): A spectrum that may differ from the classic turn or helical structures, reflecting its preference for γ-turns.

  • Peptide(A3yA): A distinct spectrum is expected, reflecting a highly constrained, unique turn structure. The planar system may introduce unique electronic transitions.

Constraining Residue (X)Expected Secondary StructureKey CD Spectral Features (nm)
L-Proline β-TurnWeak negative band ~220-230, strong positive band ~200-205
Aib 3₁₀/α-HelixStrong negative bands at ~222 and ~208, strong positive band at ~195 [13]
Aze γ-TurnFeatures may be less defined, often differing from classic β-turns.
A3yA Rigid Turn (Hypothesized)Unique signature expected due to the rigid exocyclic double bond.

Protocol: Peptide Secondary Structure Analysis by CD

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.2-0.5 mg/mL. [11]The buffer itself should have minimal absorbance in the far-UV region.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen.

  • Data Acquisition:

    • Transfer the sample to a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum with the buffer alone.

    • Record the sample spectrum from 260 nm down to 190 nm.

    • Use an appropriate scan speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and accumulate multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

  • Analysis: Compare the resulting spectrum to reference spectra for known secondary structures (α-helix, β-sheet, turns, random coil). [14][15]

NMR Spectroscopy: Atomic-Level Insight in Solution

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution. [16]A combination of experiments provides the necessary constraints for structure calculation.

Key Experiments & Causality:

  • ¹H-¹H TOCSY: Establishes through-bond correlations to assign protons within each amino acid residue.

  • ¹H-¹H NOESY/ROESY: Detects through-space correlations between protons that are close to each other (< 5 Å). The pattern of NOEs (e.g., between the NH of residue i+1 and the CαH of residue i) is the primary source of information for defining the peptide's fold. [17]* ³JHNα Coupling Constants: The magnitude of the three-bond coupling constant between an amide proton (NH) and its α-proton (CαH) is related to the Φ dihedral angle via the Karplus equation. [18]Small values (~4 Hz) suggest helical regions, while large values (~8-10 Hz) are indicative of extended or β-sheet conformations.

Expected Outcomes:

  • Peptide(Pro): A characteristic NOE between the α-proton of Pro and the NH of the following residue, confirming a β-turn.

  • Peptide(Aib): A series of sequential NH(i+1)-NH(i) NOEs, which are hallmarks of a stable helical structure.

  • Peptide(Aze): A potential NOE between the NH and αH of the same residue or adjacent residues consistent with a γ-turn.

  • Peptide(A3yA): Unique and strong NOEs are expected due to the locked conformation, providing clear distance restraints for structure calculation. The ³JHNα value for the residue following A3yA will be critical in defining the turn.

Workflow: NMR Conformational Analysis

  • Sample Preparation: Dissolve 1-2 mg of peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or a H₂O/D₂O 9:1 mixture) containing a known concentration of a reference standard like DSS or TSP.

  • Data Acquisition: Perform a suite of 2D NMR experiments (TOCSY, NOESY/ROESY) at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid and the NOESY/ROESY to link them in sequence.

  • Constraint Generation:

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Measure ³JHNα coupling constants from a high-resolution 1D ¹H or 2D experiment to derive Φ angle restraints. [18]5. Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Validation: Analyze the quality of the final ensemble of structures based on restraint violations and stereochemical parameters.

X-ray Crystallography: The Solid-State Benchmark

While NMR reveals the peptide's structure in solution, X-ray crystallography provides an unambiguous, high-resolution snapshot of its conformation in a crystalline lattice. [19][20]It is an invaluable tool for validating solution-state models, although obtaining suitable crystals of small, modified peptides can be challenging. [21][22] Protocol: Peptide Crystallography Overview

  • Crystallization Screening: Use high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives).

  • Crystal Optimization: Refine the initial "hit" conditions by varying concentrations and other parameters to grow single, diffraction-quality crystals.

  • Data Collection: Mount a crystal and expose it to a focused beam of X-rays, typically at a synchrotron source. Collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A molecular model is then built into this map and computationally refined to best fit the experimental data. [23]

Molecular Dynamics (MD) Simulations: The Dynamic View

MD simulations complement experimental data by providing a dynamic picture of the peptide's conformational landscape. [24][25]By simulating the movements of atoms over time, MD can explore the stability of conformations observed by NMR or X-ray and identify minor conformational states that may be biologically relevant. [26][27] Workflow: Conceptual MD Simulation

  • System Setup: Build an initial 3D model of the peptide (e.g., from NMR data or as an extended chain). Place it in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, then gradually heat and equilibrate the system to the desired temperature and pressure.

  • Production Run: Run the simulation for an extended period (typically hundreds of nanoseconds to microseconds) to sample the conformational space. [24]4. Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and calculate structural parameters (e.g., Ramachandran plots, RMSD) for comparison with experimental data.

Conclusion and Outlook

The rational design of conformationally constrained peptides is a cornerstone of modern drug discovery. While established residues like proline and Aib provide reliable methods for inducing β-turns and helices, respectively, the quest for novel geometries continues. 1-Boc-azetidin-3-ylideneacetic acid (A3yA) emerges as a compelling candidate for this purpose. Its unique structure, featuring a four-membered ring and a rigidifying exocyclic double bond, is poised to offer chemists a new tool for inducing highly specific and stable turn conformations that are distinct from those accessible with current technologies.

The integrated experimental and computational workflow detailed in this guide provides a robust framework for rigorously characterizing the conformational impact of A3yA and other novel amino acids. By combining CD, NMR, and MD simulations, researchers can confidently move from molecular design to a high-resolution understanding of peptide structure, accelerating the development of more stable and potent peptide-based therapeutics.

References

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  • Crick, F. H. C., & Kendrew, J. C. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. Retrieved from [Link]

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(28), 6747-6756. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • Biotai Pack. (n.d.). Peptide Circular Dichroism Secondary Structure Measurement. Retrieved from [Link]

  • Saladino, A. C., et al. (2012). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3. ResearchGate. Retrieved from [Link]

  • Shen, T., & Hamelberg, D. (2010). Peptide Conformational Analysis Using an Integrated Bayesian Approach. PLoS ONE, 5(11), e13833. Retrieved from [Link]

  • Zheng, W., et al. (2007). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal, 92(12), 4217-4227. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

  • Garcia, A. E., & Sanbonmatsu, K. Y. (2003). Peptide folding simulations. Current Opinion in Structural Biology, 13(2), 168-174. Retrieved from [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]

  • Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Protein Engineering, 8(4), 417-422. Retrieved from [Link]

  • Ratnaparkhi, G. S., et al. (2001). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection, 14(9), 661-666. Retrieved from [Link]

  • Apostol, M. I., & Sawaya, M. R. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 110-123. Retrieved from [Link]

  • Chalyk, S., et al. (2023). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. ResearchGate. Retrieved from [Link]

  • McDonald, E. F., et al. (2022). Acceptable peptide conformations according experimental NMR constraints. ResearchGate. Retrieved from [Link]

  • Niu, Z., et al. (2013). Molecular dynamic simulations on the folding and conformational insights of the truncated peptides. ResearchGate. Retrieved from [Link]

  • D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Retrieved from [Link]

  • Rubini, M., et al. (2012). This figure shows the structures of proline (a),... ResearchGate. Retrieved from [Link]

  • Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246. Retrieved from [Link]

  • D'Aurizio, E., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1009. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Gudelis, E., et al. (2022). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. ResearchGate. Retrieved from [Link]

  • Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Semantic Scholar. Retrieved from [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. Retrieved from [Link]

  • Lee, S. G., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Retrieved from [Link]

  • Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 76(8), 358-366. Retrieved from [Link]

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  • Fletcher, J. M., et al. (2016). Conformational analyses of peptides 1–8. ResearchGate. Retrieved from [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11626. Retrieved from [Link]

  • Formaggio, F., et al. (2019). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Kim, D., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4301. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Compounds Synthesized from Azetidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel synthesized compound to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth comparison of biological assays crucial for validating compounds derived from azetidine precursors. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.

The unique structural properties of azetidines—four-membered nitrogen-containing heterocycles—offer compelling advantages in medicinal chemistry. Their inherent ring strain, sp³-rich character, and conformational rigidity can lead to improved pharmacokinetic properties, solubility, and metabolic stability.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic potential across various diseases like cancer, infectious diseases, and inflammation.[1] However, to unlock this potential, a systematic and robust validation of biological activity is paramount.

The Validation Funnel: A Strategic Approach

A successful validation strategy can be visualized as a funnel, starting with broad, high-throughput screens to identify initial "hits" and progressively narrowing down to more complex, physiologically relevant assays to confirm on-target efficacy and characterize lead candidates. This structured approach ensures that resources are focused on the most promising compounds.

Validation Funnel cluster_0 Early Stage: Hit Identification cluster_1 Mid Stage: Hit-to-Lead cluster_2 Late Stage: Lead Optimization High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit Confirmation & Triage Hit Confirmation & Triage High-Throughput Screening (HTS)->Hit Confirmation & Triage Cellular Target Engagement Cellular Target Engagement Hit Confirmation & Triage->Cellular Target Engagement Functional Cellular Assays Functional Cellular Assays Cellular Target Engagement->Functional Cellular Assays In Vitro ADME Profiling In Vitro ADME Profiling Functional Cellular Assays->In Vitro ADME Profiling

Caption: A stepwise validation funnel for azetidine-based compounds.

Part 1: Primary Screening and Hit Triage - Casting a Wide Net

The initial phase of validation involves high-throughput screening (HTS) to test large libraries of azetidine-derived compounds against a specific biological target. The goal is to identify "actives" or "hits" that demonstrate a desired effect.

1.1. Biochemical vs. Cell-Based HTS: A Comparative Overview

The first critical decision is the choice between a biochemical and a cell-based primary screen.

Assay TypeDescriptionAdvantagesDisadvantagesBest For...
Biochemical Assays Utilize purified components (e.g., enzymes, receptors) in a controlled, in vitro environment.[2]Highly scalable, amenable to HTS, direct measurement of target interaction.[2]Lacks physiological context, may miss compounds requiring cellular activation, prone to artifacts.Initial screening of large compound libraries against a known, purified target.
Cell-Based Assays Employ living cells to measure a biological response.[3]More physiologically relevant, accounts for cell permeability and metabolism.More complex, lower throughput, potential for off-target effects.Assessing compound effects in a more biological context, phenotypic screening.

Causality in Choice: For a novel azetidine library targeting a well-characterized enzyme, a biochemical HTS is often the most efficient starting point to quickly identify direct binders. Conversely, if the target is part of a complex signaling pathway or if a desired phenotype is the primary endpoint, a cell-based HTS is more appropriate.

1.2. Hit Confirmation and Triage: Separating Signal from Noise

A significant portion of initial HTS hits are often false positives.[4] A rigorous triage process is essential to eliminate these artifacts and focus on genuine hits.

Hit_Triage_Workflow cluster_workflow Triage Steps HTS Actives HTS Actives Confirm Activity (Fresh Compound) Confirm Activity (Fresh Compound) HTS Actives->Confirm Activity (Fresh Compound) Dose-Response Curve (IC50/EC50) Dose-Response Curve (IC50/EC50) Confirm Activity (Fresh Compound)->Dose-Response Curve (IC50/EC50) Counter-Screening Counter-Screening Dose-Response Curve (IC50/EC50)->Counter-Screening Orthogonal Assays Orthogonal Assays Counter-Screening->Orthogonal Assays Validated Hits Validated Hits Orthogonal Assays->Validated Hits

Caption: A streamlined workflow for hit confirmation and triage.

Key Triage Steps:

  • Re-testing from a fresh solid sample: This confirms that the observed activity is not due to degradation or contamination of the original screening sample.

  • Dose-response curves: Establishing a concentration-dependent effect is a hallmark of a true biological modulator.

  • Counter-screening: This involves testing the compound against components of the assay system (e.g., reporter enzyme, detection reagents) to rule out interference.[4]

  • Orthogonal assays: Employing a different assay format that measures the same biological endpoint but with a different detection technology increases confidence in the hit.

Part 2: Deepening the Validation - Cellular Target Engagement and Functional Response

Once hits are confirmed, the next crucial step is to demonstrate that they interact with the intended target within a cellular environment and elicit the desired functional response.

2.1. Confirming Target Engagement in a Cellular Context

Target engagement assays are critical for bridging the gap between biochemical potency and cellular activity.[2] They provide evidence that a compound can cross the cell membrane and bind to its intracellular target.

Comparison of Cellular Target Engagement Assays:

Assay MethodPrincipleThroughputKey Considerations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.MediumRequires a specific antibody for detection (Western blot or ELISA-based).
NanoBRET™/HiBiT Bioluminescence resonance energy transfer (BRET) or complementation occurs when a tracer and/or the compound binds to a tagged target protein.HighRequires genetic engineering of cells to express the tagged protein.
In-Cell Western™ Quantitative immunofluorescence to measure target protein levels or post-translational modifications.HighRequires specific and high-quality primary antibodies.

Expert Insight: For novel azetidine compounds, NanoBRET™ or HiBiT assays are often preferred for their high-throughput capabilities and quantitative nature, allowing for the rapid determination of cellular EC50 values.

2.2. Validating Functional Cellular Responses

Demonstrating target engagement is necessary but not sufficient. The compound must also modulate the biological function of the target. The choice of functional assay is highly dependent on the target class.

Examples of Functional Assays for Different Target Classes:

  • Kinases: Measure the phosphorylation of a downstream substrate via Western blot, ELISA, or homogeneous assays like HTRF® or AlphaLISA®.

  • G-Protein Coupled Receptors (GPCRs): Monitor downstream signaling events such as changes in cyclic AMP (cAMP), calcium flux, or β-arrestin recruitment.[5]

  • Ion Channels: Utilize electrophysiological techniques (e.g., patch-clamp) or fluorescent ion indicators to measure ion flux.

  • Nuclear Receptors: Employ reporter gene assays to quantify the activation or repression of target gene transcription.

Part 3: Preclinical Characterization - In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[6][7] In vitro ADME studies use cellular and subcellular systems to predict a compound's pharmacokinetic behavior in a living organism.[7][8]

Core In Vitro ADME Assays for Azetidine-Based Compounds:

ADME ParameterAssay(s)Purpose
Absorption Caco-2, PAMPAPredict intestinal permeability and oral absorption.[7]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Determine the fraction of compound bound to plasma proteins, which influences its availability to reach the target.
Metabolism Liver Microsome or Hepatocyte Stability AssaysAssess the rate of metabolic breakdown by liver enzymes.[9]
Excretion (Inferred from metabolism and transporter studies)
Safety/Toxicity Cytochrome P450 (CYP) Inhibition, hERG InhibitionEvaluate the potential for drug-drug interactions and cardiac toxicity.

The Azetidine Advantage: The rigid, sp³-rich nature of the azetidine ring can often block sites of metabolism, leading to improved metabolic stability compared to more flexible acyclic analogs.[1] This is a key hypothesis to test during in vitro ADME profiling.

Part 4: Ensuring Data Integrity - Assay Validation According to Regulatory Standards

All assays used to characterize a potential drug candidate must be rigorously validated to ensure the reliability and reproducibility of the data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published guidance documents, such as the ICH M10 Bioanalytical Method Validation, that outline the key parameters to be assessed.[10][11]

Key Validation Parameters:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.[10]

  • Accuracy: The closeness of the measured value to the true value.[10]

  • Precision: The degree of agreement among a series of measurements.[10]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[10]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocol: A General Framework for Cell Viability Assay Validation

This protocol provides a template for validating a common cell-based assay, such as an MTT or CellTiter-Glo® assay, to assess the cytotoxicity of an azetidine-based compound.

  • Determine Assay Linearity with Cell Number:

    • Plate a serial dilution of cells (e.g., from 100 to 20,000 cells/well) in a 96-well plate.

    • Incubate for the desired duration (e.g., 24, 48, 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence).

    • Plot signal vs. cell number and determine the linear range.

  • Assess Z'-factor for Assay Robustness:

    • Prepare a plate with multiple wells of positive control (e.g., a known cytotoxic compound at its IC90) and negative control (e.g., vehicle-treated cells).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

  • Evaluate Compound Dose-Response:

    • Perform a serial dilution of the azetidine compound (e.g., 10-point, 3-fold dilution).

    • Treat cells plated at a density within the linear range.

    • Incubate for the desired duration.

    • Measure cell viability.

    • Plot percent viability vs. log[compound concentration] and fit a four-parameter logistic curve to determine the IC50.

  • Confirm Day-to-Day Reproducibility:

    • Repeat the dose-response experiment on at least three separate days with freshly prepared reagents.

    • The IC50 values should be consistent across the experiments.

By systematically applying this validation framework, researchers can build a comprehensive data package that provides a high degree of confidence in the biological activity of their novel azetidine-derived compounds, paving the way for their advancement into the next stages of drug discovery.

References

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  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

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A Head-to-Head Comparison of Coupling Reagents for Amide Bond Formation with N-Boc-3-azetidine ylidene acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-Boc-3-azetidine ylidene acetic acid scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly sought after in the design of novel therapeutics, enabling precise orientation of substituents for optimal target engagement. The formation of an amide bond is arguably the most frequently performed reaction in drug discovery, and the successful coupling of amines to this azetidine core is a critical step in the synthesis of countless potential drug candidates.[1][2]

However, the path from carboxylic acid to amide is paved with a vast array of coupling reagents, each with its own mechanistic nuances, performance characteristics, and downstream purification challenges. The choice of reagent is not trivial; it can dictate the success or failure of a synthesis, impacting yield, purity, reaction time, and scalability. This guide provides a detailed, head-to-head comparison of four widely used classes of coupling reagents—carbodiimides, uronium salts, phosphonium salts, and phosphonic anhydrides—for the specific application of coupling with N-Boc-3-azetidine ylidene acetic acid. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to guide researchers toward the optimal reagent for their specific synthetic goals.

The Fundamental Mechanism: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring the elimination of water. Coupling reagents circumvent this barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[2] This process universally follows a two-step pathway: activation followed by aminolysis.

Visualizing the Activation Pathways

The initial activation step varies depending on the class of reagent used. Carbodiimides, for instance, form an O-acylisourea intermediate, which can be intercepted by an additive like 1-hydroxybenzotriazole (HOBt) to form a less-reactive but more selective HOBt-ester, mitigating side reactions. Uronium and phosphonium salts directly generate highly reactive activated esters (e.g., OAt or OBt esters) or acylphosphonium species.

G cluster_carbodiimide Carbodiimide Pathway (e.g., EDC/HOBt) RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester Active HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine HOBt HOBt (Additive) HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Urea Urea Byproduct

Figure 1: Activation mechanism for carbodiimide reagents with an additive.

G cluster_uronium Uronium/Phosphonium Pathway (e.g., HATU, PyBOP) RCOOH Carboxylic Acid Active_Ester Highly Active Ester (e.g., OAt-Ester) RCOOH->Active_Ester + HATU + Base HATU HATU / PyBOP Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Figure 2: Direct activation mechanism for uronium and phosphonium reagents.

Head-to-Head Reagent Comparison

For this comparison, we will evaluate four exemplary reagents: EDC/HOBt , HATU , PyBOP , and T3P® . While N-Boc-3-azetidine ylidene acetic acid is not exceptionally sterically hindered, the choice of reagent remains crucial for optimizing yield, minimizing reaction time, and simplifying purification.

EDC/HOBt (Carbodiimide System)
  • Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[3] The addition of HOBt is critical; it acts as a scavenger, converting the O-acylisourea into an active HOBt-ester that is more stable and reacts cleanly with the amine.[4]

  • Performance & Efficiency: This is a classic, workhorse combination that provides good to excellent yields for most standard couplings. Reaction times are typically in the range of 2-12 hours.

  • Advantages:

    • Cost-Effective: EDC is significantly cheaper than most uronium or phosphonium reagents, making it ideal for large-scale synthesis.

    • Easy Work-up: Both the EDC reagent and its urea byproduct are water-soluble, allowing for simple removal via aqueous extraction.[4]

  • Disadvantages & Potential Side Reactions:

    • Slower Reactions: Generally slower than modern onium salt reagents.

    • Side Reactions: Without HOBt, formation of N-acylurea is a significant risk, reducing yield.[3]

    • Safety: HOBt is known to have explosive properties when stored in a dry state, requiring careful handling.

HATU (Uronium/Aminium Salt)
  • Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the highly effective 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), it rapidly converts the carboxylic acid into a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the subsequent amidation step.

  • Performance & Efficiency: HATU is renowned for its high efficiency, rapid reaction times (often complete in <1 hour), and superior performance in sterically demanding couplings.[4][5][6] It is often the reagent of choice for "difficult" sequences.[6]

  • Advantages:

    • High Reactivity & Speed: Drastically reduces reaction times and often drives reactions to completion where other reagents fail.[4]

    • Low Racemization: The rapid formation and consumption of the active ester minimize the window for epimerization.

  • Disadvantages & Potential Side Reactions:

    • High Cost: HATU is one of the more expensive coupling reagents.

    • Guanidinylation: As an aminium salt, excess HATU can react with the primary amine nucleophile to form a guanidinium byproduct, which can be difficult to remove and terminates the reaction. Stoichiometry must be carefully controlled.

PyBOP (Phosphonium Salt)
  • Mechanism of Action: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based reagent that, like HBTU, generates an active HOBt-ester.

  • Performance & Efficiency: PyBOP is a highly efficient reagent, comparable to HBTU and HATU in many cases, especially for hindered couplings.[4] Reaction times are typically fast, ranging from 1 to 4 hours.

  • Advantages:

    • No Guanidinylation: Unlike uronium salts (HATU, HBTU), phosphonium salts like PyBOP do not react with the amine, eliminating the risk of guanidinylation side reactions.[2] This makes it a safer choice when using an excess of reagent is desired.

    • High Solubility: Readily soluble in common organic solvents like DMF and DCM.

  • Disadvantages & Potential Side Reactions:

    • Byproduct Removal: The phosphonamide byproduct can sometimes complicate purification, though it is generally manageable.

    • Cost: More expensive than EDC, but often comparable to or slightly less than HATU.

T3P® (Propylphosphonic Anhydride)
  • Mechanism of Action: T3P® is a cyclic trimer of propanephosphonic anhydride. It activates the carboxylic acid by forming a mixed anhydride intermediate, which then reacts with the amine. The reagent also acts as a powerful water scavenger, driving the reaction to completion.[7][8]

  • Performance & Efficiency: T3P® is known for providing exceptionally high yields and very clean reactions with minimal side products, particularly low epimerization.[9][10] It is highly effective across a broad range of substrates.

  • Advantages:

    • Clean Work-up: The byproducts are water-soluble phosphonic acids, which are easily removed with a simple aqueous wash or basic extraction.[8][10] This is a major advantage for process chemistry and large-scale synthesis.

    • Low Toxicity & Allergenicity: Considered a green and safe reagent, avoiding the explosive hazards associated with HOBt/HOAt-based reagents.[10]

    • Broad Functional Group Tolerance: Works well under mild conditions.

  • Disadvantages & Potential Side Reactions:

    • Stoichiometry: The reagent is a trimer, and its concentration is often provided as a 50% solution in a solvent like ethyl acetate or DMF, requiring careful calculation of equivalents.

    • Viscosity: The reagent solution can be viscous, requiring care during handling and addition.

Quantitative Performance Summary

The following table summarizes the expected performance of each reagent for the coupling of N-Boc-3-azetidine ylidene acetic acid with a standard primary amine.

Coupling ReagentTypical Yield (%)Reaction TimeKey AdvantagesKey DisadvantagesRelative Cost
EDC / HOBt 80 - 95%2 - 12 hLow cost, water-soluble byproductsSlower, potential N-acylurea formation$
HATU 90 - 99%0.5 - 2 hVery fast, high efficiency for difficult couplingsHigh cost, risk of guanidinylation

$
PyBOP 90 - 98%1 - 4 hHigh efficiency, no guanidinylation riskByproduct can require chromatography

T3P® 95 - 99%1 - 3 hExtremely clean, easy aqueous workup, safeViscous, requires careful stoichiometry

Standardized Experimental Protocol

This protocol provides a framework for a comparative experiment. The reaction is based on a 1.0 mmol scale using benzylamine as a representative amine.

G Start Dissolve Acid & Amine in Anhydrous Solvent (e.g., DMF, 10 mL) Add_Base Add Base (if required) (e.g., DIPEA, 2-3 eq.) Start->Add_Base Cool Cool to 0 °C (Ice Bath) Add_Base->Cool Activate Add Coupling Reagent (1.1 - 1.2 eq.) Cool->Activate React Stir at 0 °C to RT (Monitor by TLC/LCMS) Activate->React Workup Quench & Aqueous Workup (Water, Brine) React->Workup Extract Extract with Organic Solvent (e.g., EtOAc) Workup->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify End Characterize Product Purify->End

Sources

A Senior Application Scientist's Guide to Chiral Purity Analysis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative of Chirality

In modern drug discovery, strained heterocyclic scaffolds are invaluable tools for exploring novel chemical space. Among these, the azetidine ring, particularly in derivatives like 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid, has emerged as a key structural motif. Its rigid, three-dimensional structure allows for precise positioning of pharmacophoric elements, offering a pathway to enhanced potency and selectivity. However, the introduction of stereocenters, either on the ring or on its substituents, brings a critical challenge: the control and analysis of chiral purity. As regulatory agencies and the principles of stereospecific pharmacology demand, the biological activity and safety profile of a drug candidate are intrinsically linked to its enantiomeric composition. Therefore, robust and reliable analytical methods for determining enantiomeric excess (ee) are not merely a quality control checkpoint; they are a cornerstone of successful drug development.

This guide provides a comparative analysis of the primary chromatographic and electrophoretic techniques for the chiral purity assessment of this compound and its derivatives. We will move beyond simple protocol recitation to explore the underlying principles of each technique, providing the causal logic behind experimental choices. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish validated, efficient, and reliable methods for chiral analysis in this important class of molecules.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

Chiral High-Performance Liquid Chromatography (HPLC) remains the most widely adopted and trusted technique for enantiomeric separations in the pharmaceutical industry.[1][2] Its versatility, robustness, and the vast library of available chiral stationary phases (CSPs) make it the default starting point for most method development activities.

The Causality of CSP Selection: Why Polysaccharides Dominate

For molecules like our target analyte, which contains a carboxylic acid, a bulky Boc-protecting group, and potential sites for hydrogen bonding and π-π interactions, polysaccharide-based CSPs are the most logical and empirically successful choice.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where analyte enantiomers can interact.[4]

The key interactions governing separation on these phases include:

  • Hydrogen Bonding: The carbamate linkages in the CSP derivatives and the carboxylic acid and carbonyl groups of the analyte are primary sites for hydrogen bonding.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to these interactions.

  • Steric Interactions (Inclusion): The most critical interaction for chiral recognition. One enantiomer will fit more favorably into the chiral groove of the polysaccharide, leading to a stronger, more prolonged interaction and thus, a longer retention time. The bulky tert-butoxycarbonyl group plays a significant role here, influencing how the molecule orients itself as it approaches the CSP.

Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) represent a significant advancement, offering enhanced solvent compatibility over their coated counterparts. This allows for the use of a wider range of solvents, which can be crucial for optimizing selectivity and for separating molecules with challenging solubility profiles.[3][5][6]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Primary Screening cluster_optimization Optimization Screen_Cols Screen Columns: - CHIRALPAK® IA - CHIRALPAK® IB - CHIRALPAK® IC - CHIRALCEL® OD Screen_MP Screen Mobile Phases: - Normal Phase (Hexane/IPA) - Polar Organic (ACN/MeOH) - Reversed-Phase (ACN/H2O) Screen_Cols->Screen_MP with Initial_Eval Initial Evaluation: Partial or No Separation Screen_MP->Initial_Eval Opt_Modifier Adjust Modifier Ratio Opt_Additive Adjust Additive (e.g., TFA, FA, DEA) Opt_Flow Optimize Flow Rate & Temperature Final_Method Validated Chiral Method (Rs > 1.5) Opt_Flow->Final_Method Finalize Initial_Eval->Opt_Modifier Select Best Condition SFC_Workflow cluster_screening_sfc Primary Screening cluster_optimization_sfc Optimization Screen_Cols_SFC Screen Columns: - CHIRALPAK® IA, IB, IC - CHIRALCEL® OD, OZ Screen_Cosolv Screen Co-solvents: - Methanol (MeOH) - Ethanol (EtOH) - Isopropanol (IPA) Screen_Cols_SFC->Screen_Cosolv with Initial_Eval_SFC Initial Evaluation: Partial or No Separation Screen_Cosolv->Initial_Eval_SFC Opt_Gradient Adjust Co-solvent Gradient Opt_Additive_SFC Add Additive (e.g., 0.1% TFA) Opt_BPR Optimize Back Pressure & Temperature Final_Method_SFC Validated Chiral Method (Rs > 1.5) Opt_BPR->Final_Method_SFC Finalize Initial_Eval_SFC->Opt_Gradient Select Best Condition

Sources

The Azetidine Scaffold: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is a paramount objective. Among the various heterocyclic scaffolds employed by medicinal chemists, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2] Its growing popularity stems from a unique combination of properties: the inherent ring strain confers a rigid, three-dimensional geometry that can enhance binding affinity to biological targets, while often improving physicochemical properties such as solubility.[3] Crucially, the azetidine scaffold is frequently associated with enhanced metabolic stability, a critical determinant of a drug's in vivo half-life and oral bioavailability.[3]

This guide provides an in-depth evaluation of the metabolic stability of drugs derived from azetidine scaffolds. We will objectively compare its performance with alternative saturated heterocycles, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to strategically employ the azetidine motif in the design of more durable and effective therapeutics.

The Metabolic Landscape of Azetidine-Containing Drugs

The metabolic fate of a drug candidate is a primary determinant of its clinical success. Rapid metabolism can lead to low bioavailability and the need for frequent, high doses, increasing the risk of off-target effects and poor patient compliance. The azetidine ring, while generally robust, can be subject to specific metabolic transformations. Understanding these pathways is key to designing metabolically stable molecules.

Key Metabolic Pathways

The metabolism of azetidine-containing compounds is primarily governed by two major routes:

  • Phase I Metabolism (Oxidation): This is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4] For azetidine-containing drugs, CYP3A4 is a commonly implicated isozyme.[4][5] Oxidation can occur at various positions on the molecule, but the azetidine ring itself can be a site of metabolism.

  • Phase II Metabolism (Conjugation): This involves the attachment of polar molecules to the drug or its Phase I metabolites to facilitate excretion. A notable and somewhat unique metabolic pathway for strained rings like azetidine is glutathione (GSH) conjugation .[6][7] This can proceed via a nucleophilic attack by glutathione on a carbon atom adjacent to the nitrogen, leading to the opening of the four-membered ring.[6][8] This ring-opening is a potential metabolic liability that medicinal chemists must consider.

The following diagram illustrates the principal metabolic pathways for azetidine-containing drugs.

cluster_0 Metabolic Pathways of Azetidine-Containing Drugs A Azetidine-Containing Drug B Phase I Metabolism (CYP-mediated Oxidation) A->B F Phase II Metabolism (Glutathione Conjugation) A->F Direct Conjugation (Ring Opening) C Oxidized Metabolites B->C D Phase II Metabolism (e.g., Glucuronidation) C->D E Excretable Conjugated Metabolites D->E G Ring-Opened Metabolites F->G

Caption: Major metabolic routes for drugs containing an azetidine scaffold.

Comparative Analysis: Azetidine vs. Other Saturated Heterocycles

The choice of a saturated nitrogen heterocycle is a critical decision in drug design. While larger rings like pyrrolidine (five-membered) and piperidine (six-membered) are more common, the azetidine ring offers distinct advantages and disadvantages in terms of metabolic stability.

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Conformational Rigidity HighModerateLow (prefers chair conformation)
Metabolic "Soft Spots" Less prone to CYP-mediated N-dealkylation due to steric hindrance. Susceptible to glutathione-mediated ring opening.[6][9]Susceptible to oxidation at carbons adjacent to the nitrogen.Susceptible to oxidation at carbons adjacent to the nitrogen.[10]
General Metabolic Stability Generally considered to have good metabolic stability, often superior to larger rings.[3]Can exhibit good stability, but often more metabolically labile than azetidine.Can be metabolically stable, but often requires substitution to block metabolic hotspots.[10]
Published Examples Baricitinib, Cobimetinib, Azelnidipine[3]Many approved drugsMany approved drugs

This table provides a generalized comparison. The metabolic stability of any given compound is highly dependent on its overall structure and substitution pattern.

A study on fluorinated derivatives of azetidine, pyrrolidine, and piperidine provided insights into their intrinsic microsomal clearance, a measure of metabolic stability.[11] While the study focused on the impact of fluorination, it highlighted that the inherent properties of the ring system are a crucial determinant of metabolic fate.

Case Studies: Metabolic Profiles of Approved Azetidine-Containing Drugs

Examining the metabolic pathways of marketed drugs provides invaluable real-world data on the stability of the azetidine scaffold.

Baricitinib
  • Indication: Rheumatoid Arthritis

  • Metabolism: Approximately 10% of a dose is metabolized, primarily through oxidation by CYP3A4 .[4] The major metabolic changes observed are N-dealkylation, demethylation, hydroxylation, and hydrolysis.[12] The majority of the drug is excreted unchanged, indicating high metabolic stability.[13]

Cobimetinib
  • Indication: Melanoma

  • Metabolism: Cobimetinib is extensively metabolized, with oxidation by CYP3A and glucuronidation by UGT2B7 being the major pathways.[14] Unchanged drug accounts for only a small fraction of the administered dose in excreta.[15] Despite extensive metabolism on other parts of the molecule, the azetidine ring itself appears to be relatively stable.

Azelnidipine
  • Indication: Hypertension

  • Metabolism: Azelnidipine undergoes extensive first-pass metabolism by CYP3A4 and has no active metabolites.[1][2][5] The primary metabolites are N-dephenylated, deaminated, and N-debenzylated forms of the drug.[1]

These case studies demonstrate that while azetidine-containing drugs are substrates for metabolic enzymes, the azetidine ring itself often remains intact, contributing to favorable pharmacokinetic profiles.

Experimental Protocols for Evaluating Metabolic Stability

To experimentally assess the metabolic stability of novel azetidine-containing compounds, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolic stability.[16] It utilizes subcellular fractions of the liver (microsomes) which are rich in CYP enzymes.[16]

Experimental Workflow:

cluster_1 Liver Microsomal Stability Assay Workflow A Prepare Microsomal Solution (Human or other species) B Add Test Compound (e.g., 1 µM) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C with shaking (Time points: 0, 5, 15, 30, 45 min) D->E F Quench Reaction (e.g., Acetonitrile with Internal Standard) E->F At each time point G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Determine % Parent Compound Remaining H->I J Calculate Half-life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Step-by-step workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.[17]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.[18]

  • Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[16][17] A control reaction without NADPH should be included to assess non-enzymatic degradation.[18]

  • Incubation and Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[16][18]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.[19]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[17]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The half-life (t½) and intrinsic clearance (CLint) can then be calculated from the slope of this line.[19]

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact liver cells (hepatocytes), which contain the full complement of Phase I and Phase II metabolic enzymes and their cofactors.[20] This provides a more physiologically relevant model of in vivo metabolism.[21]

Experimental Workflow:

cluster_2 Hepatocyte Stability Assay Workflow A Thaw and Prepare Hepatocyte Suspension (e.g., 0.5 x 10^6 cells/mL) B Equilibrate Hepatocytes at 37°C A->B C Add Test Compound (e.g., 1 µM) B->C D Incubate at 37°C with shaking (Time points: 0, 15, 30, 60, 120 min) C->D E Quench Reaction (e.g., Acetonitrile with Internal Standard) D->E At each time point F Centrifuge to Pellet Debris E->F G Analyze Supernatant by LC-MS/MS F->G H Determine % Parent Compound Remaining G->H I Calculate Half-life (t½) and Intrinsic Clearance (CLint) H->I

Caption: Step-by-step workflow for the hepatocyte stability assay.

Detailed Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in incubation medium to a specific cell density (e.g., 0.5 x 10^6 viable cells/mL).[22]

  • Incubation: Add the test compound to the hepatocyte suspension at a final concentration of 1 µM and incubate at 37°C in a shaking water bath.[22]

  • Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension and quench the reaction by adding cold acetonitrile containing an internal standard.[21][22]

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.[22]

Conclusion and Future Perspectives

The azetidine scaffold has rightfully earned its place as a valuable tool in the medicinal chemist's armamentarium. Its unique structural and physicochemical properties often translate to improved metabolic stability compared to larger saturated heterocycles. However, a thorough understanding of its potential metabolic liabilities, particularly the potential for glutathione-mediated ring opening, is crucial for the successful design of drug candidates.

The in vitro assays detailed in this guide provide a robust framework for evaluating the metabolic stability of novel azetidine-containing compounds. By integrating these experimental approaches with a sound understanding of metabolic pathways, researchers can harness the full potential of the azetidine scaffold to develop the next generation of safe and effective medicines. The continued exploration of structure-metabolism relationships for this privileged scaffold will undoubtedly lead to further innovations in drug design and development.

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A Comparative Guide to 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid: Cross-Referencing Physicochemical Data and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of strained ring systems, such as azetidines, has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] The conformational rigidity and unique vectoral presentation of substituents offered by the azetidine core can lead to enhanced binding affinity, improved metabolic stability, and increased solubility.[2] This guide provides an in-depth technical comparison of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid, a versatile building block, with its saturated counterpart, cross-referencing key data with the PubChem database and outlining detailed experimental protocols.

Introduction to the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a staple in the medicinal chemist's toolbox.[1] Its incorporation into molecular scaffolds can significantly influence biological activity, with documented applications ranging from antibacterial and anticancer to anti-inflammatory and central nervous system (CNS) modulation.[1][3] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating the integration of the azetidine core into more complex molecular architectures. This guide focuses on the unsaturated derivative, this compound, and its comparison with the corresponding saturated analogue, 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid.

Physicochemical Properties: A Tale of Saturation

A direct comparison of the physicochemical properties of the target compound and its saturated analogue reveals the impact of the exocyclic double bond. While a dedicated PubChem entry for this compound is not available, its properties can be sourced from chemical suppliers and compared with the comprehensive data available for its saturated counterpart on PubChem.

PropertyThis compound2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid[4]
CAS Number 1375303-94-8[5]183062-96-6[4]
PubChem CID Not available11095989[4]
Molecular Formula C₁₀H₁₅NO₄[5]C₁₀H₁₇NO₄[4]
Molecular Weight 213.23 g/mol [5]215.25 g/mol [4]
XLogP3 0.1[5]0.6[4]
Hydrogen Bond Donor Count 1[5]1[4]
Hydrogen Bond Acceptor Count 4[5]4[4]
Rotatable Bond Count 3[5]3[4]
Topological Polar Surface Area 66.8 Ų[5]66.8 Ų[4]

The introduction of the double bond in the "-ylidene" derivative results in a slightly lower molecular weight and a predicted lower lipophilicity (XLogP3), which can have significant implications for pharmacokinetic properties such as absorption and distribution.

Synthesis Strategy: The Horner-Wadsworth-Emmons Approach

The synthesis of this compound typically proceeds from the commercially available N-Boc-3-azetidinone. A common and effective method for the introduction of the exocyclic double bond is the Horner-Wadsworth-Emmons (HWE) reaction.[6] This reaction offers excellent control over the formation of the new carbon-carbon double bond and generally provides the thermodynamically more stable E-isomer as the major product.[6]

HWE_Synthesis reagent Triethyl phosphonoacetate Base (e.g., NaH) intermediate Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetate reagent->intermediate Horner-Wadsworth-Emmons Reaction ketone N-Boc-3-azetidinone ketone->intermediate product This compound intermediate->product Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol (Synthesized from Literature Precedents)

The following protocol is a representative procedure for the synthesis of the target compound based on established Horner-Wadsworth-Emmons reaction methodologies.[6][7]

Step 1: Synthesis of Ethyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (or another suitable base, e.g., sodium hydroxide, 1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid.

Spectroscopic Characterization: Expected Signatures

¹H NMR:

  • Boc group: A characteristic singlet around 1.4-1.5 ppm integrating to 9 protons.

  • Azetidine ring protons: Two multiplets or broad singlets in the region of 4.0-4.5 ppm, corresponding to the two CH₂ groups of the azetidine ring.

  • Vinylic proton: A singlet or a finely split multiplet in the downfield region, typically around 5.5-6.0 ppm, for the proton on the exocyclic double bond.

  • Carboxylic acid proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, usually above 10 ppm.

¹³C NMR:

  • Boc group: Resonances around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons).

  • Azetidine ring carbons: Signals for the CH₂ groups of the azetidine ring would be expected in the range of 50-60 ppm.

  • Alkene carbons: Two signals for the double bond carbons, one for the quaternary carbon of the azetidine ring and one for the vinylic CH. The vinylic CH would be expected around 110-120 ppm, and the quaternary carbon further downfield.

  • Carbonyl carbons: A signal for the Boc carbonyl around 155 ppm and a signal for the carboxylic acid carbonyl around 170-175 ppm.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) in negative mode: Expect to observe the deprotonated molecule [M-H]⁻.

  • ESI in positive mode: Expect to observe the sodiated adduct [M+Na]⁺. Fragmentation may involve the loss of the Boc group or isobutylene.

Biological Activity and Comparison with the Saturated Analogue

The introduction of the exocyclic double bond in this compound can have a profound impact on its biological activity compared to its saturated counterpart. While specific biological data for the target compound is not yet published, we can infer potential activities based on the broader class of azetidine derivatives.

Azetidine-containing compounds have demonstrated a wide range of biological activities, including:

  • Antimicrobial Activity: The rigid azetidine scaffold can be used to present pharmacophoric groups in a defined orientation, leading to potent interactions with bacterial targets.[9][10] The planarity introduced by the double bond in the "-ylidene" derivative could alter the binding mode to target enzymes or proteins compared to the more flexible saturated analogue.

  • Anti-inflammatory and Anticancer Activity: Various substituted azetidines have shown promise in these therapeutic areas.[1][11] The electronic properties of the α,β-unsaturated carboxylic acid moiety in the target compound could make it a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles, a mechanism of action for some anticancer drugs.

  • Central Nervous System (CNS) Activity: The azetidine ring is a feature of several CNS-active compounds.[12] The subtle changes in polarity and shape between the saturated and unsaturated derivatives could influence their ability to cross the blood-brain barrier and their affinity for CNS targets.

Biological_Comparison cluster_target This compound cluster_analog 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid target Unsaturated Derivative prop1 Planar geometry at C3 target->prop1 prop2 Potential Michael Acceptor target->prop2 bioactivity Biological Activity (e.g., Antimicrobial, Anticancer, CNS) target->bioactivity Altered binding and reactivity analog Saturated Analogue prop3 Flexible side chain analog->prop3 prop4 No Michael Acceptor character analog->prop4 analog->bioactivity Different conformational profile

Caption: Structural and potential biological differences.

The increased rigidity of the side chain in the unsaturated compound could lead to a more defined interaction with a biological target, potentially resulting in higher potency or selectivity. Conversely, the flexibility of the saturated analogue might allow it to adapt to a wider range of binding pockets.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its comparison with the saturated analogue highlights the subtle yet significant influence of the exocyclic double bond on physicochemical properties and potential biological activity. The synthetic route via the Horner-Wadsworth-Emmons reaction is a robust and well-established method for its preparation.

Future research should focus on the detailed biological evaluation of this compound and its derivatives across a range of therapeutic targets. A direct comparison of the in vitro and in vivo activities of the saturated and unsaturated analogues would provide invaluable insights into the structure-activity relationships of this important class of compounds, guiding the design of next-generation therapeutics.

References

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. (2023). Kaunas University of Technology ePubl. Retrieved from [Link]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. (2023). PubMed. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). PubMed. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). National Institutes of Health. Retrieved from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved from [Link]

  • This compound. (n.d.). Angene Chemical. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.org. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). ResearchGate. Retrieved from [Link]

  • 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. (2020). ResearchGate. Retrieved from [Link]

  • Problem #4: C6H10O3 - NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a complex organic molecule whose hazard profile is informed by its constituent functional groups: a carboxylic acid, a Boc-protected azetidine ring, and an acetic acid moiety.

While a specific, comprehensive hazard profile for this exact compound is not universally established, we can infer its risks from structural analogs and its core components. The azetidine ring, a four-membered nitrogen heterocycle, can present significant hazards; azetidine itself is classified as highly flammable and capable of causing severe skin burns and eye damage.[1][2] The carboxylic acid group imparts acidic properties, and a close structural analog, 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid, is classified as harmful if swallowed (H302).[3] Furthermore, thermal decomposition or combustion may generate irritating and highly toxic gases, such as carbon oxides and nitrogen oxides.[4]

Based on this analysis, the compound should be handled as a hazardous substance, with particular attention to avoiding ingestion, skin/eye contact, and inhalation of any dust or aerosols.

Hazard Profile Summary Description Primary Sources
Physical State Solid (Crystalline or Powder)[5][6]
Acute Oral Toxicity Warning: Harmful if swallowed (H302). This is based on data for a close structural analog.
Skin/Eye Irritation Potential for skin and eye irritation/corrosion. The azetidine core structure is known to be corrosive.[1][2]
Inhalation Toxicity May cause respiratory tract irritation if inhaled as dust.[5][7]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases. [5][6] The Boc protecting group is labile (will be removed) under strong acidic conditions, which can lead to the generation of gas (CO2) and a change in the chemical's properties.[8][9]
Combustion Hazards During a fire, irritating and highly toxic gases (carbon oxides, nitrogen oxides) may be generated.[4]

Section 2: Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). No single glove material protects against all substances, so consult glove manufacturer compatibility charts if prolonged contact is anticipated.[10]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required at all times.[6]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned. Ensure exposed skin is covered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a chemical fume hood, a NIOSH-approved respirator may be necessary.

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely. The immediate response depends on the scale of the spill.

For a Small Spill (Trace amounts to a few grams):

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood if possible.

  • Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, properly labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EH&S department and emergency response team.

  • Isolate: Close doors to the affected area and prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area by opening a fume hood sash.

Section 4: Waste Segregation and Containerization

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions within waste containers.[11]

  • Waste Stream: this compound waste should be classified as Solid Organic Hazardous Waste .

  • Incompatibility: DO NOT mix this waste with the following:

    • Strong Acids (e.g., HCl, TFA): Mixing with strong acids will cleave the Boc protecting group, generating carbon dioxide gas and isobutene. This can pressurize the container and changes the chemical composition of the waste.[9][12]

    • Strong Bases (e.g., NaOH, KOH): As a carboxylic acid, it will undergo an acid-base reaction.

    • Strong Oxidizing Agents. [5]

    • Aqueous Waste: Keep solid and liquid waste streams separate.[13]

  • Container Requirements:

    • Use only containers designated for hazardous chemical waste that are made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a glass jar for smaller quantities).[14][15]

    • Never use food-grade containers (e.g., mayonnaise jars).[11]

    • The container must be in good condition, with a secure, tightly-sealing lid to prevent leaks or spills.[10][14]

Section 5: Step-by-Step Disposal Procedure

Disposal of this chemical must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] This chemical must not be disposed of down the drain or in the regular trash. [18]

  • Waste Characterization: Identify the waste as "this compound, solid." Note any minor contaminants if it is a mixture.

  • Container Selection: Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical.

  • Waste Transfer: Carefully transfer the solid waste into the container using a funnel or scoop. Avoid creating dust. Perform this transfer in a chemical fume hood if possible.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled container in a designated SAA.[11][14]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][15]

    • Ensure the SAA is a secondary containment unit (like a spill tray) to contain any potential leaks.[13]

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), contact your institution's EH&S department to schedule a waste pickup.[11][14] They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19]

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_disposal Storage & Final Disposal gen Waste Generation assess 1. Assess Hazards (Consult SDS & Guide) gen->assess ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container 3. Containerize Waste (Compatible, Sealed Container) ppe->container label_waste 4. Label Container ('Hazardous Waste', Full Name, Date) container->label_waste saa 5. Store in Satellite Accumulation Area (SAA) label_waste->saa pickup 6. Arrange Pickup (Contact EH&S Office) saa->pickup tsdf Final Disposal at Licensed TSDF pickup->tsdf

Caption: Disposal workflow for this compound.

Section 6: Regulatory Framework Overview

Proper chemical disposal is not just a best practice; it is a legal requirement. Two primary federal agencies in the United States govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[16][17][20] As the generator, your laboratory is responsible for the initial, correct characterization and handling of the waste.[19]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[21][22] This is achieved through comprehensive chemical safety programs, container labeling, and Safety Data Sheets (SDSs).

By following the procedures outlined in this guide, you ensure compliance with these critical federal standards, protecting yourself, your colleagues, and the environment.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • OSHA.com. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
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  • Apollo Scientific. (n.d.). Safety Data Sheet: Azetidine.
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  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
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  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • United States Biological. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid.
  • MedChemExpress. (n.d.). Azetidine-3-carboxylic acid-SDS.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
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  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • National Center for Biotechnology Information. (n.d.). 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. PubChem Compound Database.
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Personal protective equipment for handling 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

As a novel compound in drug development, this compound presents a unique combination of chemical functionalities. The presence of a carboxylic acid, a Boc-protected azetidine ring, and an exocyclic double bond necessitates a thorough and cautious approach to laboratory handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective research.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are anticipated to be:

  • Skin and Eye Irritation/Corrosion: The carboxylic acid moiety suggests that the compound may be corrosive or irritating to the skin and eyes.[2][3]

  • Respiratory Tract Irritation: As a powder, the compound may cause respiratory irritation if inhaled.[1]

  • Unknown Toxicity: As a research chemical, the full toxicological profile is likely unknown.

Therefore, all handling should be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[4] Always inspect gloves for tears or punctures before use.Provides a chemical barrier against carboxylic acids and other organic compounds.[4] The selection of glove material should be confirmed for compatibility with the specific compound if possible.[5]
Eye Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and airborne particles that could cause serious eye irritation or damage.[3][6]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[4][6]Prevents inhalation of the compound, which may cause respiratory tract irritation.[1] The need for respiratory protection should be determined by a formal risk assessment.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan will minimize the risk of exposure and ensure the integrity of your research.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8]

Standard Operating Procedure
  • Preparation: Before handling the compound, ensure that the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents within reach.

  • Weighing: Gently tap the container to settle the contents before opening. Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat. Avoid creating dust.

  • Dissolving: Add the solvent to the solid in the fume hood. If necessary, gently swirl the container to aid dissolution.

  • Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][7] The azetidine moiety may be sensitive to strong acids.[7][9]

  • Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[8][10]

Spill Management and Disposal Plan

Accidents can happen, but a well-defined spill and disposal plan can mitigate the consequences.

Spill Response

In the event of a spill, your immediate actions are critical.

Spill_Response Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate Assess Assess the spill size and hazards Evacuate->Assess SmallSpill Small Spill (<1g) Assess->SmallSpill LargeSpill Large Spill (>1g) or if unsure Assess->LargeSpill Cleanup Contain and clean up using a spill kit SmallSpill->Cleanup If trained and equipped ContactEHS Contact Emergency Personnel / EH&S LargeSpill->ContactEHS Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: Decision-making workflow for chemical spill response.

For a small spill (less than 1 gram):

  • If you are trained and have the appropriate spill kit, you may clean it up yourself.

  • Wear your full PPE.

  • Cover the spill with an absorbent material like vermiculite or a commercial chemical absorbent.[11][12]

  • Gently sweep the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate the area with a suitable cleaning agent.

  • Label the waste container appropriately.

For a large spill (greater than 1 gram) or if you are unsure:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's Environmental Health and Safety (EH&S) department.[8]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9][13] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.[10]

Conclusion

By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can handle this compound with confidence. This proactive approach to safety not only protects individuals but also ensures the integrity and success of the research endeavor.

References

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  • University of California, Santa Barbara. (n.d.). Glacial Acetic Acid Safety. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Retrieved from [Link]

  • Ingredi. (2021, May 27). Safety Data Sheet: Acetic Acid. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid
Reactant of Route 2
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.